Product packaging for 2-Methyl-3-hexanol(Cat. No.:CAS No. 617-29-8)

2-Methyl-3-hexanol

Cat. No.: B1582149
CAS No.: 617-29-8
M. Wt: 116.2 g/mol
InChI Key: RGRUUTLDBCWYBL-UHFFFAOYSA-N
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Description

2-Methyl-3-hexanol is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91501. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O B1582149 2-Methyl-3-hexanol CAS No. 617-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexan-3-ol
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InChI

InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3
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InChI Key

RGRUUTLDBCWYBL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID90862295
Record name 2-Methylhexan-3-ol
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Molecular Weight

116.20 g/mol
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Physical Description

Clear viscous liquid; [Acros Organics MSDS]
Record name 2-Methyl-3-hexanol
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CAS No.

617-29-8
Record name 2-Methyl-3-hexanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-3-hexanol. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document summarizes key quantitative data in a structured format, details relevant experimental protocols, and includes logical and experimental workflow diagrams for enhanced clarity.

Core Physicochemical Properties

This compound is a branched-chain alcohol with the chemical formula C7H16O.[1][2] It is a clear, colorless liquid at room temperature.[1][3][4] Its structure, featuring a hydroxyl group and alkyl branching, influences its physical and chemical behaviors, making it relevant in various chemical synthesis and formulation applications.[5]

The following table summarizes the key physicochemical properties of this compound, with data compiled from various sources.

PropertyValueConditions
Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
Boiling Point 141-144 °C@ 760 mmHg
Melting Point -30.45 °C (estimate)
Density 0.821 g/mL@ 25 °C
Refractive Index 1.421@ 20 °C
Flash Point 40.56 °C (105 °F)Closed Cup
Vapor Pressure 1.914 mmHg (estimate)@ 25 °C
Water Solubility 5700 mg/L (experimental)@ 25 °C
LogP (o/w) 2.055 (estimate)

Data sourced from:[1][2][3][4][5][6][7][8][9]

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization. The following sections detail standard methodologies for measuring some of the key properties of this compound.

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.[10][11]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating block or Thiele tube

  • Bunsen burner or hot plate

  • Clamps and stand

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the small test tube.[12]

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

  • The test tube is then attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is heated in a heating block or Thiele tube.[10]

  • Initially, a stream of air bubbles will be seen escaping from the capillary tube.

  • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the vapor of the liquid has displaced all the air.[10]

  • At this point, the heating is stopped.

  • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This is the point where the external pressure equals the vapor pressure of the liquid.

The density of a liquid can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The mass is then recorded (m2).

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is again brought to the same constant temperature in the water bath, and its mass is weighed (m3).

  • The density of the liquid is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

This protocol outlines a method to determine the solubility of a substance like this compound in a solvent (e.g., water) at a specific temperature.[13]

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinder or pipette

  • Analytical balance

  • Spatula

  • Thermometer

  • Constant temperature water bath

Procedure:

  • A known volume of the solvent (e.g., 10 mL of distilled water) is measured and placed into a test tube.[13]

  • The temperature of the solvent is measured and maintained using a water bath.[13]

  • A small, accurately weighed amount of this compound is added to the test tube.[13]

  • The test tube is stoppered and shaken vigorously to facilitate dissolution.[13]

  • Steps 3 and 4 are repeated, adding small increments of the solute until a point is reached where it no longer dissolves completely, and a separate phase is observed.

  • The total mass of the solute added is recorded.

  • The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., mg/L).[5]

Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the characterization of this compound.

G cluster_0 Physicochemical Property Analysis Workflow Unknown Unknown Liquid Sample (e.g., this compound) BoilingPoint Measure Boiling Point Unknown->BoilingPoint Density Measure Density Unknown->Density RefractiveIndex Measure Refractive Index Unknown->RefractiveIndex Spectroscopy Perform Spectroscopic Analysis (IR, NMR) Unknown->Spectroscopy Compare Compare Data with Literature Values BoilingPoint->Compare Density->Compare RefractiveIndex->Compare Spectroscopy->Compare Identify Identify Compound Compare->Identify

Fig. 1: Logical workflow for compound identification.

G cluster_1 Experimental Workflow: Micro-Boiling Point Determination Start Start AddSample Add liquid sample to test tube Start->AddSample InsertCapillary Insert inverted capillary tube AddSample->InsertCapillary Heat Heat the assembly InsertCapillary->Heat Bubbles Observe rapid, continuous bubbles Heat->Bubbles When temp stabilizes Cool Stop heating and allow to cool Bubbles->Cool Record Record temperature when liquid enters capillary Cool->Record End End: Boiling Point Determined Record->End

Fig. 2: Workflow for boiling point determination.

G cluster_2 Experimental Workflow: Solubility Determination Start Start AddSolvent Add known volume of solvent to test tube at constant temp Start->AddSolvent AddSolute Add small, weighed amount of solute AddSolvent->AddSolute Shake Stopper and shake to dissolve AddSolute->Shake Check Does all solute dissolve? Shake->Check Check->AddSolute Yes Saturated Saturation point reached. Calculate total solute added. Check->Saturated No End End: Solubility Determined Saturated->End

Fig. 3: Workflow for solubility determination.

References

An In-depth Technical Guide to 2-Methyl-3-hexanol (CAS 617-29-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-hexanol (CAS 617-29-8), a secondary alcohol with applications in organic synthesis and as a flavoring agent. This document details its chemical and physical properties, spectroscopic data, synthesis and reaction protocols, and safety information.

Chemical and Physical Properties

This compound is a chiral secondary alcohol. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

PropertyValueReference
Molecular FormulaC₇H₁₆O[1]
Molecular Weight116.20 g/mol [1]
AppearanceColorless clear liquid[2]
OdorCharacteristic[3]
Density0.821 g/mL at 25 °C[4]
Boiling Point141-143 °C at 765 mmHg[4]
Flash Point40.56 °C (105.00 °F)[2]
Refractive Index1.421 at 20 °C[4]
Water Solubility5700 mg/L at 25 °C (experimental)[2]
logP (o/w)2.055 (estimated)[2]

Table 2: Spectroscopic Data Summary

TechniqueKey FeaturesReference
¹H NMRSpectra available[5]
¹³C NMRSpectra available
IRBroad O-H stretch (~3340 cm⁻¹), C-H stretches (~2960 cm⁻¹), C-O stretch (~1015 cm⁻¹)[1][6]
Mass Spec (EI)Molecular Ion [M]⁺ at m/z 116. Major fragments at m/z 98 [M-H₂O]⁺, 73, 55, 43[1][6]

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction between propylmagnesium bromide and isobutyraldehyde (B47883).

Grignard Synthesis of this compound PropylMgBr Propylmagnesium bromide Intermediate Alkoxide Intermediate PropylMgBr->Intermediate 1. Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Intermediate Et2O Anhydrous Diethyl Ether Et2O->Intermediate Product This compound Intermediate->Product 2. Workup Aqueous Workup (e.g., sat. NH₄Cl) Workup->Product

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Anhydrous diethyl ether

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser with drying tube)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a portion of anhydrous diethyl ether to cover the magnesium. Dissolve propyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel and add a small amount to the magnesium. Once the reaction initiates (observed by bubbling and disappearance of the iodine color), add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde: Cool the Grignard solution in an ice bath. Dissolve isobutyraldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under atmospheric pressure.[7][8]

Spectroscopic Analysis Protocols

Accurate characterization of this compound is crucial. The following are generalized protocols for obtaining spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Output Sample This compound (Purified Liquid) NMR_Prep Dissolve in CDCl₃ with TMS Sample->NMR_Prep IR_Prep Neat liquid film between salt plates Sample->IR_Prep MS_Prep Dilute in suitable solvent (e.g., CH₂Cl₂) Sample->MS_Prep NMR ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS GC-MS Analysis MS_Prep->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Wavenumber (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-charge (m/z) Relative Abundance (%) MS->MS_Data

Caption: General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[9]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher field NMR spectrometer. Use a standard one-pulse sequence with a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the liquid between two sodium chloride or potassium bromide salt plates to create a thin film.[9][10]

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. First, record a background spectrum of the clean salt plates. Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically subtract the background. The typical spectral range is 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. Inject a small volume of a dilute solution of the analyte into the GC.

  • Ionization: In the ion source, subject the sample molecules to a high-energy electron beam (typically 70 eV) for electron ionization (EI).[1]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole.

  • Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.

Chemical Reactions of this compound

Dehydration to Alkenes

This compound, being a secondary alcohol, can undergo dehydration in the presence of a strong acid catalyst like sulfuric acid to yield a mixture of alkenes, with the major product predicted by Zaitsev's rule.

Dehydration_of_2_Methyl_3_hexanol Alcohol This compound Major_Product 2-Methyl-3-hexene (Major Product) Alcohol->Major_Product Minor_Product 2-Methyl-2-hexene (Minor Product) Alcohol->Minor_Product Catalyst H₂SO₄, Heat Catalyst->Major_Product Catalyst->Minor_Product

Caption: Dehydration of this compound.

Mechanism Overview:

  • Protonation of the hydroxyl group: The oxygen of the hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving a secondary carbocation.

  • Elimination of a proton: A base (water or the conjugate base of the acid) removes a proton from an adjacent carbon to form a double bond. The removal of a proton from the more substituted carbon (C2) leads to the more stable, major product (2-Methyl-3-hexene), while removal from the less substituted carbon (C4) leads to the minor product.[3][11]

Oxidation to a Ketone

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-Methyl-3-hexanone.

Oxidation_of_2_Methyl_3_hexanol Alcohol This compound Ketone 2-Methyl-3-hexanone Alcohol->Ketone Oxidant Oxidizing Agent (e.g., PCC, Na₂Cr₂O₇/H₂SO₄) Oxidant->Ketone

Caption: Oxidation of this compound to a ketone.

Experimental Protocol: Oxidation with PCC

Materials:

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred suspension.

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2-Methyl-3-hexanone, which can be further purified by distillation.[12]

Safety Information

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
HazardH226Flammable liquid and vapor
PrecautionaryP210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
PrecautionaryP233Keep container tightly closed.
PrecautionaryP240Ground and bond container and receiving equipment.
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.
PrecautionaryP303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.

Data sourced from ECHA C&L Inventory.[1]

This compound is irritating to the skin.[2] It may also cause central nervous system depression.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

This guide is intended for use by qualified professionals and researchers. All procedures should be carried out in a well-ventilated fume hood, and a thorough risk assessment should be conducted prior to any experimental work.

References

A Technical Guide to the IUPAC Nomenclature and Properties of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of chemistry, pharmacology, and materials science, precise and unambiguous communication of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This technical guide provides an in-depth analysis of the IUPAC nomenclature for the secondary alcohol 2-Methyl-3-hexanol. It includes a detailed breakdown of the naming process, its chemical structure, relevant physicochemical properties, and a discussion of its stereoisomerism. Furthermore, a representative synthetic protocol is outlined to provide practical context for researchers. This document serves as a comprehensive reference for scientists working with this and related compounds.

Introduction

This compound, a branched-chain aliphatic alcohol, is a compound of interest in various chemical applications, including its use as a flavoring agent and as a building block in organic synthesis.[1][2] Its structural isomers, such as other methylhexanols or heptanols, can possess markedly different physical, chemical, and biological properties. Therefore, the accurate identification and naming of this compound are crucial for reproducible research and development. The IUPAC system of nomenclature provides the standardized name 2-methylhexan-3-ol , which precisely describes its molecular architecture.[1] This guide will deconstruct the derivation of this name and present key technical data for this compound.

IUPAC Nomenclature Workflow

The systematic name for this compound is determined by following a set of established IUPAC rules for naming alcohols.[3][4][5] The logical workflow for this process is illustrated below.

IUPAC_Naming_Workflow start Start with the chemical structure find_chain Identify the longest continuous carbon chain containing the hydroxyl (-OH) group. start->find_chain parent_alkane The longest chain has 6 carbons. Parent alkane is hexane. find_chain->parent_alkane name_alcohol Change the '-e' suffix of the alkane to '-ol'. Hexane -> Hexanol parent_alkane->name_alcohol number_chain Number the carbon chain from the end that gives the -OH group the lowest possible number. name_alcohol->number_chain numbering Numbering from right to left gives the -OH group position 3. Numbering from left to right gives position 4. Lowest is 3. number_chain->numbering locate_oh Place the locant for the -OH group before the '-ol' suffix. hexan-3-ol numbering->locate_oh identify_substituents Identify any substituent groups on the main chain. locate_oh->identify_substituents substituent A methyl group (-CH3) is present. identify_substituents->substituent locate_substituent Number the position of the methyl group based on the established chain numbering. substituent->locate_substituent substituent_locant The methyl group is on carbon 2. locate_substituent->substituent_locant assemble_name Assemble the full name: substituent locant-substituent name-parent alcohol name. substituent_locant->assemble_name final_name 2-methylhexan-3-ol assemble_name->final_name

Caption: IUPAC naming workflow for 2-methylhexan-3-ol.

Structural Representation and Stereoisomerism

The structure of 2-methylhexan-3-ol features a six-carbon backbone with a hydroxyl group at the third carbon and a methyl group at the second carbon.

Structural_Representation C6 CH3 C5 CH2 C6->C5 C4 CH2 C5->C4 C3 CH C4->C3 C2 CH C3->C2 OH OH C3->OH C1 CH3 C2->C1 CH3_sub CH3 C2->CH3_sub num6 6 num5 5 num4 4 num3 3 num2 2 num1 1

Caption: Structure of 2-methylhexan-3-ol with IUPAC numbering.

A critical aspect for drug development professionals is the stereochemistry of a molecule. The carbon at position 3 (C3) in 2-methylhexan-3-ol is a chiral center, as it is bonded to four different groups (a hydrogen atom, a hydroxyl group, a propyl group, and an isopropyl group). This gives rise to two enantiomers: (3R)-2-methylhexan-3-ol and (3S)-2-methylhexan-3-ol. The racemic mixture is the most commonly available form.

Stereoisomers racemate 2-Methylhexan-3-ol (Racemic Mixture) enantiomers Enantiomers (Non-superimposable mirror images) racemate->enantiomers  is a 1:1 mixture of r_enantiomer (3R)-2-methylhexan-3-ol enantiomers->r_enantiomer s_enantiomer (3S)-2-methylhexan-3-ol enantiomers->s_enantiomer

Caption: Stereoisomeric relationship of 2-methylhexan-3-ol.

Physicochemical Data

A summary of key physicochemical properties for 2-methylhexan-3-ol is presented in the table below. This data is essential for experimental design, including solvent selection, reaction temperature control, and safety assessments.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1][6]
Molecular Weight 116.20 g/mol [1][6]
IUPAC Name 2-methylhexan-3-ol[1]
CAS Registry Number 617-29-8[1]
Appearance Colorless to clear viscous liquid[1][7]
Density 0.821 g/mL at 25 °C[8]
Boiling Point 141-143 °C at 765 mmHg[8]
Refractive Index n20/D 1.421[8]
Flash Point 41 °C (105.8 °F) - closed cup[7]
XLogP3-AA (LogP) 2.2[1][7]

Experimental Protocols: Synthesis

This compound can be synthesized through various methods in organic chemistry. A common and illustrative method is the Grignard reaction, which is a versatile carbon-carbon bond-forming reaction.[4][5]

The synthesis involves the reaction of an appropriate Grignard reagent with an aldehyde. A plausible retrosynthetic analysis identifies propanal and an isopropyl Grignard reagent as suitable starting materials.

Grignard_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps Propanal Propanal (Aldehyde) Grignard_Addition 1. Nucleophilic Addition in dry ether Propanal->Grignard_Addition IsopropylMagnesiumBromide Isopropylmagnesium Bromide (Grignard Reagent) IsopropylMagnesiumBromide->Grignard_Addition Workup 2. Acidic Workup (e.g., aq. HCl or NH4Cl) Grignard_Addition->Workup Forms alkoxide intermediate Product 2-Methylhexan-3-ol (Final Product) Workup->Product Protonation

Caption: Simplified workflow for the Grignard synthesis of 2-methylhexan-3-ol.
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). 2-Bromopropane is added dropwise from the dropping funnel to initiate the formation of isopropylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with Aldehyde: Once the Grignard reagent is formed, a solution of propanal in anhydrous diethyl ether is added dropwise at a controlled temperature (often 0 °C) to prevent side reactions. The reaction mixture is stirred for a specified period to ensure complete reaction.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This step protonates the intermediate alkoxide to form the final alcohol and dissolves the magnesium salts.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is typically extracted with additional ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by fractional distillation, to yield pure 2-methylhexan-3-ol.

Biological Activity Context

While this compound itself is primarily used in flavor and fragrance or as a chemical intermediate, the biological activity of related short-chain alcohols is an area of research. For instance, a study on the antibacterial properties of hexanol isomers found that 1-hexanol (B41254) vapor exhibited activity against certain Gram-negative bacteria.[9] However, 2-hexanol (B165339) and 3-hexanol (B165604) did not show significant antimicrobial activity in the same study.[9] This suggests that the position of the hydroxyl group is critical for this particular biological function, with primary alcohols being more effective than secondary alcohols like this compound in that context. Further research would be needed to fully characterize the specific biological profile of 2-methylhexan-3-ol.

Conclusion

The IUPAC name 2-methylhexan-3-ol provides an unambiguous descriptor for a specific branched secondary alcohol. Understanding the systematic rules behind this name is fundamental for all chemists. This guide has detailed the nomenclature process, summarized the key physicochemical properties, and discussed the stereochemical nature of the molecule, which is of high importance in the field of drug development. Furthermore, a standard synthetic approach via the Grignard reaction has been outlined, providing a practical context for laboratory professionals. This comprehensive overview serves as a valuable technical resource for researchers and scientists.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-3-hexanol, a chiral alcohol with significant potential for applications in various scientific fields. This document details the fundamental stereochemistry, synthesis, and separation of its stereoisomers, and explores their potential biological significance, with a focus on providing actionable data and protocols for research and development.

Introduction to the Stereochemistry of this compound

This compound (C₇H₁₆O) is a secondary alcohol possessing two chiral centers at carbons 2 and 3.[1][2] The presence of these two stereocenters gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers exist as two pairs of enantiomers:

  • (2R,3R)-2-methyl-3-hexanol and (2S,3S)-2-methyl-3-hexanol (Enantiomeric Pair A)

  • (2R,3S)-2-methyl-3-hexanol and (2S,3R)-2-methyl-3-hexanol (Enantiomeric Pair B)

The relationship between a stereoisomer from Pair A and one from Pair B is that of diastereomers. Diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques. Enantiomers, on the other hand, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light, requiring chiral separation methods.

Below is a diagram illustrating the relationships between the stereoisomers of this compound.

stereoisomers Stereoisomeric Relationships of this compound 2R,3R (2R,3R)-2-methyl-3-hexanol 2S,3S (2S,3S)-2-methyl-3-hexanol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2-methyl-3-hexanol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2-methyl-3-hexanol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

A diagram illustrating the stereoisomeric relationships of this compound.

Physicochemical Properties

While data for the individual stereoisomers is scarce in publicly available literature, the properties of the racemic mixture provide a baseline for understanding their physical characteristics.

PropertyValue (for racemic mixture)
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 141-143 °C at 765 mmHg[3]
Density 0.821 g/mL at 25 °C[3]
Refractive Index 1.421 at 20 °C[3]
Specific Optical Rotation Data not available for individual stereoisomers. PubChem lists (3R)-2-Methyl-3-hexanol as (+)-2-Methyl-3-hexanol, suggesting it is dextrorotatory, though a specific value is not provided.[4]

Experimental Protocols

Stereoselective Synthesis

Hypothetical Protocol for the Asymmetric Synthesis of (2R,3R)-2-methyl-3-hexanol via Grignard Reaction with a Chiral Auxiliary:

  • Preparation of the Chiral Auxiliary: (R)-2-(tert-Butyl)-3-methyl-4-imidazolidinone can be synthesized from L-valine and pivalaldehyde.

  • Aldol Addition: The chiral auxiliary is deprotonated with a strong base (e.g., lithium diisopropylamide) and then reacted with propanal to form the corresponding β-hydroxy imide with high diastereoselectivity.

  • Protection of the Hydroxyl Group: The hydroxyl group is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).

  • Grignard Reaction: The protected imide is then treated with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to introduce the methyl group at the C2 position. The chiral auxiliary directs the stereochemistry of this addition.

  • Deprotection and Cleavage: The protecting group is removed, and the chiral auxiliary is cleaved under acidic conditions to yield the desired (2R,3R)-2-methyl-3-hexanol.

The synthesis of the other stereoisomers can be achieved by using the enantiomeric chiral auxiliary or by starting with a different stereoisomer of the initial aldehyde.

The following diagram outlines a generalized workflow for the synthesis and purification of a single stereoisomer.

synthesis_workflow Generalized Workflow for Stereoselective Synthesis cluster_synthesis Asymmetric Synthesis cluster_purification Purification Start Achiral Starting Materials Reaction Stereoselective Reaction (e.g., with Chiral Auxiliary/Catalyst) Start->Reaction Crude Crude Diastereomeric Mixture Reaction->Crude Diastereomer_Sep Diastereomer Separation (e.g., Column Chromatography) Crude->Diastereomer_Sep Isolated_Diastereomer Isolated Diastereomer Diastereomer_Sep->Isolated_Diastereomer Cleavage Cleavage of Auxiliary Isolated_Diastereomer->Cleavage Final_Product Pure Stereoisomer Cleavage->Final_Product

A generalized workflow for the stereoselective synthesis and purification of a single stereoisomer.
Chiral Separation of Stereoisomers

For the separation of the enantiomeric pairs, chiral chromatography is essential. Both chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques.

Hypothetical Protocol for Chiral GC Separation:

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin), would be appropriate for separating small, volatile alcohols.

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

  • Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a slow ramp (e.g., 2-5°C/min) to a final temperature of approximately 150°C. The optimal temperature program would need to be determined empirically to achieve baseline separation of all four stereoisomers.

  • Sample Preparation: The sample of this compound should be diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

Hypothetical Protocol for Chiral HPLC Separation:

  • Column: A chiral stationary phase (CSP) based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) is often effective for the separation of a wide range of chiral compounds, including alcohols.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of hexane (B92381) to the alcohol modifier is a critical parameter that must be optimized to achieve separation.

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

  • Detection: A refractive index (RI) detector is suitable for detecting alcohols which lack a strong UV chromophore.

  • Sample Preparation: The sample should be dissolved in the mobile phase.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of the individual stereoisomers of this compound are limited, related research on similar chiral alcohols provides valuable insights into their potential pharmacological and physiological effects.

Potential Interaction with GABA-A Receptors

Studies on the stereoisomers of other small aliphatic alcohols, such as 2,6-dimethylcyclohexanol, have demonstrated stereoselective modulation of γ-aminobutyric acid type A (GABA-A) receptors.[5] Specifically, certain stereoisomers have been shown to be more potent positive modulators of GABA-A receptor currents, suggesting potential anesthetic or sedative properties. Given the structural similarities, it is plausible that the stereoisomers of this compound could also exhibit differential effects on GABA-A receptors. The racemic mixture of this compound has been identified as a neurotoxin that can cause acute solvent syndrome, which is consistent with central nervous system effects.[1]

The following diagram illustrates the potential modulatory effect of a this compound stereoisomer on a GABA-A receptor.

gaba_pathway Hypothetical Modulation of GABA-A Receptor by a this compound Stereoisomer cluster_membrane Cell Membrane GABA_Receptor GABA-A Receptor Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_Receptor Binds Stereoisomer This compound Stereoisomer Stereoisomer->GABA_Receptor Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

A diagram of the hypothetical modulation of a GABA-A receptor by a stereoisomer of this compound.
Olfactory Perception

Research on other chiral molecules has shown that enantiomers can have distinct odors.[6] This is because the olfactory receptors in the nose are themselves chiral and can differentiate between stereoisomers. It is therefore highly likely that the four stereoisomers of this compound will have different odor profiles and potencies. This has implications for the food and fragrance industries, where specific isomers may be desired for their unique sensory properties.

Conclusion

The four stereoisomers of this compound represent a compelling area for further research. While foundational knowledge of their existence and general properties is established, a significant gap remains in the detailed characterization of each individual stereoisomer. The hypothetical protocols and potential biological activities outlined in this guide provide a framework for future investigations. Elucidating the specific properties and biological effects of each enantiomer and diastereomer will be crucial for unlocking their full potential in fields ranging from pharmacology to materials science. Further research is warranted to perform the stereoselective synthesis and separation of these compounds to enable detailed biological and toxicological evaluations.

References

Synthesis of 2-Methyl-3-hexanol via Grignard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-3-hexanol, a secondary alcohol with applications in fragrance and as a synthetic intermediate. The core of this document focuses on the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. Herein, we detail the retrosynthetic analysis, reaction mechanism, a detailed experimental protocol for the reaction between 2-pentanone and ethylmagnesium bromide, and a thorough characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. The versatility of the Grignard reaction allows for the synthesis of primary, secondary, and tertiary alcohols from various starting materials.

This guide focuses on the synthesis of this compound. Two primary retrosynthetic pathways are considered for its preparation via a Grignard reaction.

Retrosynthetic Analysis

Two logical bond disconnections in the target molecule, this compound, reveal two plausible Grignard synthesis routes:

  • Route A: Disconnection of the C3-C4 bond suggests the reaction of propanal with a sec-butylmagnesium halide.

  • Route B: Disconnection of the C2-C3 bond points to the reaction of 2-methylpentanal (B94375) with a methylmagnesium halide.

A variation of Route B, and the focus of this guide, involves the reaction of 2-pentanone with ethylmagnesium bromide. This route is well-documented and offers high yields.[1]

Reaction Mechanism and Signaling Pathway

The Grignard reaction proceeds through a nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. The mechanism involves two key stages:

  • Formation of the Grignard Reagent: An alkyl or aryl halide reacts with magnesium metal in an ether solvent to form the organomagnesium halide.

  • Nucleophilic Addition and Workup: The Grignard reagent attacks the carbonyl carbon of the aldehyde or ketone, forming a magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent aqueous acidic workup step to yield the alcohol.

Grignard_Mechanism cluster_reagent_formation Grignard Reagent Formation cluster_reaction Nucleophilic Addition & Workup Ethyl_Bromide Ethyl Bromide (CH3CH2Br) Ethylmagnesium_Bromide Ethylmagnesium Bromide (CH3CH2MgBr) Ethyl_Bromide->Ethylmagnesium_Bromide in dry ether Magnesium Magnesium (Mg) Magnesium->Ethylmagnesium_Bromide Alkoxide_Intermediate Magnesium Alkoxide Intermediate Ethylmagnesium_Bromide->Alkoxide_Intermediate Nucleophilic attack 2-Pentanone 2-Pentanone 2-Pentanone->Alkoxide_Intermediate This compound This compound Alkoxide_Intermediate->this compound Acidic Workup (H3O+)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-pentanone and ethylmagnesium bromide.

Materials and Equipment
Reagent/EquipmentPurpose
Magnesium turningsReactant for Grignard reagent
Ethyl bromideReactant for Grignard reagent
Anhydrous diethyl etherSolvent
2-PentanoneCarbonyl substrate
Saturated aq. NH4Cl solutionQuenching agent
Anhydrous magnesium sulfateDrying agent
Three-necked round-bottom flaskReaction vessel
Reflux condenserTo condense solvent vapors
Dropping funnelFor controlled addition of reagents
Magnetic stirrer and stir barFor mixing
Heating mantleFor heating
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The apparatus should be equipped with a drying tube containing calcium chloride.

  • Initiation: Place magnesium turnings (1.0 eq) in the three-necked flask. Add a small crystal of iodine to activate the magnesium surface.

  • Solvent Addition: Add a portion of anhydrous diethyl ether to the flask, sufficient to cover the magnesium turnings.

  • Addition of Alkyl Halide: Dissolve ethyl bromide (1.05 eq) in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate spontaneously, indicated by the disappearance of the iodine color, turbidity, and gentle boiling of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Completion of Grignard Formation: Once initiated, add the remainder of the ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting Grignard reagent should be a grayish, cloudy solution.

Part B: Reaction with 2-Pentanone and Workup

  • Reaction: Cool the Grignard solution in an ice bath. Dissolve 2-pentanone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation.

Experimental_Workflow A Preparation of Ethylmagnesium Bromide B Reaction with 2-Pentanone A->B Addition at <10°C C Quenching with aq. NH4Cl B->C Stir at RT for 1-2h D Extraction with Diethyl Ether C->D E Washing and Drying D->E F Purification by Distillation E->F G Characterization F->G

References

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis for the synthesis of 2-methyl-3-hexanol, a secondary alcohol with applications in organic synthesis. The document details the primary synthetic strategies, including Grignard reactions and ketone reductions, supported by detailed experimental protocols and quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the logical connections in the retrosynthetic analysis and reaction pathways.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon bonds adjacent to the hydroxyl group and the carbon-oxygen bond of the alcohol itself.

Carbon-Carbon Bond Disconnections (Grignard Pathways)

Two logical C-C bond disconnections next to the alcohol functionality lead to two distinct Grignard reaction pathways.

  • Disconnection A: Breaking the bond between C3 and C4 suggests a reaction between an isopropyl Grignard reagent and propanal.

  • Disconnection B: Alternatively, disconnecting the bond between C2 and C3 points to a synthesis involving a propyl Grignard reagent and 2-methylpropanal.

These two primary retrosynthetic routes are visualized in the following diagram.

G target This compound disconnection_A Disconnection A (C3-C4 bond) target->disconnection_A disconnection_B Disconnection B (C2-C3 bond) target->disconnection_B synthon_A1 Isopropyl Synthon (nucleophile) disconnection_A->synthon_A1 synthon_A2 Propyl Aldehyde Synthon (electrophile) disconnection_A->synthon_A2 synthon_B1 Propyl Synthon (nucleophile) disconnection_B->synthon_B1 synthon_B2 Isopropyl Aldehyde Synthon (electrophile) disconnection_B->synthon_B2 reagent_A1 Isopropylmagnesium bromide (Grignard Reagent) synthon_A1->reagent_A1 Synthetic Equivalent reagent_A2 Propanal synthon_A2->reagent_A2 Synthetic Equivalent reagent_B1 Propylmagnesium bromide (Grignard Reagent) synthon_B1->reagent_B1 Synthetic Equivalent reagent_B2 2-Methylpropanal synthon_B2->reagent_B2 Synthetic Equivalent

Caption: Retrosynthetic analysis of this compound via C-C bond disconnections.

Carbon-Oxygen Bond Disconnection (Reduction Pathway)

A functional group interconversion (FGI) approach involves the disconnection of the C-O bond of the alcohol, leading to the corresponding ketone, 2-methyl-3-hexanone (B1206162). This ketone can then be reduced to the target alcohol.

G target This compound fgi Functional Group Interconversion (FGI) target->fgi ketone 2-Methyl-3-hexanone fgi->ketone Oxidation (retrosynthetically) reducing_agent Reducing Agent (e.g., NaBH4) ketone->reducing_agent Reduction (synthetically)

Caption: Retrosynthetic analysis of this compound via C-O bond disconnection.

Synthetic Methodologies and Experimental Protocols

Based on the retrosynthetic analysis, the following sections provide detailed experimental protocols for the primary synthetic routes.

Grignard Synthesis

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Two viable routes for the synthesis of this compound are presented below.

Experimental Protocol:

  • Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The apparatus should be under an inert atmosphere (nitrogen or argon). Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 2-bromopropane (B125204) (1.1 eq) in anhydrous diethyl ether. Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction. The remaining 2-bromopropane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Propanal: Cool the Grignard reagent to 0 °C in an ice bath. A solution of propanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Workup and Purification: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

The experimental protocol for this route is analogous to Route A, with the substitution of 1-bromopropane (B46711) for the preparation of the Grignard reagent and 2-methylpropanal as the electrophile.

Safety Precautions for Grignard Synthesis:

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • The reaction is exothermic and can be vigorous. Proper temperature control is essential.

  • Diethyl ether is highly flammable. The reaction should be carried out in a well-ventilated fume hood, away from any sources of ignition.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.

Reduction of 2-Methyl-3-hexanone

The reduction of a ketone to a secondary alcohol is a common and effective transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-hexanone (1.0 eq) in methanol (B129727).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

  • Reaction Monitoring and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water at 0 °C.

  • Purification: The methanol is removed under reduced pressure. The aqueous residue is then extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by distillation if necessary.

Safety Precautions for Ketone Reduction:

  • Sodium borohydride reacts with protic solvents to produce hydrogen gas, which is flammable. The addition of NaBH₄ should be done slowly and in a well-ventilated fume hood.

  • The reaction can be exothermic. Proper cooling is necessary.

  • Standard laboratory PPE should be worn.

Data Presentation

Quantitative Data
Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Reference
Grignard Route A2-Bromopropane, PropanalMg, Diethyl Ether60-80 (estimated)General Grignard Reaction Yields
Grignard Route B1-Bromopropane, 2-MethylpropanalMg, Diethyl Ether60-80 (estimated)General Grignard Reaction Yields
Reduction Route2-Methyl-3-hexanoneNaBH₄, Methanol85-95 (estimated)General Ketone Reduction Yields

Note: The provided yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃)δ ~3.4 (m, 1H, CH-OH), ~1.6 (m, 1H, CH-CH₃), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃), ~0.8 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃)δ ~78 (CH-OH), ~40 (CH₂), ~33 (CH), ~20 (CH₂), ~18 (CH₃), ~16 (CH₃), ~14 (CH₃)
IR (neat)~3350 cm⁻¹ (broad, O-H stretch), ~2960-2870 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch)

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

Alternative Synthetic Routes

While the Grignard reaction and ketone reduction are the most direct and common methods for the synthesis of this compound, other strategies for the preparation of secondary alcohols exist, including:

  • Hydration of Alkenes: Acid-catalyzed hydration or oxymercuration-demercuration of an appropriate alkene, such as 2-methyl-3-hexene, would yield the target alcohol.

  • Organocadmium and Organozinc Reagents: These less reactive organometallic reagents can also be used in reactions with aldehydes to form secondary alcohols, sometimes offering better selectivity in the presence of other functional groups.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the presence of other functional groups in more complex molecules.

Conclusion

The retrosynthetic analysis of this compound reveals two primary and highly effective synthetic strategies: the Grignard reaction and the reduction of the corresponding ketone. Both methods are well-established in organic synthesis and can provide good to excellent yields of the target secondary alcohol. The selection of the optimal route will be guided by the specific requirements of the synthesis, including the availability of precursors and the desired scale of the reaction. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this compound in a research and development setting.

References

The Elusive Presence of 2-Methyl-3-hexanol in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – While the intricate tapestry of plant volatiles is vast and continuously explored, the natural occurrence of the branched-chain alcohol 2-Methyl-3-hexanol remains conspicuously absent from the current body of scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the current state of knowledge, or lack thereof, regarding this specific compound in the botanical world. Despite extensive searches of scientific databases and literature, no definitive evidence of this compound's natural presence in any plant species has been uncovered.

This review highlights the challenges and gaps in our understanding of plant volatile organic compounds (VOCs). While structurally similar compounds, such as other branched-chain alcohols and their esters, have been identified in various essential oils, this compound itself has not been reported as a natural constituent.

Biosynthesis of Branched-Chain Alcohols: A General Overview

The biosynthesis of branched-chain volatile compounds in plants is generally understood to originate from the catabolism of branched-chain amino acids: valine, leucine, and isoleucine. This metabolic pathway involves a series of enzymatic reactions that produce a variety of aldehydes, alcohols, and esters, contributing to the characteristic aroma profiles of many fruits and flowers.

The proposed, though unconfirmed, biosynthetic pathway for a generic branched-chain alcohol is initiated by the deamination and subsequent decarboxylation of a branched-chain amino acid, leading to the formation of a branched-chain aldehyde. This aldehyde can then be reduced to its corresponding alcohol by an alcohol dehydrogenase (ADH) enzyme.

Below is a generalized logical diagram illustrating this pathway.

Biosynthesis_of_Branched_Chain_Alcohols BCAA Branched-Chain Amino Acid (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transaminase BCAld Branched-Chain Aldehyde BCKA->BCAld α-Keto Acid Decarboxylase BCAlc Branched-Chain Alcohol (e.g., this compound) BCAld->BCAlc Alcohol Dehydrogenase

Caption: Generalized biosynthetic pathway of branched-chain alcohols.

The Search for this compound in Plants

Despite the theoretical possibility of its formation, comprehensive analyses of plant essential oils and volatile profiles have not yet identified this compound. Studies on plants known for producing a variety of branched-chain compounds, such as Pelargonium graveolens (rose geranium), have identified esters of other methylhexanols, suggesting the potential for the precursor alcohol's existence. However, direct detection and quantification of this compound have not been reported.

Future Directions and Methodological Considerations

The absence of evidence is not evidence of absence. It is plausible that this compound exists in certain plant species at concentrations below the detection limits of previously employed analytical methods. Future research in this area should focus on:

  • High-Sensitivity Analytical Techniques: The use of advanced analytical platforms such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) could enable the detection of trace-level volatile compounds that may have been previously missed.

  • Targeted Metabolomics: A targeted search for this compound in plant species known to produce a high diversity of branched-chain volatiles could yield positive results.

  • Isotopic Labeling Studies: Feeding plants with labeled precursors (e.g., ¹³C-isoleucine) and tracing their metabolic fate could definitively confirm or refute the biosynthesis of this compound.

The logical workflow for future investigations is outlined in the diagram below.

Investigation_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Confirmation & Quantification cluster_2 Phase 3: Biosynthetic Studies P1_1 Select Target Plant Species P1_2 High-Sensitivity Volatile Profiling (e.g., GCxGC-TOFMS) P1_1->P1_2 P1_3 Tentative Identification of This compound P1_2->P1_3 P2_2 Confirmation by Co-injection P1_3->P2_2 P2_1 Synthesis of Authentic Standard P2_1->P2_2 P2_3 Development of Quantitative Method (e.g., GC-MS/MS) P2_2->P2_3 P2_4 Quantification in Plant Tissues P2_3->P2_4 P3_1 Isotopic Labeling Studies P2_4->P3_1 P3_2 Enzyme Assays P3_1->P3_2 P3_3 Elucidation of Biosynthetic Pathway P3_2->P3_3

Caption: Proposed workflow for the investigation of this compound in plants.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 2-Methyl-3-hexanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis by presenting detailed spectral information, experimental protocols, and structural visualizations to aid in the identification and characterization of this molecule.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C₇H₁₆O. Its structure consists of a hexane (B92381) chain with a methyl group at the second carbon and a hydroxyl group at the third carbon. The presence of a chiral center at the third carbon gives rise to two possible stereoisomers. Understanding the precise arrangement of atoms is crucial for its application in various chemical syntheses and as a potential building block in drug discovery. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key parameters for assigning each proton to its specific position in the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-3~3.36Multiplet1H-
H-2~1.82Multiplet1H-
H-4~1.43-1.50Multiplet2H-
H-5~1.35Multiplet2H-
CH₃ (on C2)~0.91Doublet3H-
CH₃ (on C2)~0.90Doublet3H-
H-6~0.93Triplet3H-
OHVariableSinglet (broad)1H-

Note: The chemical shift of the hydroxyl (OH) proton is variable and depends on factors such as concentration and solvent. The data presented is based on typical values found in deuterated chloroform (B151607) (CDCl₃).

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Proton-decoupled ¹³C NMR spectra, as is standard practice, show each unique carbon atom as a single peak.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ) ppm
C3~77.5
C4~35.0
C2~33.0
C5~19.0
C1' (CH₃ on C2)~17.5
C1 (CH₃ on C2)~16.5
C6~14.0

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard laboratory procedures for a liquid organic compound like this compound.

4.1. Sample Preparation

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) (approximately 0.6-0.7 mL), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. Instrumentation

¹H and ¹³C NMR spectra are typically acquired on a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.

4.3. ¹H NMR Acquisition

A standard one-dimensional proton NMR experiment is performed. Key acquisition parameters include:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Spectral Width: A range sufficient to cover all proton signals (e.g., 0-12 ppm).

  • Number of Scans: Typically 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

4.4. ¹³C NMR Acquisition

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum by removing C-H coupling. Key acquisition parameters include:

  • Pulse Sequence: A standard pulse-acquire sequence with proton decoupling.

  • Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-220 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: A delay of 2-5 seconds is used.

Visualizations

5.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering convention used for the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

5.2. NMR Experimental Workflow

The logical workflow for acquiring and interpreting NMR data for a chemical compound like this compound is depicted below.

NMR_Workflow NMR Data Acquisition and Interpretation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh this compound Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in NMR Spectrometer Tube->Spectrometer H1_NMR Acquire 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT H1_NMR->FT C13_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Phasing->Baseline Referencing Reference to TMS Baseline->Referencing Baseline->Referencing Integration Integration (1H NMR) Referencing->Integration ChemShift Analyze Chemical Shifts Referencing->ChemShift Integration->ChemShift Integration->ChemShift Multiplicity Analyze Multiplicity & Coupling (1H NMR) ChemShift->Multiplicity Structure Structure Elucidation Multiplicity->Structure

Mass Spectrometry Fragmentation of 2-Methyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-3-hexanol. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, metabolomics, and drug development in the identification and characterization of this and structurally related compounds.

Molecular and Spectrometric Data

This compound (C₇H₁₆O) has a molecular weight of approximately 116.20 g/mol .[1] Under electron ionization, the molecule undergoes characteristic fragmentation, yielding a series of ions that are diagnostic of its structure. The relative abundances of the most significant fragment ions are summarized in Table 1.

Table 1: Prominent Fragment Ions of this compound in EI-MS

m/zRelative Intensity (%)Proposed Fragment Ion
4118.24[C₃H₅]⁺
4340.91[C₃H₇]⁺
5599.99[C₄H₇]⁺
7395.72[C₄H₉O]⁺

Data sourced from MassBank of North America (MoNA).[1]

Fragmentation Pathways

The fragmentation of this compound in an electron ionization mass spectrometer is primarily driven by the presence of the hydroxyl group, which directs cleavage pathways. The most prominent fragmentation mechanisms for this secondary alcohol are α-cleavage and dehydration (loss of a water molecule).[2]

α-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, there are two possible α-cleavage points, leading to the formation of stable, resonance-stabilized oxonium ions.

  • Cleavage of the C2-C3 bond: Loss of a propyl radical (•C₃H₇) results in the formation of a fragment with m/z 73. This is a dominant fragmentation pathway, as evidenced by the high relative abundance of this ion.[1]

  • Cleavage of the C3-C4 bond: Loss of an isopropyl radical (•CH(CH₃)₂) leads to the formation of a fragment with m/z 73.

Dehydration

The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols.[2] This results in the formation of an alkene radical cation. While the molecular ion (m/z 116) is often of low abundance or absent in the spectra of alcohols, the ion resulting from dehydration (m/z 98) can sometimes be observed.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce the smaller ions observed in the mass spectrum. For example, the base peak at m/z 55 is likely formed through subsequent fragmentation of larger ions. The fragment at m/z 43 corresponds to the isopropyl cation or propyl cation, and the fragment at m/z 41 is likely the allyl cation.

Fragmentation_Pattern M This compound+• (m/z 116) frag73 [C4H9O]+ (m/z 73) M->frag73 α-cleavage (- •C3H7) M_H2O [C7H14]+• (m/z 98) M->M_H2O Dehydration (- H2O) frag55 [C4H7]+ (m/z 55) frag73->frag55 (- H2O) frag43 [C3H7]+ (m/z 43) frag73->frag43 (- C2H2O) frag41 [C3H5]+ (m/z 41) M_H2O->frag41 Further Fragmentation

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The mass spectrum data presented in this guide was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. While specific parameters for the analysis of this compound can vary, a representative protocol for the analysis of volatile alcohols is provided below.

Sample Preparation

For GC-MS analysis, this compound is typically diluted in a volatile organic solvent such as methanol (B129727) or hexane. The concentration is adjusted to be within the linear range of the detector, commonly in the range of 1-10 µg/mL.

Gas Chromatography (GC)
  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of volatile alcohols. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 5-15 °C/min to a final temperature of 200-250 °C.

    • Final hold: Hold at the final temperature for 2-5 minutes.

Mass Spectrometry (MS)

The data for this compound was acquired on a HITACHI M-80B mass spectrometer.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 200-230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 35-350.

  • Solvent Delay: 2-4 minutes to prevent filament damage from the solvent peak.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dilution Dilution in Volatile Solvent Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methyl-3-hexanol. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document details the characteristic vibrational modes of this compound, presents a summary of its quantitative IR spectral data, outlines a standard experimental protocol for spectral acquisition, and provides a visual representation of the correlation between its functional groups and their corresponding spectral regions.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.

This compound (C₇H₁₆O) is a secondary alcohol. Its structure contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the hydroxyl (-OH) group, alkyl C-H bonds, and the C-O bond of the alcohol. The position, intensity, and shape of these absorption bands are instrumental in the structural elucidation and purity assessment of this compound.

Data Presentation: IR Spectral Data of this compound

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the principal peaks, their corresponding vibrational modes, and their typical wavenumber ranges.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3600-3200Strong, BroadO-H stretch (Hydrogen-bonded)
~2960-2850StrongC-H stretch (sp³ hybridized carbons)
~1465MediumC-H bend (CH₂ and CH₃)
~1380MediumC-H bend (CH₃)
~1100-1000StrongC-O stretch (Secondary alcohol)

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, a liquid at room temperature, can be achieved using several standard techniques. The following protocols describe two common methods: the neat liquid film method using salt plates and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Method 1: Neat Liquid Film using Salt Plates

This traditional method is suitable for pure liquid samples.[1][2][3]

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Acetone (B3395972) or isopropanol (B130326) for cleaning

  • Desiccator for storing salt plates

Procedure:

  • Background Spectrum: Ensure the FTIR spectrometer's sample compartment is empty. Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place one to two drops of neat this compound onto the center of a clean, dry salt plate using a Pasteur pipette.[2][3]

  • Creating the Film: Gently place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[1][2]

  • Sample Holder: Place the "sandwich" of salt plates into the spectrometer's sample holder.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, a spectral range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient for organic compounds.[4] To improve the signal-to-noise ratio, multiple scans can be co-added.[1]

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent like acetone or isopropanol.[2] Return the clean, dry plates to a desiccator for storage.

Method 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[4][5]

Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: With the clean and dry ATR crystal in place, record a background spectrum.

  • Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. The instrument's software will automatically perform the ATR correction.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent and a soft, lint-free wipe.

Visualization of Key Vibrational Modes

The following diagram illustrates the correlation between the primary functional groups of this compound and their characteristic regions in the infrared spectrum.

IR_Correlation cluster_molecule This compound Structure cluster_spectrum Infrared Spectrum Regions (cm⁻¹) mol CH3-CH2-CH2-CH(OH)-CH(CH3)2 OH O-H Stretch ~3600-3200 mol->OH O-H CH C-H Stretch ~2960-2850 mol->CH C-H CH_bend C-H Bend ~1465, ~1380 mol->CH_bend C-H CO C-O Stretch ~1100-1000 mol->CO C-O

Caption: Correlation of this compound functional groups to their IR spectral regions.

The logical workflow for identifying an unknown alcohol sample, such as this compound, using IR spectroscopy is depicted in the following diagram.

IR_Workflow start Obtain Liquid Sample prep Prepare Sample (Neat Film or ATR) start->prep acquire Acquire IR Spectrum prep->acquire analyze Analyze Spectrum acquire->analyze oh_check Broad Peak at ~3300 cm⁻¹? analyze->oh_check ch_check Strong Peaks at ~2960-2850 cm⁻¹? oh_check->ch_check Yes not_alcohol Not a Simple Alcohol oh_check->not_alcohol No co_check Strong Peak at ~1100-1000 cm⁻¹? ch_check->co_check Yes ch_check->not_alcohol No confirm Likely an Alcohol co_check->confirm Yes co_check->not_alcohol No

Caption: Workflow for the identification of an alcohol using IR spectroscopy.

References

Kovats Retention Index for 2-Methyl-3-hexanol on Non-Polar Columns: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kovats retention index for 2-Methyl-3-hexanol, specifically on non-polar stationary phases in gas chromatography. The Kovats retention index is a critical parameter for the identification and characterization of volatile and semi-volatile compounds, converting retention times into system-independent values to facilitate inter-laboratory data comparison.[1] This document presents experimentally determined retention indices, detailed experimental protocols for their determination, and a logical workflow to guide researchers in applying this analytical technique.

Data Presentation: Kovats Retention Indices of this compound

The following table summarizes the experimentally determined Kovats retention indices for this compound on various non-polar stationary phases. These values are crucial for the identification of this compound in complex mixtures.

Stationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)Reference
SE-30Packed100858NIST WebBook[2]
SE-30Packed120852NIST WebBook[2]
SE-30Packed140854NIST WebBook[2]
OV-1Not SpecifiedNot Specified853The Pherobase[3]
Standard Non-PolarNot SpecifiedNot Specified852, 853, 854, 858PubChem[4]

Experimental Protocols

The determination of the Kovats retention index involves the analysis of this compound alongside a homologous series of n-alkanes under identical gas chromatographic conditions.[1]

Preparation of Standards and Sample
  • n-Alkane Standard Mixture: A mixture of at least two n-alkanes that bracket the elution of this compound is required. A common practice is to use a standard mixture containing a homologous series of n-alkanes (e.g., C8 to C20) dissolved in a volatile solvent like hexane (B92381) or pentane.[1]

  • Analyte Sample: Prepare a dilute solution of this compound in the same solvent used for the n-alkane standards.

Gas Chromatography (GC) Conditions
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable for this analysis.

  • Column: A non-polar capillary column is required. Commonly used stationary phases include 100% dimethylpolysiloxane (e.g., SE-30, OV-1) or 5%-phenyl-95%-methylpolysiloxane.[5]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: The analysis can be performed isothermally or with a temperature program. For isothermal analysis, the temperature should be selected such that the retention times of the bracketing n-alkanes and the analyte are optimal for measurement.[2] If a temperature program is used, the rate of temperature increase should be consistent for all analyses.

  • Injection: A small volume (typically 1 µL) of the sample and the n-alkane standard mixture are injected separately under the same conditions.

Data Analysis and Calculation

The Kovats retention index (I) is calculated using the following formula for isothermal conditions:

I = 100 * [n + (log(t'x) - log(t'n)) / (log(t'N) - log(t'n))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before this compound.

  • N is the carbon number of the n-alkane eluting immediately after this compound.

  • t'x is the adjusted retention time of this compound (tRx - tM).

  • t'n is the adjusted retention time of the n-alkane with carbon number n (tRn - tM).

  • t'N is the adjusted retention time of the n-alkane with carbon number N (tRN - tM).

  • tM is the retention time of an unretained compound (e.g., methane).

For temperature-programmed analysis, a slightly different formula is used:

I = 100 * [n + (tRx - tRn) / (tRN - tRn)]

Where:

  • tRx is the retention time of this compound.

  • tRn is the retention time of the n-alkane with carbon number n.

  • tRN is the retention time of the n-alkane with carbon number N.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the Kovats retention index.

Kovats_Index_Workflow cluster_calc Calculation prep_alkane Prepare n-Alkane Standard Mixture gc_alkane Inject & Run n-Alkane Standard prep_alkane->gc_alkane prep_analyte Prepare this compound Sample Solution gc_analyte Inject & Run This compound Sample prep_analyte->gc_analyte get_rt_alkane Record Retention Times of n-Alkanes gc_alkane->get_rt_alkane get_rt_analyte Record Retention Time of this compound gc_analyte->get_rt_analyte calculate_ki Calculate Kovats Retention Index (I) get_rt_alkane->calculate_ki get_rt_analyte->calculate_ki

Caption: Workflow for Kovats Retention Index Determination.

References

Enantioselective Synthesis of (R)-2-Methyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (R)-2-Methyl-3-hexanol, a chiral alcohol with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The focus of this document is to furnish detailed insights into three core synthetic strategies: asymmetric reduction of the prochiral ketone, enzymatic kinetic resolution of the racemic alcohol, and asymmetric Grignard reaction employing a chiral auxiliary. This guide includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic workflows to facilitate laboratory implementation and methodological comparison.

Core Synthetic Strategies

The synthesis of the specific enantiomer (R)-2-Methyl-3-hexanol can be achieved through several strategic approaches. The selection of a particular method will be contingent on factors such as the desired level of enantiopurity, scalability, economic viability of reagents and catalysts, and the available laboratory infrastructure. The three primary strategies detailed herein are:

  • Asymmetric Reduction of 2-Methyl-3-hexanone (B1206162): This approach involves the direct conversion of the prochiral ketone, 2-methyl-3-hexanone, into the desired (R)-enantiomer of the alcohol using a chiral catalyst or reagent.

  • Enzymatic Kinetic Resolution of (±)-2-Methyl-3-hexanol: This biocatalytic method separates the two enantiomers of a racemic mixture of 2-methyl-3-hexanol by selectively transforming one enantiomer into a different chemical entity, leaving the desired enantiomer unreacted.

  • Asymmetric Grignard Reaction with a Chiral Auxiliary: This strategy employs a chiral auxiliary to direct the stereochemical outcome of the addition of a Grignard reagent to an aldehyde, thereby constructing the chiral center with the desired configuration.

Data Presentation: Comparative Analysis of Synthetic Methodologies

The following table summarizes representative quantitative data for the enantioselective synthesis of (R)-2-Methyl-3-hexanol and analogous aliphatic secondary alcohols using the methodologies described in this guide. This data is intended to provide a comparative framework for evaluating the efficacy of each approach.

Methodology Substrate Catalyst/Enzyme/Auxiliary Yield (%) Enantiomeric Excess (ee, %) Key Reaction Conditions Reference/Analogy
Asymmetric Reduction 2-Methyl-3-hexanone (analogous aliphatic ketones)(R)-CBS-Oxazaborolidine, BH₃・SMe₂85-95>95THF, -78 °C to rtAnalogous reductions of aliphatic ketones[1][2][3]
Asymmetric Reduction 2-Methyl-3-hexanone (analogous aliphatic ketones)RuCl₂[(R)-BINAP], H₂90-99>99Methanol (B129727), 100 atm H₂, 23-100 °CNoyori Asymmetric Hydrogenation of ketones[4][5][6]
Enzymatic Kinetic Resolution (±)-2-PentanolCandida antarctica Lipase B (CALB)~45 (for S-alcohol)>99 (for S-alcohol)Vinyl acetate (B1210297), Hexane (B92381), 35 °C[7]
Enzymatic Kinetic Resolution (±)-2-HeptanolCandida antarctica Lipase B (CALB)~44 (for S-alcohol)99.3 (for S-alcohol)Vinyl acetate, 35 °C[7]
Enzymatic Kinetic Resolution (±)-Aliphatic Secondary AlcoholsCandida antarctica Lipase B (CALB)Good>99Vinyl acetate, Hexane[8]
Asymmetric Grignard Reaction PropanalIsopropylmagnesium bromide, Chiral LigandHighup to 95Toluene, rt[9][10]

Experimental Protocols

Asymmetric Reduction of 2-Methyl-3-hexanone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the enantioselective reduction of the prochiral ketone 2-methyl-3-hexanone to (R)-2-Methyl-3-hexanol using the (R)-CBS-oxazaborolidine catalyst.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add borane-dimethyl sulfide complex (1.1 eq) to the flask while maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Slowly add a solution of 2-methyl-3-hexanone (1.0 eq) in anhydrous THF to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add 1 M HCl. Stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-2-Methyl-3-hexanol.[1][2][3]

Enzymatic Kinetic Resolution of (±)-2-Methyl-3-hexanol

This protocol describes the kinetic resolution of racemic this compound using Candida antarctica Lipase B (CALB) to obtain the (R)-enantiomer.

Materials:

  • (±)-2-Methyl-3-hexanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask, dissolve racemic this compound (1.0 eq) in anhydrous hexane.

  • Add immobilized Candida antarctica Lipase B (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (0.5-0.6 eq) to the mixture.

  • Seal the flask and shake it at a constant temperature (e.g., 30-40 °C) in an incubator shaker.

  • Monitor the reaction progress by gas chromatography (GC) using a chiral column to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, filter off the enzyme.

  • Wash the enzyme with fresh hexane and combine the filtrates.

  • Dry the combined organic solution over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Separate the unreacted (R)-2-Methyl-3-hexanol from the (S)-2-methyl-3-hexyl acetate by flash column chromatography.[7][8]

Synthesis of 2-Methyl-3-hexanone (Precursor)

This protocol outlines a general method for the synthesis of the starting ketone, 2-methyl-3-hexanone.[11]

Materials:

  • Isovaleraldehyde (B47997)

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reaction: In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Oxidation: To a stirred suspension of PCC (1.5 eq) in dichloromethane, add a solution of the crude this compound (1.0 eq) in dichloromethane.

  • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation to yield 2-methyl-3-hexanone.

Mandatory Visualizations

Enantioselective_Synthesis_Pathways cluster_reduction Asymmetric Reduction cluster_resolution Enzymatic Kinetic Resolution cluster_grignard Asymmetric Grignard Reaction ketone 2-Methyl-3-hexanone r_alcohol_red (R)-2-Methyl-3-hexanol ketone->r_alcohol_red (R)-CBS catalyst, BH3 or RuCl2[(R)-BINAP], H2 racemic_alcohol (±)-2-Methyl-3-hexanol r_alcohol_res (R)-2-Methyl-3-hexanol racemic_alcohol->r_alcohol_res Lipase (e.g., CALB) s_acetate (S)-Acetate racemic_alcohol->s_acetate Lipase (e.g., CALB) Vinyl Acetate aldehyde Propanal intermediate Diastereomeric Intermediate aldehyde->intermediate + Grignard grignard Isopropylmagnesium bromide chiral_aux Chiral Auxiliary chiral_aux->intermediate r_alcohol_grignard (R)-2-Methyl-3-hexanol intermediate->r_alcohol_grignard Cleavage

Caption: Core strategies for the enantioselective synthesis of (R)-2-Methyl-3-hexanol.

CBS_Reduction_Workflow start Start flask Flame-dried, N2-purged flask start->flask add_cbs Add (R)-CBS catalyst flask->add_cbs cool_neg78 Cool to -78 °C add_cbs->cool_neg78 add_borane Add BH3・SMe2 cool_neg78->add_borane add_ketone Add 2-Methyl-3-hexanone in THF add_borane->add_ketone stir Stir at -78 °C (Monitor by TLC) add_ketone->stir quench Quench with Methanol stir->quench workup Aqueous Workup (HCl, NaHCO3, Brine) quench->workup extract Extract with CH2Cl2 workup->extract dry Dry (MgSO4) and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product (R)-2-Methyl-3-hexanol purify->product

Caption: Experimental workflow for CBS-catalyzed asymmetric reduction.

Enzymatic_Resolution_Workflow start Start dissolve Dissolve (±)-2-Methyl-3-hexanol in Hexane start->dissolve add_lipase Add Immobilized Lipase (CALB) dissolve->add_lipase add_vinyl_acetate Add Vinyl Acetate add_lipase->add_vinyl_acetate incubate Incubate with Shaking (Monitor by Chiral GC) add_vinyl_acetate->incubate stop_reaction Stop at ~50% Conversion incubate->stop_reaction filter_enzyme Filter to Remove Enzyme stop_reaction->filter_enzyme concentrate Concentrate Filtrate filter_enzyme->concentrate separate Separate by Flash Chromatography concentrate->separate product_alcohol (R)-2-Methyl-3-hexanol separate->product_alcohol product_acetate (S)-Acetate separate->product_acetate

Caption: Experimental workflow for enzymatic kinetic resolution.

References

The Stereospecific World of 2-Methyl-3-hexanol: A Technical Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hexanol is a chiral alcohol that plays a significant role in the chemical ecology of certain insects, particularly as a semiochemical. Due to the presence of two chiral centers at positions 2 and 3, this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The three-dimensional arrangement of these stereoisomers is critical to their biological function, as they interact differently with the chiral environment of olfactory receptors in insects. This technical guide provides an in-depth overview of the known biological activity of this compound stereoisomers, with a focus on their role as insect pheromone components. It also outlines the key experimental protocols used to assess their activity and illustrates the underlying signaling pathways.

Data Presentation: The Case of Pheromonal Synergy

The most well-documented biological activity of a compound closely related to this compound is the synergistic role of (3S,4S)-4-methyl-3-hexanol in the aggregation pheromone blend of the almond bark beetle, Scolytus amygdali. The main component of this pheromone is (3S,4S)-4-methyl-3-heptanol. Field tests have demonstrated that the presence of (3S,4S)-4-methyl-3-hexanol significantly enhances the attraction of S. amygdali to (3S,4S)-4-methyl-3-heptanol.[1][2][3] Conversely, other stereoisomers of the main pheromone component, such as (3R,4S)- and (3R,4R)-4-methyl-3-heptanol, have been shown to be inhibitory.[1][2][3] This highlights the high degree of stereospecificity in the olfactory system of this insect.

While direct quantitative data for the individual stereoisomers of this compound is sparse, the following table summarizes the qualitative findings for the stereoisomers of the main pheromone component it acts synergistically with, illustrating the principle of stereospecific biological activity.

Stereoisomer of 4-Methyl-3-heptanolBiological Activity in Scolytus amygdali
(3S,4S)Attractant (in combination with (3S,4S)-4-methyl-3-hexanol)[1][2][3]
(3R,4S)Inhibitory[1][2][3]
(3R,4R)Inhibitory[1][2][3]
(3S,4R)Inactive

Experimental Protocols

The biological activity of semiochemicals like this compound stereoisomers is typically assessed using a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity.

Materials:

  • Live insects (e.g., Scolytus amygdali)

  • This compound stereoisomers of high purity

  • Volatile solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes

  • Filter paper strips

  • EAG apparatus (including micromanipulators, electrodes, amplifier, and data acquisition system)

  • Saline solution appropriate for the insect species

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of each this compound stereoisomer in the chosen solvent. Apply a known volume of each dilution onto a filter paper strip and allow the solvent to evaporate.

  • Antenna Preparation: Anesthetize an insect by chilling. Carefully excise an antenna at the base.

  • Mounting: Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal end to the recording electrode.

  • Stimulation: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna. A puff of air is passed through a Pasteur pipette containing the stimulus-laden filter paper, introducing the odorant into the airstream.

  • Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of antennal stimulation.

  • Data Analysis: Compare the EAG responses to different stereoisomers and concentrations.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a behavioral assay used to assess the preference of an insect for one of two odor sources.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal filter and humidification flask

  • Odor sources (e.g., vials containing filter paper treated with a this compound stereoisomer or a control solvent)

  • Live insects

Procedure:

  • Setup: Connect the arms of the Y-tube to the odor sources. A controlled, purified, and humidified airflow is passed through each arm.

  • Insect Release: Introduce a single insect into the base of the Y-tube.

  • Observation: Observe the insect's movement and record which arm it chooses to enter and the time spent in each arm. A choice is typically recorded when the insect moves a set distance into an arm.

  • Data Analysis: Use statistical tests (e.g., chi-squared test) to determine if there is a significant preference for the arm containing the test stimulus compared to the control.

Signaling Pathways and Experimental Workflows

The biological activity of this compound stereoisomers is initiated by their interaction with olfactory receptors on the antennae of insects. The following diagrams illustrate the generalized olfactory signaling pathway in insects and a typical experimental workflow for assessing the biological activity of these compounds.

olfactory_pathway cluster_air Airborne Odorant cluster_antenna Insect Antenna cluster_brain Antennal Lobe (Brain) Odorant This compound Stereoisomer OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Release Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation AL Antennal Lobe Processing Neuron->AL Signal Transduction Behavior Behavioral Response AL->Behavior Initiation

Caption: Generalized insect olfactory signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays cluster_analysis Data Analysis & Interpretation Synthesis Stereoselective Synthesis of this compound Isomers Purification Purification & Chiral Analysis (e.g., Chiral GC) Synthesis->Purification EAG Electroantennography (EAG) Screening Purification->EAG Y_tube Y-Tube Olfactometer Behavioral Assay Purification->Y_tube Analysis Statistical Analysis of EAG & Behavioral Data EAG->Analysis Y_tube->Analysis Conclusion Determination of Stereospecific Activity Analysis->Conclusion

Caption: Experimental workflow for assessing stereoisomer activity.

Conclusion

The biological activity of this compound stereoisomers is a compelling example of the principle of stereospecificity in chemical ecology. While direct quantitative data for each stereoisomer remains an area for further research, the evidence from closely related compounds involved in insect pheromone systems strongly indicates that the specific three-dimensional structure of each isomer is paramount to its function. The experimental protocols and conceptual frameworks presented in this guide provide researchers with the necessary tools to further investigate the nuanced roles of these and other chiral semiochemicals. A deeper understanding of the stereospecific interactions between these molecules and their biological targets will be crucial for the development of more effective and targeted pest management strategies and for advancing our fundamental knowledge of chemical communication in the natural world.

References

A Researcher's Guide to Sourcing 2-Methyl-3-hexanol for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methyl-3-hexanol in Research

This compound, a chiral secondary alcohol, is a valuable chemical intermediate and building block in various research and development sectors. Its utility spans from the synthesis of complex organic molecules to its application in flavor and fragrance studies. For researchers in drug discovery, its chiral nature makes it a significant precursor for the asymmetric synthesis of pharmaceutical compounds, where stereochemistry plays a critical role in therapeutic efficacy and safety. This guide provides a comprehensive overview of commercial suppliers of this compound for research purposes, outlines a typical procurement workflow, and presents a representative experimental protocol relevant to its application in chemical synthesis and analysis.

Commercial Suppliers of this compound

For researchers, sourcing high-purity chemicals is a critical first step in any experimental workflow. The following table summarizes key information for commercial suppliers of this compound, providing a comparative overview of available purities and typical quantities offered. This information is intended to streamline the procurement process for research laboratories.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥98%Custom packaging
TCI America >98.0% (GC)5g, 25g
Santa Cruz Biotechnology Not specifiedContact for availability
BOC Sciences Not specifiedContact for availability
ChemicalBook 99%Contact for availability
finetech industry limited Not specifiedCustom synthesis and bulk
Clearsynth Not specifiedContact for availability
Lab Pro Inc. Not specified5mL

Procurement Workflow for Research Chemicals

Acquiring specialized chemicals like this compound for research involves a structured process to ensure safety, compliance, and timely delivery. The following diagram illustrates a typical workflow for procuring research chemicals, from initial identification of need to final inventory in the laboratory.

ProcurementWorkflow cluster_researcher Researcher's Actions cluster_procurement Procurement & Supplier Actions cluster_safety Safety & Compliance start Identify Need for This compound search Search for Suppliers (Purity, Quantity, Price) start->search Experimental Design select Select Supplier & Prepare Requisition search->select po Generate Purchase Order (PO) select->po Submit to Purchasing Dept. sds Review Safety Data Sheet (SDS) select->sds receive Receive Chemical & Verify Integrity inventory Log Chemical in Laboratory Inventory receive->inventory receive->sds supplier Supplier Processes Order & Ships po->supplier Send PO supplier->receive Shipment

An In-depth Technical Guide to the Safe Handling of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-3-hexanol (CAS No. 617-29-8), a flammable liquid utilized in various chemical syntheses. The following sections detail its physical and chemical properties, toxicological hazards, necessary precautions for handling and storage, and emergency procedures. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1][2]
Appearance Colorless, clear to viscous liquid[1][3]
Boiling Point 141-143 °C at 765 mmHg[2][4]
Density 0.821 g/mL at 25 °C[2][4]
Flash Point 41 °C (105.8 °F) - Closed Cup[2][5]
Refractive Index n20/D 1.421 (lit.)[2][4]
Specific Gravity 0.820 - 0.826 at 25 °C[3]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. Appropriate precautions must be taken to avoid ignition sources. While comprehensive toxicological data is not available for this specific isomer, it may cause irritation and Central Nervous System (CNS) depression.[1]

Hazard ClassGHS CategorySignal WordHazard StatementPictogramReference(s)
Flammable LiquidsCategory 3WarningH226: Flammable liquid and vapor🔥[1][2]

Toxicological Information

In the absence of specific data, a precautionary approach is warranted. It is common practice in toxicological risk assessment to consider data from structurally similar compounds (analogues). Other secondary heptanols and methylhexanols generally exhibit low to moderate acute toxicity. However, all untesteed chemicals should be handled as if they are potentially hazardous.

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and prevent accidents. The following workflow outlines the key stages for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk_Assessment Risk Assessment - Review SDS - Identify hazards - Plan experiment PPE_Selection Personal Protective Equipment (PPE) - Safety glasses/goggles - Chemical-resistant gloves (e.g., Nitrile) - Lab coat Risk_Assessment->PPE_Selection Chemical_Handling Chemical Handling - Use in a well-ventilated area or fume hood - Avoid inhalation of vapors - Prevent skin and eye contact - Use non-sparking tools PPE_Selection->Chemical_Handling Storage Storage - Store in a cool, dry, well-ventilated area - Keep away from heat, sparks, and open flames - Keep container tightly closed Chemical_Handling->Storage Waste_Disposal Waste Disposal - Dispose of in accordance with local, state, and federal regulations - Do not dispose of down the drain Chemical_Handling->Waste_Disposal Storage->Chemical_Handling Use Emergency_Procedures Emergency Procedures - Have spill kit readily available - Know location of safety shower and eyewash station - In case of fire, use dry chemical, CO₂, or alcohol-resistant foam Waste_Disposal->Emergency_Procedures

Safe handling workflow for this compound.
Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecificationReference(s)
Eye Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]
Skin and Body Protection Laboratory coat. For larger quantities, consider additional protective clothing.[6]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.[7]
Storage Requirements

Proper storage is crucial to maintain the integrity of the chemical and prevent hazardous situations.

Storage ConditionRequirementReference(s)
Location Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[5][7]
Container Keep container tightly closed.[6]
Incompatible Materials Store away from strong oxidizing agents.[6]

Experimental Protocols: Representative Methodologies

The following sections describe the principles of standard experimental protocols relevant to the safety assessment of chemicals like this compound.

Flash Point Determination (ASTM D93)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The Pensky-Martens closed-cup test is a common method for determining the flash point of flammable liquids.

Methodology:

  • A brass test cup is filled with the sample to a specified level.

  • The cup is heated at a slow, constant rate while the sample is stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

FlashPoint start Start prepare Prepare Sample and Apparatus start->prepare heat Heat Sample at a Constant Rate prepare->heat ignite Apply Ignition Source at Intervals heat->ignite observe Observe for a Flash ignite->observe observe->ignite No Flash record Record Flash Point Temperature observe->record Flash Occurs end End record->end

Workflow for Flash Point Determination (ASTM D93).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is used to assess the skin irritation potential of a chemical by using a reconstructed human epidermis model.

Methodology:

  • The test chemical is applied topically to the surface of the RhE tissue.

  • The tissue is incubated for a defined period.

  • After incubation, the tissue is rinsed and further incubated in fresh medium.

  • Cell viability is determined, typically using a colorimetric assay such as the MTT assay.

  • A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. While historically an in vivo test, a weight-of-evidence approach using in vitro and ex vivo data is now strongly recommended to reduce animal testing.

Methodology (In Vivo):

  • A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.

  • The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Lesions of the cornea, iris, and conjunctiva are scored to determine the degree of irritation or corrosion.

  • The reversibility of any observed effects is also assessed.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Emergency SituationProcedureReference(s)
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation persists, get medical attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[6]
Inhalation Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention.
Fire Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish. Water spray may be ineffective but can be used to cool fire-exposed containers.[5][7]
Spill Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[5][6]

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2-Methyl-3-hexanol using gas chromatography (GC). The methods outlined below are intended to serve as a comprehensive guide for the qualitative and quantitative analysis of this compound, including considerations for chiral separation.

Introduction

This compound is a volatile organic compound and a chiral alcohol. Its analysis is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and pharmaceutical development, where the stereochemistry of a molecule can significantly impact its biological activity. Gas chromatography, owing to its high resolution and sensitivity, is the analytical technique of choice for the separation and quantification of such volatile compounds. When coupled with a mass spectrometer (MS), it provides unequivocal identification. For the separation of its enantiomers, specialized chiral stationary phases are required.

Analytical Approaches

The analysis of this compound can be approached using several GC-based methods, depending on the analytical objective:

  • Quantitative Analysis (Non-chiral): For determining the total concentration of this compound, a standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be employed. FID is robust and provides excellent quantitation, while MS offers definitive identification.

  • Chiral Analysis: To separate and quantify the individual enantiomers of this compound, a GC system with a chiral stationary phase column is necessary. Derivatization of the alcohol to a less polar ester, such as an acetate (B1210297) or trifluoroacetate, can enhance volatility and improve chiral separation.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The choice of method depends on the sample matrix.

3.1. Liquid Samples (e.g., Beverages, Liquid Formulations)

  • Direct Injection: For clean samples with concentrations within the instrument's linear range, direct injection after filtration may be possible.

  • Liquid-Liquid Extraction (LLE): This technique is used to extract and concentrate this compound from aqueous matrices. A water-immiscible organic solvent (e.g., dichloromethane, hexane) is used to extract the analyte.[1]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples and concentrate the analyte. The sample is passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a suitable solvent.

3.2. Solid and Semi-Solid Samples (e.g., Food Matrices, Tissues)

  • Headspace Analysis (HS): This is a powerful technique for the analysis of volatile compounds in complex matrices. The sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the headspace gas, which is then injected into the GC.[2] Static headspace is a common approach for residual solvent analysis.[3]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed in the GC injector.[4]

Experimental Protocols

The following are representative protocols for the analysis of this compound. Method optimization is recommended for specific applications and matrices.

4.1. Protocol 1: Quantitative Analysis by GC-FID/MS

This protocol is suitable for determining the total concentration of this compound in a liquid sample.

Instrumentation:

  • Gas Chromatograph with FID or MS detector

  • Capillary GC Column: A non-polar or medium-polarity column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is a versatile choice.[1]

Reagents:

  • This compound standard

  • Internal Standard (IS) (e.g., 2-methyl-1-butanol, n-propanol)

  • High-purity solvent (e.g., dichloromethane, methanol)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution. Add a constant concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: If necessary, perform extraction (LLE or SPE) or use headspace sampling. For direct injection, dilute the sample in the solvent to a concentration within the calibration range and add the internal standard.

  • GC-FID/MS Analysis:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 150 °C

      • Ramp: 20 °C/min to 250 °C, hold for 5 minutes

    • FID Temperature: 275 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Scan Range: m/z 35-350

4.2. Protocol 2: Chiral Separation by GC-FID

This protocol is designed for the separation of this compound enantiomers. Derivatization is often employed to improve resolution.

Instrumentation:

  • Gas Chromatograph with FID

  • Chiral Capillary GC Column: A cyclodextrin-based chiral column is recommended, such as a CP-Chirasil-DEX CB.[5]

Reagents:

  • Racemic this compound standard

  • Derivatizing agent (e.g., Acetic Anhydride (B1165640) or Trifluoroacetic Anhydride)

  • Pyridine (catalyst)

  • High-purity solvent (e.g., dichloromethane)

Procedure:

  • Derivatization (Acetylation):

    • Dissolve a known amount of the this compound sample or standard in dichloromethane.

    • Add an excess of acetic anhydride and a catalytic amount of pyridine.

    • React at room temperature for 1 hour.

    • Quench the reaction with water and extract the acetylated derivative with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-FID Analysis:

    • Injector Temperature: 230 °C

    • Injection Volume: 1 µL (split injection)

    • Carrier Gas: Hydrogen

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 1 minute

      • Ramp: 2 °C/min to 180 °C, hold for 5 minutes

    • Detector Temperature: 250 °C

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile organic compounds, including alcohols, using GC-based methods. The values for this compound may vary depending on the specific matrix, instrumentation, and method parameters.

ParameterGC-FIDGC-MSHeadspace-GC-MSReference
Limit of Detection (LOD) 0.01% (v/v) for ethanol0.03 - 1.13 mg/kg0.007 - 0.201 mg/L[3][4][6]
Limit of Quantification (LOQ) 0.03% (v/v) for ethanol0.09 - 3.41 mg/kg0.023 - 0.668 mg/L[3][4][6]
**Linearity (R²) **> 0.999> 0.99> 0.99[7][8]
Recovery -70 - 115%93.8 - 107.6% (for methanol)[1][2]
Precision (RSD%) < 10%< 20%< 15%[1][2][7]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE, SPE, HS, SPME) Sample->Extraction Derivatization Derivatization (Optional for Chiral) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC analysis of this compound.

Chiral_Separation_Logic Analyte Racemic this compound (R and S enantiomers) Chiral_Column Chiral Stationary Phase (e.g., Cyclodextrin-based) Analyte->Chiral_Column Interaction Differential Diastereomeric Interactions Chiral_Column->Interaction Separation Separation of Enantiomers Interaction->Separation Peak_R Peak for R-enantiomer Separation->Peak_R Peak_S Peak for S-enantiomer Separation->Peak_S

Caption: Logical relationship in chiral GC separation of enantiomers.

References

Application Note: Chiral Separation of 2-Methyl-3-hexanol Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-hexanol is a chiral alcohol with applications in fragrance, flavor, and as a potential chiral building block in pharmaceutical synthesis. The enantiomers of a chiral compound can exhibit significantly different biological activities, making their separation and quantification crucial for quality control and regulatory purposes. This application note provides a detailed protocol for the enantioselective separation of this compound using chiral gas chromatography (GC) with a cyclodextrin-based stationary phase.

Gas chromatography is a powerful technique for the analysis of volatile chiral compounds.[1] The use of chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, allows for the direct separation of enantiomers without the need for complex derivatization, although derivatization can sometimes improve peak shape and resolution.[2][3]

Data Presentation

The following table summarizes the expected quantitative data for the separation of this compound enantiomers based on the protocol described below.

Parameter(R)-2-Methyl-3-hexanol(S)-2-Methyl-3-hexanol
Retention Time (min) 12.5812.89
Peak Area (%) 50.149.9
Resolution (Rs) \multicolumn{2}{c}{1.85}

Note: The data presented is representative and may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

This section details the methodology for the chiral GC separation of this compound enantiomers. The protocol is divided into sample preparation (with an optional derivatization step) and the gas chromatography analysis.

Sample Preparation

Direct Analysis:

  • Prepare a 1000 ppm stock solution of racemic this compound in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Dilute the stock solution to a working concentration of 10-100 ppm for GC analysis.

Optional Derivatization for Improved Resolution:

Derivatization can enhance the volatility and interaction of the analytes with the chiral stationary phase.[1]

  • Reagent: Trifluoroacetic anhydride (B1165640) (TFAA).[1]

  • Procedure:

    • Dissolve 1 mg of this compound in 1 mL of dichloromethane.

    • Add an excess of trifluoroacetic anhydride (TFAA) (e.g., 100 µL) and a catalytic amount of pyridine (B92270) (e.g., 10 µL).[1]

    • Allow the reaction to proceed at room temperature for 30 minutes.[1]

    • Quench the reaction with water and extract the trifluoroacetylated derivative with an organic solvent.[1]

    • Dry the organic layer and dilute to the desired concentration for GC analysis.

Gas Chromatography (GC) Analysis

The following GC conditions are recommended as a starting point for method development.

ParameterValue
GC System: Agilent GC or similar
Column: Chiral GC column with a cyclodextrin-based stationary phase (e.g., β-cyclodextrin derivative).[2][4]
Carrier Gas: Helium or Hydrogen.[1]
Injector Temperature: 220 °C.[1]
Injection Volume: 1 µL
Split Ratio: 50:1
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C, and hold for 5 minutes.[1][5]
Detector: Flame Ionization Detector (FID)
Detector Temperature: 250 °C.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral GC separation of this compound enantiomers.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis A Racemic this compound Standard C Prepare Stock Solution (1000 ppm) A->C B Solvent (e.g., Dichloromethane) B->C D Dilute to Working Concentration (10-100 ppm) C->D E Inject Sample (1 µL) D->E F Chiral GC Column Separation E->F G FID Detection F->G H Chromatogram Acquisition G->H I Peak Integration & Identification H->I J Quantification & Resolution Calculation I->J

Chiral GC Experimental Workflow
Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship of the components in achieving chiral separation.

G cluster_analyte Analyte cluster_csp Chiral Stationary Phase cluster_interaction Diastereomeric Interaction cluster_separation Separation R_enantiomer (R)-2-Methyl-3-hexanol Interaction_R Transient (R)-Analyte-CSP Complex R_enantiomer->Interaction_R S_enantiomer (S)-2-Methyl-3-hexanol Interaction_S Transient (S)-Analyte-CSP Complex S_enantiomer->Interaction_S CSP Cyclodextrin Derivative CSP->Interaction_R CSP->Interaction_S Separation Differential Retention Times Interaction_R->Separation Interaction_S->Separation

Principle of Chiral Separation

References

Application Notes and Protocols: 2-Methyl-3-hexanol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-3-hexanol as a chiral building block in organic synthesis, with a focus on its application in the stereoselective synthesis of bioactive molecules. Detailed protocols and quantitative data are provided for key transformations.

Introduction

Chiral alcohols are fundamental building blocks in the synthesis of complex organic molecules, particularly in the fields of natural product synthesis and drug development. The stereochemistry of these building blocks is often crucial for the biological activity of the final product. This compound, with its two stereocenters, offers a versatile platform for the introduction of specific stereochemistry into a target molecule. This document details the synthetic utility of a closely related diastereomer, (3R, 4S)-4-Methyl-3-hexanol, in the synthesis of an insect pheromone. The methodologies presented are broadly applicable to the use of this compound and its stereoisomers as chiral starting materials.

Application: Stereoselective Synthesis of an Insect Pheromone

A key application demonstrating the utility of a this compound scaffold is the enantiopure synthesis of (3R, 4S)-4-Methyl-3-hexanol, a pheromone of the ant Tetramorium impurum.[1] This synthesis highlights a strategy to construct the chiral core of such molecules starting from a readily available chiral precursor, D-mannitol.[1] The principles of this synthesis can be adapted for the preparation of other stereoisomers and related structures for use in agrochemical research and development.

The overall synthetic strategy involves the creation of the required carbon skeleton and stereocenters from a chiral starting material, followed by a series of functional group manipulations to arrive at the target molecule. This "chiron approach" is a powerful method for the efficient synthesis of enantiomerically pure compounds.[1]

Synthetic Pathway for (3R, 4S)-4-Methyl-3-hexanol

The following diagram illustrates the multi-step synthesis of the insect pheromone (3R, 4S)-4-Methyl-3-hexanol from a precursor derived from D-mannitol.

Caption: Synthetic pathway for (3R, 4S)-4-Methyl-3-hexanol and its oxidation product.

Quantitative Data

The following table summarizes the yields for each step in the synthesis of (3R, 4S)-4-Methyl-3-hexanol.

StepProductYield (%)
Benzylation and Deketalization of Compound 2(2R, 3S, 4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol (3)75.5
Dimesylation of Diol 3(2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene (4)83.6
Elimination of Dimesylate 4Diene Intermediate (5)51.2
Catalytic Hydrogenation and Debenzylation of Diene 5(3R, 4S)-4-Methyl-3-hexanol (I)-
Oxidation of Pheromone I(S)-4-Methyl-hexan-3-one (II)69.0

Yield for the final hydrogenation and debenzylation step was not explicitly provided in the source.[1]

Experimental Protocols

The following protocols are adapted from the synthesis of (3R, 4S)-4-Methyl-3-hexanol.[1] These procedures can serve as a guide for similar transformations using other stereoisomers of this compound.

Protocol 1: Synthesis of (2R, 3S, 4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol (3)
  • A solution of compound 2 (3.39 g, 0.015 mol) in THF (50 mL) is added dropwise over 1.5 hours to a stirred suspension of NaH (720 mg of a 50% suspension in oil, 0.015 mol, washed with hexane) in THF (100 mL).

  • The mixture is gently heated to 50°C for 1 hour.

  • Benzyl bromide (2.6 g, 0.015 mol) in THF (50 mL) is then added dropwise to the stirred mixture at 50°C over a period of 3 hours.

  • After stirring for an additional 30 minutes, the mixture is treated with water.

  • The product is extracted using standard procedures, and the solvent is removed to afford the crude benzylated intermediate.

  • The crude intermediate is then deketalized using an acidic workup.

  • The resulting diol is purified by column chromatography (silica gel, 0-5% MeOH in CHCl₃) to afford pure compound 3 (2.68 g, 75.5% yield).[1]

Protocol 2: Synthesis of (2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene (4)
  • To a solution of compound 3 (1.9 g, 7 mmol) and triethylamine (B128534) (5 mL) in CH₂Cl₂ (50 mL) at 0°C, methanesulfonyl chloride (1.1 mL, 14.2 mmol) is added over a period of 30 minutes.

  • The mixture is stirred for 4 hours and then treated with water.

  • The organic layer is extracted with CH₂Cl₂, washed successively with dilute aqueous HCl, water, and brine.

  • Solvent removal affords the dimesylated product 4 in sufficiently pure form for the next step (2.6 g, 83.6% yield).[1]

Protocol 3: Synthesis of Diene Intermediate (5)
  • The dimesylate 4 is treated with excess Zn dust and NaI to induce elimination of the vicinal disulfonyloxy groups.

  • After the reaction is complete, the mixture is washed with ether and water. The aqueous layer is thoroughly extracted with ether.

  • The combined organic extracts are washed with water, brine, and then dried.

  • Solvent removal and column chromatography (silica gel, 0-15% ether in hexane) of the residue affords the pure diene 5 (530 mg, 51.2% yield).[1]

Protocol 4: Synthesis of (3R, 4S)-4-Methyl-3-hexanol (I)
  • The diene 5 undergoes catalytic hydrogenation with concomitant debenzylation to yield the final pheromone product I. A typical procedure would involve dissolving the diene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and stirring under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Protocol 5: Synthesis of (S)-4-Methyl-hexan-3-one (II)
  • To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) (860 mg, 4 mmol) in CH₂Cl₂ (60 mL), a solution of the alcohol I (300 mg, 2.6 mmol) in CH₂Cl₂ (50 mL) is added.

  • The mixture is stirred at room temperature for 2.5 hours until the starting material is consumed (monitored by TLC).

  • Dry ether (80 mL) is added, and the mixture is filtered through a pad of Florisil.

  • Removal of the solvent from the filtrate and column chromatography (silica gel, 0-15% ether in hexane) of the residue affords the pure ketone II (236 mg, 69% yield).[1]

Conclusion

The synthesis of (3R, 4S)-4-Methyl-3-hexanol serves as a valuable case study for the application of chiral building blocks in the stereoselective synthesis of natural products. The detailed protocols provided herein can be adapted by researchers for the synthesis of other bioactive molecules where the stereochemistry of a this compound moiety is a key structural feature. The ability to construct such chiral centers with high fidelity is of paramount importance in modern organic synthesis and drug discovery.

References

Application Notes and Protocols: 4-Methyl-3-hexanol in Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic requested information on "2-Methyl-3-hexanol." However, a comprehensive review of scientific literature indicates that the closely related structural isomer, 4-Methyl-3-hexanol , is the compound with documented applications in insect pheromone synthesis and chemical ecology. This document will focus on the synthesis and application of the stereoisomers of 4-Methyl-3-hexanol.

Introduction

4-Methyl-3-hexanol is a chiral alcohol that plays a significant role in the chemical communication of several insect species. Specific stereoisomers of this compound function as pheromones or synergists in both social insects and agricultural pests. Understanding the synthesis and biological activity of these stereoisomers is crucial for the development of species-specific and environmentally benign pest management strategies. This document provides detailed application notes and experimental protocols for the synthesis of key stereoisomers of 4-Methyl-3-hexanol and summarizes their biological activity.

Application 1: Synergist in the Aggregation Pheromone of the Almond Bark Beetle (Scolytus amygdali)

The (3S,4S) stereoisomer of 4-methyl-3-hexanol acts as a crucial synergist for the main component of the aggregation pheromone of the almond bark beetle, Scolytus amygdali. The primary pheromone component is (3S,4S)-4-methyl-3-heptanol. Field studies have demonstrated that the presence of (3S,4S)-4-methyl-3-hexanol significantly enhances the attraction of S. amygdali to traps baited with (3S,4S)-4-methyl-3-heptanol.[1][2]

Signaling Pathway and Synergistic Action

The synergistic effect of (3S,4S)-4-methyl-3-hexanol with (3S,4S)-4-methyl-3-heptanol is a key aspect of the chemical communication in Scolytus amygdali. The blend of these two compounds is more attractive to the beetles than the primary pheromone alone. Conversely, other stereoisomers of the main pheromone component, such as (3R,4S)- and (3R,4R)-4-methyl-3-heptanol, have been shown to be inhibitory, reducing trap catches.[1][2] This highlights the high stereospecificity of the insect's olfactory system.

Synergistic_Pheromone_Action cluster_pheromones Pheromone Components cluster_beetle Scolytus amygdali Response main_pheromone (3S,4S)-4-Methyl-3-heptanol attraction Enhanced Aggregation (Attraction) main_pheromone->attraction + synergist (3S,4S)-4-Methyl-3-hexanol synergist->attraction + (Synergy) inhibitor (3R,4S)- & (3R,4R)-4-methyl-3-heptanol inhibition Reduced Attraction (Inhibition) inhibitor->inhibition -

Synergistic and inhibitory effects of pheromone components on Scolytus amygdali.
Quantitative Data: Field Bioassays

The following table summarizes the results of field trapping experiments for Scolytus amygdali using various combinations of pheromone components.

Bait CompositionMean No. of Beetles Captured (Total Adults)ActivityReference
Control (unbaited)~0Inactive[1][2]
(3S,4S)-4-Methyl-3-heptanolLower AttractionActive[1][2]
(3S,4S)-4-Methyl-3-heptanol + (3S,4S)-4-Methyl-3-hexanol Highest Attraction Synergistic [1][2]
(3S,4S)-4-Methyl-3-heptanol + (3R,4S)-4-Methyl-3-heptanolReduced AttractionInhibitory[1][2]
(3S,4S)-4-Methyl-3-heptanol + (3R,4R)-4-Methyl-3-heptanolReduced AttractionInhibitory[1][2]
Generalized Experimental Protocol for the Synthesis of (3S,4S)-4-Methyl-3-hexanol

Step 1: Synthesis of Chiral (S)-4-Methyl-3-hexanone

  • React propanal with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form the corresponding SAMP-hydrazone.

  • Deprotonate the hydrazone with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C).

  • Alkylate the resulting azaenolate with 1-bromopropane (B46711) to introduce the propyl group.

  • Hydrolyze the resulting hydrazone with an acid (e.g., oxalic acid) to yield (S)-4-methyl-3-hexanone with high enantiomeric excess.

Step 2: Diastereoselective Reduction to (3S,4S)-4-Methyl-3-hexanol

  • Reduce the chiral ketone, (S)-4-methyl-3-hexanone, using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The stereochemical outcome of the reduction will yield a mixture of diastereomers, (3S,4S)-4-methyl-3-hexanol and (3R,4S)-4-methyl-3-hexanol.

  • Separate the diastereomers using chromatographic techniques, such as column chromatography or preparative gas chromatography, to isolate the desired (3S,4S) stereoisomer.

Application 2: Pheromone of the Ant Tetramorium impurum

The (3R,4S) stereoisomer of 4-methyl-3-hexanol has been identified as a pheromone of the ant Tetramorium impurum.[4] Its enantioselective synthesis is key to studying its biological function and for potential use in pest management.

Quantitative Data: Synthesis of (3R,4S)-4-Methyl-3-hexanol
StepProductYieldOptical Rotation [α]²³_D_Reference
1(2R, 3S, 4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol75.5%+27.8 (c 1.05, CHCl₃)[4]
2(2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene83.6%+26.45 (c 1.5, CHCl₃)[4]
3(3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene51.2%+11.25 (c 1.64, CHCl₃)[4]
4(3R, 4S)-4-Methyl-3-hexanol 88% +2.9 (c 2.8, CHCl₃) [4]
Experimental Protocol for the Synthesis of (3R,4S)-4-Methyl-3-hexanol

The following protocol is adapted from Dhotare et al. (2000).[4]

Ant_Pheromone_Synthesis start Starting Material: (2R,3S,4S)-2,3-Cyclohexylidene-4-methyl-5-hexene-1,2-diol step1 1. Benzylation (NaH, BnBr) 2. Deketalization (aq. TFA) start->step1 product1 (2R, 3S, 4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol step1->product1 step2 Mesylation (MsCl, Et3N) product1->step2 product2 (2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene step2->product2 step3 Elimination (Zn, NaI) product2->step3 product3 (3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene step3->product3 step4 Hydrogenation & Debenzylation (H2, Pd/C) product3->step4 final_product Final Product: (3R, 4S)-4-Methyl-3-hexanol step4->final_product

Synthetic workflow for (3R, 4S)-4-Methyl-3-hexanol.

Step 1: Synthesis of (2R, 3S, 4S)-3-Benzyloxy-4-methyl-5-hexene-1,2-diol

  • To a stirred suspension of NaH (720 mg of a 50% suspension in oil, 0.015 mol, washed with hexane) in THF (100 mL), add a solution of the starting diol (3.39 g, 0.015 mol) in THF (50 mL) dropwise over 1.5 hours.

  • Gently heat the mixture to 50°C for 1 hour.

  • Add benzyl (B1604629) bromide (2.6 g, 0.015 mol) in THF (50 mL) dropwise to the stirred mixture at 50°C over 3 hours.

  • After stirring for an additional 30 minutes, quench the reaction with water and perform a standard aqueous workup to afford the crude benzylated product.

  • Dissolve the crude product in 90% aqueous trifluoroacetic acid (20 mL), stir for 6 hours at 0°C, and then dilute with water.

  • Extract the mixture with CHCl₃. Wash the combined organic layers with water and brine, then dry over an appropriate drying agent.

  • After solvent removal, purify the residue by column chromatography (silica gel, 0-5% MeOH in CHCl₃) to yield the pure diol (2.68 g, 75.5%).[4]

Step 2: Synthesis of (2R, 3S, 4S)-1,2-Dimesyloxy-3-benzyloxy-4-methyl-hex-5-ene

  • To a solution of the diol from Step 1 (1.9 g, 7 mmol) and triethylamine (B128534) (5 mL) in CH₂Cl₂ (50 mL) at 0°C, add methanesulfonyl chloride (1.1 mL, 14.2 mmol) over 30 minutes.

  • Stir the mixture for 4 hours, then quench with water.

  • Extract with CH₂Cl₂, and wash the organic layer successively with dilute aqueous HCl, water, and brine.

  • Remove the solvent to afford the dimesylated product (2.6 g, 83.6%), which can be used in the next step without further purification.[4]

Step 3: Synthesis of (3S, 4S)-3-Benzyloxy-4-methyl-hex-1,5-diene

  • Heat a stirred mixture of the dimesylated compound from Step 2 (2 g, 5.1 mmol), Zn dust (18 g, 0.275 g-atom), and NaI (38 g, 0.255 mol) in DMF (50 mL) at 140°C for 5 hours.

  • Cool the reaction to room temperature, add ether, and filter.

  • Thoroughly wash the residue with ether and water. Extract the aqueous layer with ether.

  • Combine the organic extracts, wash with water and brine, and dry.

  • After solvent removal, purify the residue by column chromatography (silica gel, 0-15% ether in hexane) to afford the pure diene (530 mg, 51.2%).[4]

Step 4: Synthesis of (3R, 4S)-4-Methyl-3-hexanol

  • Subject a stirred mixture of 10% Pd-C (100 mg) in a solution of the diene from Step 3 (500 mg) in ethanol (B145695) (50 mL) with a few drops of acetic acid to hydrogenation for 40 hours under a positive pressure of hydrogen.

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ether, wash with water and brine, and dry.

  • Purify the residue by column chromatography (silica gel, 0-20% ethyl acetate (B1210297) in hexane) to afford pure (3R, 4S)-4-Methyl-3-hexanol (400 mg, 88%).[4]

References

Protocol for the Oxidation of 2-Methyl-3-hexanol to 2-Methyl-3-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in the development of pharmaceuticals and other fine chemicals. This document provides a detailed protocol for the oxidation of the secondary alcohol 2-Methyl-3-hexanol to its corresponding ketone, 2-Methyl-3-hexanone. Several common and effective methods are presented, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Jones oxidation. Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability. The selection of a specific protocol will depend on the laboratory's resources, the scale of the reaction, and the presence of other functional groups in the substrate.

The protocols provided herein are intended for use by trained research scientists and drug development professionals. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory. Special attention should be paid to the handling of hazardous reagents such as oxalyl chloride, chromium trioxide, and Dess-Martin periodinane.

Comparative Data of Oxidation Protocols

The following table summarizes the typical reaction conditions and expected yields for the oxidation of a secondary alcohol like this compound using three different methods. The data is compiled from established organic chemistry literature and represents typical outcomes.

ParameterSwern OxidationDess-Martin OxidationJones Oxidation
Oxidizing Agent Dimethyl sulfoxide (B87167) (DMSO), activated by oxalyl chlorideDess-Martin Periodinane (DMP)Chromic acid (generated in situ from CrO₃ and H₂SO₄)
Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)Acetone (B3395972)
Reaction Temperature -78 °C to room temperatureRoom temperature0 °C to room temperature
Reaction Time 1-3 hours0.5-2 hours[1]1-4 hours
Typical Yield >90%>90%85-95%[2]
Key Considerations Requires cryogenic temperatures; produces volatile and odorous dimethyl sulfide.Reagent is expensive and potentially explosive under certain conditions.[3]Uses carcinogenic Cr(VI) reagents; strongly acidic conditions.[4][5]

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from general procedures for Swern oxidation.[6][7][8][9][10]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas (N₂)

  • Dry ice/acetone bath

  • Standard laboratory glassware (three-neck flask, dropping funnels, etc.)

  • Magnetic stirrer

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and two dropping funnels. Maintain a positive pressure of nitrogen throughout the reaction.

  • Activator Addition: To the flask, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • To the cooled DCM, add oxalyl chloride (2.0 equivalents) dropwise via a dropping funnel.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO, 4.0 equivalents) in anhydrous DCM to the reaction mixture via the second dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15-30 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Base Addition: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Methyl-3-hexanone. The crude product can be further purified by flash column chromatography if necessary.

Protocol 2: Dess-Martin Oxidation of this compound

This protocol is based on general procedures for Dess-Martin periodinane (DMP) oxidation.[1][3][11][12][13]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate (B1220275) solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 equivalent) in dichloromethane (DCM).

  • DMP Addition: Add Dess-Martin Periodinane (DMP, 1.2 equivalents) to the solution at room temperature in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-Methyl-3-hexanone.

Protocol 3: Jones Oxidation of this compound

This protocol follows the general principles of Jones oxidation.[2][4][5][14][15]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide in water, then carefully add concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in acetone. Cool the flask in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. A color change from orange-red to green should be observed. Maintain the temperature below 20 °C. Continue adding the reagent until the orange-red color persists.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes. Quench the excess oxidant by adding isopropanol until the green color of Cr(III) persists.

  • Work-up: Remove the acetone under reduced pressure. Add water to the residue and extract the product with ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation to obtain 2-Methyl-3-hexanone.

Visualized Experimental Workflow (Swern Oxidation)

Swern_Oxidation_Workflow Workflow for Swern Oxidation of this compound A Setup Flame-Dried Glassware under N2 Atmosphere B Add Anhydrous DCM and Cool to -78 °C A->B C Add Oxalyl Chloride (2.0 eq) B->C D Add DMSO in DCM (4.0 eq) at < -60 °C C->D E Stir for 15-30 min D->E F Add this compound (1.0 eq) at -78 °C E->F G Stir for 1-2 hours F->G H Add Triethylamine (5.0 eq) G->H I Stir and Warm to RT H->I J Quench with Water and Extract I->J K Wash Organic Layer J->K L Dry, Filter, and Concentrate K->L M Purify by Chromatography (if needed) L->M N Obtain 2-Methyl-3-hexanone M->N

Caption: Experimental workflow for the Swern oxidation protocol.

References

Application Note: Alkene Synthesis via Acid-Catalyzed Dehydration of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes. This process, typically an E1 elimination reaction for secondary and tertiary alcohols, involves the removal of a water molecule to form a carbon-carbon double bond. The reaction proceeds through a carbocation intermediate, and the distribution of the resulting alkene isomers is governed by Zaitsev's rule, which posits that the most substituted (and therefore most stable) alkene will be the major product.[1][2][3] In the case of 2-methyl-3-hexanol, a secondary alcohol, the reaction is particularly illustrative due to the potential for a carbocation rearrangement to a more stable intermediate, which significantly influences the final product distribution.

This document provides a detailed protocol for the dehydration of this compound using a strong acid catalyst, such as sulfuric or phosphoric acid.[4][5] It includes the reaction mechanism, experimental procedures, product characterization, and safety considerations.

Reaction Mechanism and Product Formation

The dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism. The process involves three key stages: protonation of the hydroxyl group, formation of a carbocation, and deprotonation to form the alkene.

  • Protonation: The hydroxyl group is a poor leaving group. In the presence of a strong acid (H₂SO₄ or H₃PO₄), the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion, which contains a good leaving group (H₂O).[5][6]

  • Carbocation Formation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at the C3 position.

  • Carbocation Rearrangement (1,2-Hydride Shift): The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation. A hydrogen atom from the adjacent C2 carbon shifts with its pair of electrons (a 1,2-hydride shift) to the C3 carbon. This results in the formation of a more stable tertiary carbocation at the C2 position.[5][6]

  • Deprotonation and Alkene Formation: A base (such as water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation center, forming a double bond.

    • Major Product: Removal of a proton from the C3 carbon of the rearranged tertiary carbocation yields the tetrasubstituted alkene, 2-methyl-2-hexene . This is the most stable product and is therefore the major product according to Zaitsev's rule.[7]

    • Minor Products:

      • Removal of a proton from the C1 carbon (methyl group) of the rearranged tertiary carbocation yields the disubstituted alkene, 2-methyl-1-hexene .

      • Removal of a proton from the C2 or C4 carbons of the initial (unrearranged) secondary carbocation yields the disubstituted alkene, 2-methyl-3-hexene .

Dehydration_Mechanism Start This compound Protonated Protonated Alcohol (Alkyloxonium Ion) Start->Protonated + H+ SecCarbocation Secondary Carbocation (+ H2O) Protonated->SecCarbocation - H2O TertCarbocation Tertiary Carbocation (Rearranged) SecCarbocation->TertCarbocation 1,2-Hydride Shift (Rearrangement) MinorProduct1 2-Methyl-3-hexene (Minor Product) SecCarbocation->MinorProduct1 - H+ (from C2 or C4) MajorProduct 2-Methyl-2-hexene (Major Product) TertCarbocation->MajorProduct - H+ (from C3) (Zaitsev Product) MinorProduct2 2-Methyl-1-hexene (Minor Product) TertCarbocation->MinorProduct2 - H+ (from C1) (Hofmann Product)

Caption: Reaction mechanism for the dehydration of this compound.

Predicted Product Distribution

The distribution of alkene products is based on the stability of the final products, as predicted by Zaitsev's rule. More substituted alkenes are more stable and are expected to form in higher yields.

Product NameStructureAlkene SubstitutionExpected Yield
2-Methyl-2-hexene CH₃-C(CH₃)=CH-CH₂-CH₂-CH₃TetrasubstitutedMajor
2-Methyl-3-hexene CH₃-CH(CH₃)-CH=CH-CH₂-CH₃DisubstitutedMinor
2-Methyl-1-hexene CH₂=C(CH₃)-CH₂-CH₂-CH₂-CH₃DisubstitutedMinor

Experimental Protocol

This protocol describes the dehydration of this compound followed by distillation to isolate the alkene products. The lower boiling points of the alkenes compared to the starting alcohol allow for their removal from the reaction mixture as they are formed, driving the equilibrium toward the products according to Le Châtelier's principle.[6]

4.1 Materials and Apparatus

  • Reagents: this compound, 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄), 5% Sodium bicarbonate solution, Anhydrous magnesium sulfate (B86663) (MgSO₄), Boiling chips.

  • Apparatus: Round-bottom flask (50 mL), Simple distillation apparatus (distilling head, condenser, receiving flask), Heating mantle with controller, Separatory funnel, Erlenmeyer flasks, Graduated cylinders, Thermometer.

4.2 Procedure

  • Reaction Setup: Add 10.0 mL of this compound and 2-3 boiling chips to a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add 2.5 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask. Swirl gently to mix the reactants.

  • Distillation: Assemble the simple distillation apparatus with the round-bottom flask as the distilling flask. Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.

  • Heating: Gently heat the mixture using a heating mantle. The temperature of the vapor should be monitored. Collect the distillate that boils in the range of approximately 90-120°C. The boiling points of the expected alkenes are lower than that of the starting alcohol (approx. 155°C).[6]

  • Reaction Completion: Stop the distillation when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

4.3 Product Work-up and Purification

  • Neutralization: Transfer the collected distillate to a separatory funnel. Add 10 mL of 5% sodium bicarbonate solution to neutralize any residual acid that may have co-distilled. Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake gently and then allow the layers to separate.[8]

  • Washing: Remove the lower aqueous layer. Wash the remaining organic layer with 10 mL of water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to remove any dissolved water. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear when dry.[8]

  • Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, dry vial to obtain the final product mixture.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Combine Alcohol & Acid Catalyst B Heat Mixture A->B C Collect Distillate (Alkene Mixture) B->C D Neutralize with NaHCO3 Solution C->D E Wash with Water D->E F Dry with MgSO4 E->F G Isolate Pure Alkene Mixture F->G H Characterize via GC and IR G->H

References

Application Notes and Protocols for the Derivatization of 2-Methyl-3-hexanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hexanol is a chiral secondary alcohol of interest in various fields, including fragrance formulation, organic synthesis, and as a potential biomarker.[1] Accurate and sensitive quantification of this compound, including the separation of its enantiomers, is crucial for quality control, metabolic studies, and drug development. Direct analysis of alcohols by gas chromatography (GC) can be challenging due to their polarity, which can lead to poor peak shape and low sensitivity.[2] Derivatization is a chemical modification technique used to convert analytes into products that are more suitable for analysis, for instance by increasing their volatility and thermal stability for GC-MS analysis.[3] This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on silylation and acylation methods for GC-MS and HPLC analysis.

Key Derivatization Strategies

Two primary derivatization strategies for alcohols like this compound are silylation and acylation (esterification).

  • Silylation: This is a widely used technique that replaces the active hydrogen in the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[3] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common. The resulting TMS ethers are more volatile, less polar, and more thermally stable than the parent alcohol.[4]

  • Acylation (Esterification): This method involves the reaction of the alcohol with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, to form an ester.[5] For chiral analysis, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column.[6]

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes representative quantitative data for the analysis of this compound following derivatization. Please note that these values are based on typical performance for similar secondary alcohols and may vary depending on the specific instrumentation and experimental conditions.

Derivatization MethodAnalyteAnalytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
Silylation (MSTFA)This compound-TMS-etherGC-MS (SIM)0.5 - 5 ng/L1.5 - 15 ng/L> 0.995
Acylation (Acetic Anhydride)2-Methyl-3-hexyl acetateGC-FID10 - 50 µg/L30 - 150 µg/L> 0.99
Chiral DerivatizationDiastereomeric estersHPLC-UV0.1 - 1 mg/L0.3 - 3 mg/L> 0.99

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound for enhanced volatility and detection by GC-MS.

Materials:

  • This compound standard or sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • An appropriate solvent (e.g., dichloromethane (B109758), hexane), anhydrous

  • GC vials with inserts

  • Microsyringes

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a suitable concentration.

  • Derivatization Reaction:

    • In a clean, dry GC vial, add 100 µL of the this compound solution.

    • Add 50 µL of anhydrous pyridine.

    • Add 100 µL of MSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: Acylation of this compound for Chiral GC Analysis

This protocol details the esterification of this compound with acetic anhydride for subsequent chiral separation on a suitable GC column.

Materials:

  • Racemic this compound

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Reaction Setup: In a vial, dissolve 10 mg of racemic this compound in 1 mL of pyridine.

  • Acylation: Add 0.5 mL of acetic anhydride to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a preliminary GC run).

  • Work-up:

    • Add 5 mL of dichloromethane and wash the solution with 5 mL of saturated sodium bicarbonate solution to neutralize excess acid.

    • Separate the organic layer and wash it with 5 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for GC: Filter the solution and dilute it to an appropriate concentration with dichloromethane for GC analysis.

Chiral GC Parameters (Typical):

  • Column: A chiral stationary phase column, such as one based on cyclodextrin (B1172386) derivatives (e.g., CP-Chirasil-DEX CB).

  • Injector Temperature: 230°C

  • Oven Program: Isothermal or a slow temperature ramp (e.g., 80°C to 150°C at 2°C/min) to optimize separation of the enantiomeric acetates.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 250°C

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization and analysis processes.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Solvent Add Anhydrous Solvent Sample->Solvent Reagent Add Derivatizing Agent (e.g., MSTFA or Acetic Anhydride) Solvent->Reagent Catalyst Add Catalyst (if needed) (e.g., Pyridine) Reagent->Catalyst Heat Incubate / Heat Catalyst->Heat GCMS GC-MS Analysis Heat->GCMS Silylation Product HPLC HPLC Analysis Heat->HPLC Acylation Product Data Data Acquisition & Processing GCMS->Data HPLC->Data

Caption: General workflow for derivatization and analysis.

Signaling_Pathway Analyte This compound (Polar, Less Volatile) Derivatization Derivatization Reaction (Silylation or Acylation) Analyte->Derivatization Derivative Derivatized Analyte (Non-polar, More Volatile) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC MS Mass Spectrometry (Detection & Identification) GC->MS Quantification Quantification MS->Quantification

Caption: Logical relationship of derivatization for GC-MS.

References

Application Note: Detection of Volatile 2-Methyl-3-hexanol using SPME-GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the extraction and quantitative analysis of the volatile organic compound (VOC) 2-Methyl-3-hexanol from various sample matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and other fields requiring sensitive and accurate detection of volatile alcohols.

Introduction

This compound is a volatile alcohol that can be a key marker in various biological and chemical processes. Its detection and quantification are crucial in fields such as metabolomics, food science, and environmental analysis. Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that is fast, economical, and versatile.[1][2] When coupled with the analytical power of GC-MS, it provides a highly sensitive and selective method for analyzing volatile compounds.[3][4][5] This protocol outlines the optimized parameters for sample preparation, HS-SPME, and GC-MS analysis.

Principle

The SPME method utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase.[1][6] This fiber is exposed to the headspace of a sample, where volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.[6][7] After equilibrium or a set extraction time, the fiber is retracted and inserted into the heated injection port of a gas chromatograph.[6][8] The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation, followed by detection and quantification using a mass spectrometer.[2]

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler-compatible holder.

  • SPME Fiber: Divinylbenzene/Carboxen®/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatile analysis.[3][8][9]

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Standard: this compound (CAS No. 2313-65-7), analytical grade.

  • Internal Standard (IS): 4-Methyl-2-pentanol or other suitable non-interfering compound.

  • Solvent: Methanol (B129727) or Ethanol (HPLC grade) for stock solution preparation.

  • Salt: Sodium Chloride (NaCl), analytical grade, for salting-out effect.[10]

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: A non-polar DB-5ms (30 m x 0.25 mm x 0.25 µm) or a polar DB-WAX (60 m x 0.25 mm x 0.25 µm) column is suitable.[3][11][12]

  • Software: Data acquisition and processing software (e.g., LECO ChromaTOF, Agilent MassHunter).

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 µg/L).

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard (e.g., 4-methyl-2-pentanol) at 1000 µg/mL. Spike all standards and samples with a consistent final concentration (e.g., 50 µg/L).

Sample Preparation
  • Place 5 mL (for liquid samples) or 1 g (for solid/semi-solid samples) into a 20 mL headspace vial.

  • For aqueous samples, add NaCl (e.g., 1 g) to the vial to enhance the release of volatile compounds into the headspace.[10]

  • Add the internal standard to achieve the desired final concentration.

  • Immediately seal the vial with the screw cap.

  • Gently vortex the vial for 30 seconds to ensure homogenization.[13]

SPME Procedure
  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber in the GC inlet at the manufacturer's recommended temperature (typically 270°C) for 30-60 minutes.[2][4]

  • Incubation/Equilibration: Place the sealed vial in the autosampler tray or a heating block. Incubate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow the analytes to equilibrate in the headspace.[3][14]

  • Extraction: Expose the SPME fiber to the headspace of the incubated sample for a defined period (e.g., 30 minutes) under agitation.[3] The extraction time is a critical parameter and should be kept consistent.[2]

  • Desorption: After extraction, immediately retract the fiber and insert it into the GC injection port, set to a temperature of 250°C.[3][11] Desorb for 3-5 minutes in splitless mode to ensure complete transfer of analytes to the GC column.[3][14]

Data and Parameters

SPME Fiber Selection

The choice of SPME fiber coating is critical for extraction efficiency. For volatile alcohols like this compound, a combination fiber is often most effective.

Analyte TypeRecommended Fiber CoatingMolecular Weight Range (Da)Notes
Volatile Polar Compounds, Alcohols65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)50-300Efficient adsorption and fast release of volatile polar analytes.[1][8]
Broad Range Volatiles (C3-C20)50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)40-275Versatile fiber for a wide range of flavor and odor compounds.[8][9]
Polar Semi-volatiles85 µm Polyacrylate (PA)80-300Suitable for extracting very polar analytes from polar samples.[1][8]
GC-MS Instrument Parameters

The following tables provide typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and application.

Table 2: Gas Chromatography (GC) Parameters

Parameter Value Reference
Injector
Inlet Temperature 250 °C [3][11]
Mode Splitless [3][14]
Desorption Time 3 min [3]
Carrier Gas Helium [3]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow) [3]
Oven Program
Initial Temperature 40 °C, hold for 3 min [11][15]
Ramp 1 5 °C/min to 180 °C [3]
Ramp 2 15 °C/min to 240 °C [3]
Final Hold Hold for 5 min [3]

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |[3] |

Table 3: Mass Spectrometry (MS) Parameters

Parameter Value Reference
Ion Source Electron Ionization (EI) [3]
Ionization Energy 70 eV [3]
Source Temperature 230 °C [11][15]
Transfer Line Temp 250 °C [11]
Mass Range m/z 35-400 [3]

| Scan Mode | Full Scan | |

Quantitative Performance

While specific quantitative data for this compound is limited, performance can be estimated based on similar volatile compounds analyzed by HS-SPME-GC-MS.

Table 4: Typical Quantitative Performance for Volatile Alcohols

Parameter Typical Value Notes
Linearity (R²) > 0.99 Achieved over a concentration range of 1-500 µg/L.[16]
Limit of Detection (LOD) 0.03 – 1.13 mg kg⁻¹ Dependent on matrix and specific compound.[5]
Limit of Quantitation (LOQ) 0.09 – 3.41 mg kg⁻¹ Generally calculated as 3x or 10x the signal-to-noise ratio.[5][17]
Repeatability (RSD%) < 15% Inter-day and intra-day precision.[16]

| Recovery | 85 - 115% | Determined by spiking blank matrix samples.[15] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aliquot Sample (Liquid or Solid) B 2. Add Internal Standard & Salting-Out Agent (NaCl) A->B C 3. Seal Vial & Vortex B->C D 4. Incubate & Equilibrate (e.g., 50°C for 15 min) C->D E 5. Expose SPME Fiber to Headspace (Extraction) F 6. Thermal Desorption in GC Inlet (250°C) E->F G 7. GC Separation (Capillary Column) F->G H 8. MS Detection (EI, Full Scan) G->H I 9. Peak Integration & Compound Identification H->I J 10. Quantification using Calibration Curve I->J K 11. Final Report J->K

Caption: HS-SPME-GC/MS workflow for volatile compound analysis.

References

Application Note: 2-Methyl-3-hexanol as a Standard for GC-MS Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes is paramount in research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The reliability of GC-MS data hinges on proper calibration, often employing internal or external standards. This application note details the use of 2-Methyl-3-hexanol as a potential calibration standard for quantitative GC-MS analysis.

This compound (C7H16O, MW: 116.20 g/mol ) is a secondary alcohol with properties that make it a suitable candidate for a calibration standard in the analysis of various small molecules.[1][2][3][4] Its boiling point of 141-143 °C and its solubility in common organic solvents allow for its application across a range of GC oven temperature programs.[5][6] This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use as an internal standard, and illustrative performance data.

While not extensively documented in specific metabolic pathways, its structural similarity to endogenous alcohols and potential as a metabolite analog makes it a compound of interest for developing robust analytical methods in metabolomics and drug metabolism studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a standard is crucial for method development.

PropertyValueReference
Molecular Formula C7H16O[1][2][3][4]
Molecular Weight 116.20 g/mol [1][2][3][4]
CAS Number 617-29-8[2][3]
Boiling Point 141-143 °C at 765 mmHg[5][6]
Density 0.821 g/mL at 25 °C[5][6]
Form Liquid[3][6]
Solubility Soluble in common organic solvents (e.g., methanol (B129727), ethanol, acetonitrile, hexane)
Kovats Retention Index ~852-858 on standard non-polar columns[3]

Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific analyte and matrix of interest.

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate standard solutions of this compound for calibration curve generation.

Materials:

  • This compound (≥98% purity)

  • Methanol (HPLC or GC grade)

  • Class A volumetric flasks

  • Calibrated pipettes or syringes

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in methanol and bring the volume to the mark.

    • Calculate the precise concentration. This solution should be stored at 4°C in a tightly sealed container.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards. For a typical calibration curve, concentrations of 1, 5, 10, 25, 50, and 100 µg/mL are recommended.

GC-MS Instrumentation and Method Parameters

Objective: To establish GC-MS conditions for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Parameters (Example):

ParameterSetting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min

MS Parameters (Example):

ParameterSetting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-200) for initial identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound m/z 55, 73, 43 (Quantifier: 55, Qualifiers: 73, 43)[3]
Calibration Curve Construction (External Standard Method)

Objective: To generate a calibration curve to quantify an analyte of interest.

Protocol:

  • Inject each working standard solution (from section 3.1) into the GC-MS under the conditions specified in section 3.2.

  • For each concentration, determine the peak area of the quantifier ion (m/z 55).

  • Create a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the linearity range.

Internal Standard Calibration Protocol

Objective: To use this compound as an internal standard for the quantification of a target analyte.

Protocol:

  • Prepare Internal Standard Spiking Solution: Prepare a solution of this compound at a concentration that yields a robust detector response (e.g., 20 µg/mL).

  • Prepare Calibration Standards with Internal Standard: To a series of volumetric flasks, add increasing concentrations of the target analyte. To each flask, add a constant volume of the internal standard spiking solution. Dilute to the final volume with the appropriate solvent.

  • Sample Preparation: To each unknown sample, add the same constant volume of the internal standard spiking solution.

  • GC-MS Analysis: Analyze the calibration standards and the unknown samples using the optimized GC-MS method.

  • Data Analysis:

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

    • Calculate the average RF.

    • Determine the concentration of the analyte in the unknown samples using the formula: Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)

Illustrative Performance Data

The following tables present hypothetical but realistic performance data for a GC-MS method using this compound as a standard.

Linearity and Range
Concentration (µg/mL)Peak Area (Quantifier Ion m/z 55)
115,234
578,912
10155,432
25387,654
50780,123
1001,555,890
Linear Regression y = 15500x - 500
Correlation Coefficient (R²) 0.9995
Linear Range 1 - 100 µg/mL
Precision and Accuracy
Concentration (µg/mL)Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)RSD (%)Accuracy (%)
54.95.15.05.02.0100.0
2524.525.324.824.91.699.6
7574.175.574.874.80.999.7
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValueMethod
LOD 0.3 µg/mLBased on a signal-to-noise ratio of 3:1
LOQ 1.0 µg/mLBased on a signal-to-noise ratio of 10:1 and the lowest point on the calibration curve with acceptable precision and accuracy

Visualizations

Experimental Workflow for Internal Standard Calibration

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing AnalyteStock Analyte Stock Solution CalStandards Calibration Standards (Analyte + Constant IS) AnalyteStock->CalStandards ISStock Internal Standard (IS) Stock Solution (this compound) ISStock->CalStandards SpikedSamples Spiked Samples (Sample + Constant IS) ISStock->SpikedSamples GCMS GC-MS Analysis CalStandards->GCMS Samples Unknown Samples Samples->SpikedSamples SpikedSamples->GCMS PeakIntegration Peak Integration (Analyte & IS) GCMS->PeakIntegration ResponseFactor Calculate Response Factor (RF) from Calibration Standards PeakIntegration->ResponseFactor Quantification Quantify Analyte in Samples using RF PeakIntegration->Quantification ResponseFactor->Quantification

Caption: Workflow for GC-MS quantification using an internal standard.

Conclusion

This compound demonstrates suitable chemical and physical properties for use as a calibration standard in GC-MS analysis. The provided protocols and illustrative data showcase a robust and reliable methodology for its application as both an external and internal standard. While its direct role in biological signaling pathways is not established, its utility as a stable, non-endogenous standard makes it a valuable tool for quantitative studies in drug development and other scientific research areas requiring precise measurement of volatile and semi-volatile compounds. The methodologies presented here can be adapted and validated for a wide array of specific applications.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Methyl-3-hexanol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecule drug discovery often explores novel chemical scaffolds to identify new therapeutic agents. Aliphatic alcohols and their derivatives represent a class of compounds that can interact with biological membranes and membrane-bound proteins, offering potential for modulating cellular signaling.[1][2] This document outlines the synthesis and evaluation of a focused library of 2-methyl-3-hexanol derivatives. The core structure, a secondary branched-chain alcohol, provides a chiral center and a lipophilic backbone that can be systematically modified to explore structure-activity relationships (SAR).

The protocols detailed below describe the synthesis of ester derivatives of this compound and their subsequent evaluation as potential modulators of a hypothetical neuronal signaling pathway. The methodologies are designed to be adaptable for high-throughput screening and lead optimization campaigns.

Synthesis of this compound Ester Derivatives

The synthesis of this compound can be achieved through various established methods, including the Grignard reaction between an appropriate Grignard reagent and an aldehyde or ketone.[3] For the purpose of generating a diverse library of derivatives for drug discovery, functionalization of the hydroxyl group is a common and efficient strategy. Here, we focus on the synthesis of ester derivatives via Steglich esterification, a mild and high-yielding method suitable for a range of carboxylic acids.

General Synthetic Scheme

The general scheme for the synthesis of 2-methyl-3-hexanoyl esters is depicted below. Racemic this compound is reacted with a variety of carboxylic acids in the presence of a carbodiimide (B86325) coupling agent and a catalyst.

G cluster_reactants Reactants cluster_reagents Reagents 2_methyl_3_hexanol This compound ester_product 2-Methyl-3-hexanoyl Ester Derivative 2_methyl_3_hexanol->ester_product carboxylic_acid R-COOH (Various Carboxylic Acids) carboxylic_acid->ester_product dcc DCC or EDC dcc->ester_product Coupling Agent dmap DMAP (catalyst) dmap->ester_product solvent DCM (solvent) solvent->ester_product

Caption: General reaction scheme for the synthesis of 2-methyl-3-hexanoyl esters.

Experimental Protocol: Synthesis of 2-Methyl-3-hexanoyl Benzoate (Representative Example)

This protocol describes the synthesis of a representative ester derivative.

Materials:

  • This compound (1.0 g, 8.6 mmol)

  • Benzoic acid (1.05 g, 8.6 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.77 g, 8.6 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.105 g, 0.86 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 8.6 mmol), benzoic acid (1.05 g, 8.6 mmol), and DMAP (0.105 g, 0.86 mmol).

  • Dissolve the mixture in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.77 g, 8.6 mmol) in anhydrous DCM (10 mL) to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of this compound Derivatives

Aliphatic alcohols have been shown to modulate the function of membrane proteins, including ion channels.[4][5] Based on this, the synthesized this compound derivatives were evaluated for their potential to modulate a hypothetical voltage-gated sodium channel (Naᵥ) signaling pathway, which is critical in neuronal excitability.

Hypothetical Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving a voltage-gated sodium channel. The influx of sodium ions through these channels leads to membrane depolarization and the propagation of action potentials. Modulation of these channels can have significant effects on neuronal activity.

G Stimulus Excitatory Stimulus Channel_Activation Naᵥ Channel Activation Stimulus->Channel_Activation Na_Influx Na⁺ Influx Channel_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neuronal_Response Neuronal Response Action_Potential->Neuronal_Response Derivatives This compound Derivatives Derivatives->Channel_Activation Modulation

Caption: Hypothetical signaling pathway of a voltage-gated sodium channel.

Experimental Protocol: In Vitro Electrophysiology Assay

The activity of the synthesized compounds is assessed using a whole-cell patch-clamp electrophysiology assay on a cell line stably expressing a human voltage-gated sodium channel subtype.

Materials:

  • HEK293 cells stably expressing the target Naᵥ channel.

  • Cell culture medium and supplements.

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Synthesized this compound derivatives.

  • Positive control (e.g., a known Naᵥ channel blocker).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture the HEK293 cells under standard conditions (37 °C, 5% CO₂).

  • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Prepare stock solutions of the test compounds in DMSO and dilute to the final desired concentrations in the external recording solution. The final DMSO concentration should be ≤ 0.1%.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline sodium currents by applying a voltage-step protocol (e.g., from a holding potential of -100 mV, step to -10 mV for 20 ms).

  • Perfuse the cell with the test compound at various concentrations for 2-3 minutes.

  • Record the sodium currents again in the presence of the compound.

  • Wash out the compound with the external solution and record the recovery of the current.

  • Repeat the procedure for a range of concentrations to determine the concentration-response relationship.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Data Presentation and Structure-Activity Relationship (SAR)

The inhibitory activities of a series of synthesized 2-methyl-3-hexanoyl esters against the target Naᵥ channel are summarized in the table below. This data is for illustrative purposes.

Compound IDR Group (from R-COOH)Molecular WeightLogP (calc.)IC₅₀ (µM)
MH-01 -CH₃ (Acetyl)158.242.35> 100
MH-02 -CH₂CH₃ (Propionyl)172.272.7885.3
MH-03 -Ph (Benzoyl)220.313.8815.2
MH-04 -Ph-4-Cl (4-Chlorobenzoyl)254.754.595.8
MH-05 -Ph-4-OCH₃ (4-Methoxybenzoyl)250.343.8112.5
MH-06 -Ph-4-NO₂ (4-Nitrobenzoyl)265.313.7528.9

From this hypothetical data, a preliminary SAR can be derived:

  • Increasing the lipophilicity and size of the ester group (from acetyl to benzoyl) appears to increase potency.

  • Electron-withdrawing substituents on the phenyl ring (e.g., -Cl) enhance activity, while electron-donating groups (e.g., -OCH₃) have a lesser effect.

  • A bulky electron-withdrawing group like -NO₂ may be less favorable, possibly due to steric hindrance.

Experimental Workflow and Logic Diagram

Overall Experimental Workflow

The following diagram outlines the workflow from compound synthesis to biological evaluation and data analysis.

G Start Start: Project Initiation Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Primary Screening (Electrophysiology Assay) Purification->Screening Data_Analysis Data Analysis (IC₅₀ Determination) Screening->Data_Analysis SAR SAR Analysis Data_Analysis->SAR Decision Decision Point SAR->Decision Decision->Synthesis Further Analogs Lead_Opt Lead Optimization Decision->Lead_Opt Potent & Druglike End End: Candidate Selection or Project Termination Decision->End Inactive / Poor Properties Lead_Opt->End

Caption: Experimental workflow for synthesis and screening of derivatives.

Logical Relationship for Hit Progression

This diagram illustrates the decision-making process for advancing a "hit" compound from the primary screen to further studies.

G Hit Hit from Primary Screen (IC₅₀ < 20 µM) Selectivity Assess Selectivity (vs. other ion channels) Hit->Selectivity ADME In Vitro ADME Assays (Solubility, Stability) Hit->ADME Progression Progress to Lead Optimization Selectivity->Progression Selective Termination Terminate Compound Selectivity->Termination Non-selective ADME->Progression Favorable Profile ADME->Termination Poor Profile

Caption: Logical diagram for hit compound progression.

Conclusion

The protocols and data presented herein provide a framework for the synthesis and evaluation of this compound derivatives as a novel scaffold in drug discovery. The illustrative SAR suggests that systematic modification of the ester functionality can lead to potent modulators of the target ion channel. Further optimization of this scaffold, including stereoselective synthesis and exploration of other functional groups, may lead to the identification of promising lead compounds for further development.

References

Application Notes and Protocols for 2-Methyl-3-hexanol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-3-hexanol, a volatile organic compound with applications in the flavor and fragrance industry. This document details its sensory properties, typical usage levels, and analytical methodologies, and includes protocols for its analysis and a summary of the olfactory signaling pathway.

Sensory Profile and Applications

This compound (CAS No. 617-29-8) is a secondary alcohol that contributes to the sensory profile of various foods and beverages. While detailed public sensory panel data is limited, it is generally recognized for its characteristic fruity aroma. Its presence has been noted in natural products such as tomatoes and the Korean root vegetable deodeok.[1] In flavor formulations, it can be used to impart or enhance fruity notes. It is also used in the preparation of other volatile aroma components.[2][3]

Organoleptic Properties:
  • Odor: Fruity[4]

  • Flavor: Information not available in the public domain.

Natural Occurrence:
  • Tomato: Found at levels up to 2.5 mg/kg.[1]

  • Deodeok (Codonopsis lanceolata): Present as a volatile component.[1]

  • Roasted Coffee: Has been identified as a volatile compound in roasted coffee beans.[5][6][7][8][9]

Quantitative Data

The following tables summarize the known quantitative data for this compound, including its physicochemical properties and typical usage levels in various food and beverage categories.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₆O[10][11][12]
Molecular Weight 116.20 g/mol [10][11]
CAS Number 617-29-8[11][12]
Appearance Colorless liquid[4]
Boiling Point 141-143 °C at 765 mmHg[2][3]
Density 0.821 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.421[2][3]
Flash Point 105 °F (41 °C)[11]
Solubility Soluble in alcohol; water solubility estimated at 4725-5700 mg/L at 25°C.[1]
Table 2: Typical Usage Levels of this compound in Food and Beverages
Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Alcoholic Beverages10.050.0
Non-alcoholic Beverages5.025.0
Dairy Products7.035.0
Edible Ices10.050.0
Confectionery10.050.0
Bakery Wares10.050.0
Processed Fruit7.035.0
Cereals and Cereal Products5.025.0
Fats and Oils5.025.0
Meat and Meat Products2.010.0
Fish and Fish Products2.010.0
Soups, Sauces, Salads, etc.5.025.0
Foodstuffs for Nutritional Uses10.050.0
Data sourced from The Good Scents Company, based on industry surveys.[13]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in flavor and fragrance research.

Synthesis of this compound

A common laboratory synthesis method for this compound is the Grignard reaction.

  • Reactants: Butyraldehyde (B50154) and Isopropylmagnesium bromide.

  • Procedure:

    • Prepare the Grignard reagent by reacting isopropyl bromide with magnesium turnings in anhydrous ether.

    • Slowly add butyraldehyde to the Grignard reagent solution under constant stirring and cooling.

    • After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Remove the ether by distillation.

    • Purify the resulting this compound by fractional distillation under reduced pressure.

Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is designed for the extraction and analysis of this compound from a liquid matrix such as a beverage.

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • If quantitative analysis is required, add an appropriate internal standard (e.g., 2-octanol) at a known concentration.

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.

  • HS-SPME Parameters:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Incubation/Extraction Temperature: 60°C.

    • Incubation Time: 15 minutes.

    • Extraction Time: 30 minutes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 35-350.

Visualization of Signaling Pathways and Workflows

General Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This interaction triggers a signaling cascade that results in the transmission of a nerve impulse to the brain.

Olfactory_Signaling_Pathway cluster_cytoplasm Cytoplasm Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel ATP ATP cAMP->CNG_Channel Opens Ca_ion Ca²⁺ Ca_ion->CNG_Channel Influx Depolarization Depolarization Ca_ion->Depolarization Contributes to Cl_ion Cl⁻ Cl_ion->Depolarization Efflux contributes to Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Generates

Caption: General olfactory signal transduction pathway.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical flow of the experimental protocol for analyzing this compound using HS-SPME-GC-MS.

GCMS_Workflow Start Start: Sample (e.g., Beverage) SamplePrep Sample Preparation: - 5 mL Sample - Add 1 g NaCl - Add Internal Standard - Seal Vial Start->SamplePrep HSPME HS-SPME: - DVB/CAR/PDMS Fiber - Incubate at 60°C for 15 min - Extract at 60°C for 30 min SamplePrep->HSPME GCMS_Analysis GC-MS Analysis: - Inject & Desorb Fiber - Temperature Programmed Separation - Mass Spectrometry Detection HSPME->GCMS_Analysis DataProcessing Data Processing: - Peak Integration - Library Matching (NIST) - Quantification GCMS_Analysis->DataProcessing Results Results: - Identification of this compound - Concentration Measurement DataProcessing->Results End End Results->End

Caption: HS-SPME-GC-MS experimental workflow.

References

Application Notes and Protocols for the Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of tertiary alcohols via the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] The protocols outlined are applicable for the reaction of Grignard reagents with ketones and esters to yield the desired tertiary alcohol products.[3]

Introduction

The Grignard reaction is a versatile and widely used method for creating new carbon-carbon bonds.[1] It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone or an ester.[3][4] The reaction with a ketone directly forms a tertiary alcohol after an acidic workup.[4] When an ester is used, two equivalents of the Grignard reagent are required, as the first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol.[5][6]

Due to the highly reactive nature of the Grignard reagent, which is a strong nucleophile and a strong base, it is imperative to conduct the reaction under strictly anhydrous (water-free) conditions to prevent the reagent from being quenched.[1][7]

Overall Reaction Schemes

The general transformations for the synthesis of tertiary alcohols from ketones and esters are depicted below:

From a Ketone: R'MgX + R"C(=O)R'" → R'(R")(R'")C-OMgX --(H₃O⁺ workup)--> R'(R")(R'")C-OH

From an Ester: 2 R'MgX + R"C(=O)OR'" → [R'(R")C=O] → R'₂(R")C-OMgX --(H₃O⁺ workup)--> R'₂(R")C-OH

Experimental Workflow

The logical progression of the Grignard synthesis of a tertiary alcohol is illustrated in the workflow diagram below.

Grignard_Workflow start Start prep_glassware Prepare Dry Glassware (Oven or Flame-Dried) start->prep_glassware setup_apparatus Assemble Apparatus (3-Neck Flask, Condenser, Addition Funnel) prep_glassware->setup_apparatus grignard_formation Grignard Reagent Formation (Alkyl/Aryl Halide + Mg in Anhydrous Ether) setup_apparatus->grignard_formation initiation Initiate Reaction (Iodine crystal or gentle warming if needed) grignard_formation->initiation carbonyl_addition Addition of Carbonyl Compound (Ketone or Ester in Anhydrous Ether) grignard_formation->carbonyl_addition reaction_monitoring Reaction Monitoring (TLC to check for starting material consumption) carbonyl_addition->reaction_monitoring workup Aqueous Work-up (Quenching) (Slow addition to ice-cold H₂O or sat. NH₄Cl, then acid) reaction_monitoring->workup extraction Extraction (Separate organic and aqueous layers) workup->extraction drying Drying (Dry organic layer over Na₂SO₄ or MgSO₄) extraction->drying purification Purification (Recrystallization, Distillation, or Chromatography) drying->purification characterization Product Characterization (Melting Point, IR, NMR) purification->characterization end End characterization->end

Caption: Experimental workflow for the Grignard synthesis of tertiary alcohols.

Detailed Experimental Protocols

Safety Precautions: The Grignard reaction is highly exothermic and involves flammable solvents like diethyl ether. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Anhydrous conditions are critical for success. All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere.[1]

Protocol 1: Synthesis of Triphenylmethanol (B194598) from Methyl Benzoate (B1203000)

This protocol details the reaction of phenylmagnesium bromide (prepared in situ) with methyl benzoate to yield triphenylmethanol.[1][5][7]

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Iodine (crystal, as initiator)

  • Methyl benzoate

  • 1 M Sulfuric acid (or 10% H₂SO₄)

  • Ligroin (for recrystallization)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel.

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Place magnesium turnings in the flame-dried, three-necked flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, cloudiness, and gentle refluxing of the ether.[8]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture gently for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Benzoate:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Dissolve methyl benzoate in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the methyl benzoate solution dropwise to the cooled and stirred Grignard reagent. A white precipitate may form during the addition.[5]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.[5]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and 1 M sulfuric acid with vigorous stirring.[1][9]

    • Transfer the mixture to a separatory funnel. If any solids remain, add more ether and acid until they dissolve.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude triphenylmethanol by recrystallization from a suitable solvent, such as ligroin or 2-propanol.[1][9][10]

Protocol 2: Synthesis of 2-Methyl-2-hexanol (B1585243) from Acetone (B3395972)

This protocol outlines the synthesis of 2-methyl-2-hexanol from the reaction of n-butylmagnesium bromide with acetone.[2][11]

Materials:

  • Magnesium turnings

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether

  • Anhydrous acetone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • 10% aqueous sodium carbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of n-Butylmagnesium Bromide:

    • Follow the procedure outlined in section 4.1.1, substituting 1-bromobutane for bromobenzene.

  • Reaction with Acetone:

    • Cool the flask containing the n-butylmagnesium bromide in an ice bath.

    • Add a solution of anhydrous acetone in anhydrous diethyl ether to the dropping funnel.

    • Add the acetone solution dropwise to the stirred Grignard reagent, maintaining a controlled temperature. This reaction is highly exothermic.[12]

  • Work-up and Purification:

    • After the addition is complete, continue stirring for 15-30 minutes.

    • Quench the reaction by the slow, dropwise addition of ice-cold saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with 10% aqueous sodium carbonate followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the ether by simple distillation.

    • Purify the resulting crude 2-methyl-2-hexanol by fractional distillation.

Quantitative Data Summary

The following tables present representative quantitative data for the synthesis of specific tertiary alcohols. Yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous techniques.

Table 1: Synthesis of Triphenylmethanol from Methyl Benzoate [7]

Reactant/ReagentMolecular Weight ( g/mol )Amount (mmol)Mass (g)Volume (mL)
Methyl Benzoate136.151.000.1365-
Bromobenzene157.01~2.3 (excess)--
Magnesium24.31~2.2 (excess)--
Diethyl Ether74.12--~1.5
Product
Triphenylmethanol260.33Theoretical: 1.00Theoretical: 0.2609-
Actual Yield: 0.0649
Percent Yield: 24.87%
Melting Point: 163.7-165.8 °C

Table 2: Synthesis of 2-Methyl-2-hexanol from Acetone [2]

Reactant/ReagentMass (g)Volume (mL)
Magnesium Turnings0.800-
1-Bromobutane4.567-
Anhydrous Acetone1.933-
Anhydrous Diethyl Ether-17.0
Diethyl Ether (for extraction)-25
Ammonium Chloride8.333-
10% Aqueous Sodium Carbonate-8.333
Saturated Aqueous NaCl-8.333
Anhydrous Magnesium Sulfate1.70-

Troubleshooting

  • Failure to initiate: Ensure all glassware is scrupulously dry and the magnesium surface is fresh. A crystal of iodine or gentle warming can help start the reaction.[5]

  • Low Yield: The primary cause is often the presence of water, which quenches the Grignard reagent. Use of anhydrous solvents and proper technique is crucial.[5] Side reactions, such as the formation of biphenyl (B1667301) in the case of phenylmagnesium bromide, can also reduce the yield of the desired product.[9][10]

  • Formation of a white precipitate during work-up: This is typically due to magnesium salts. Adding dilute acid (e.g., 1M HCl) can help dissolve these salts and allow for a clean separation of layers.[5]

  • Emulsions during extraction: The presence of magnesium salts can lead to the formation of emulsions. Washing with brine can help to break up emulsions.[5]

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern techniques in asymmetric synthesis that employ chiral secondary alcohols as key intermediates, catalysts, or starting materials. The protocols included are based on established and reliable methodologies, offering guidance for practical implementation in a research and development setting.

Biocatalytic Asymmetric Reduction of Prochiral Ketones

The enzymatic reduction of prochiral ketones is a powerful and environmentally benign method for producing enantiomerically pure secondary alcohols.[1][2] Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often from microbial sources, are highly selective catalysts that can deliver products with excellent optical purity and in high yields.[2][3] These enzymes utilize a cofactor, typically NADH or NADPH, which is regenerated in situ to ensure catalytic turnover.[1]

Application:

This method is widely applicable for the synthesis of chiral aryl and alkyl secondary alcohols, which are valuable building blocks for pharmaceuticals.[1] For instance, the synthesis of (S)-1-phenyl-2-imidazol-1-yl ethanol (B145695) and (S)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol has been achieved with high enantiomeric excess.[1]

Quantitative Data Summary:
SubstrateBiocatalystCo-factor RecyclingYield (%)Enantiomeric Excess (ee, %)Reference
1-phenyl-2-imidazol-1-yl-ethanoneADHGlucose Dehydrogenase (GDH)Quantitative97 (S)[1]
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanoneADHGlucose Dehydrogenase (GDH)9891 (S)[1]
AcetophenoneLactobacillus paracasei BD101Whole cell>9999 (S)[4]
4-chloroacetophenoneLactobacillus paracasei BD101Whole cell>9999 (S)[4]
Ethyl-5-oxohexanoatePichia methanolica SC 16116Whole cell80-90>95 (S)[2]
Experimental Protocol: Asymmetric Reduction of Acetophenone using Lactobacillus paracasei BD101[4]
  • Culture Preparation: Inoculate Lactobacillus paracasei BD101 in MRS broth and incubate at 30°C for 24 hours.

  • Reaction Setup: In a suitable reaction vessel, combine 10 mL of the bacterial culture with 10 mg of acetophenone.

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 150 rpm for 24 hours.

  • Extraction: After incubation, extract the product by adding an equal volume of ethyl acetate (B1210297) and vortexing for 5 minutes. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by gas chromatography (GC) using a chiral column to determine the yield and enantiomeric excess of 1-phenylethanol.

Workflow Diagram:

sub Prochiral Ketone prod Chiral Secondary Alcohol sub->prod Reduction cat Biocatalyst (e.g., ADH, Whole Cell) cat->prod cof Cofactor (e.g., NADH) cof->prod Hydride Transfer prod->cof Oxidized Cofactor rec Cofactor Recycling System (e.g., GDH/Glucose) rec->cof Regeneration rac Racemic Secondary Alcohol (R)-Alcohol + (S)-Alcohol lipase Lipase + Acyl Donor rac->lipase Enantioselective Acylation sep Separation lipase->sep Mixture of (S)-Alcohol and (R)-Ester s_alc (S)-Alcohol (Enantiopure) sep->s_alc r_est (R)-Ester (Enantiopure) sep->r_est Ru_H [Ru]-H (Active Catalyst) TS Transition State Ru_H->TS Ketone Prochiral Ketone Ketone->TS Product Chiral Secondary Alcohol TS->Product Ru_cat [Ru] Catalyst Precursor TS->Ru_cat Ru_cat->Ru_H H₂, Base start Prochiral Ketone + Borane Source reaction Enantioselective Reduction (Low Temperature) start->reaction catalyst Chiral Oxazaborolidine Catalyst catalyst->reaction quench Quench (e.g., Methanol) reaction->quench workup Aqueous Work-up & Purification quench->workup product Enantiomerically Enriched Secondary Alcohol workup->product

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Solid-Phase Microextraction (SPME) techniques for the qualitative and quantitative analysis of alcohols in various matrices. It includes comprehensive application notes, detailed experimental protocols, and a summary of key performance data to aid researchers in method development and implementation.

Introduction to Solid-Phase Microextraction for Alcohol Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1] Developed by Pawliszyn and coworkers in 1990, SPME is based on the partitioning of analytes between a sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[2][3] This technique is widely employed in the analysis of volatile and semi-volatile organic compounds, including alcohols, in diverse matrices such as beverages, biological fluids (blood, urine, saliva), and environmental samples.[4][5]

The primary advantages of SPME include its simplicity, speed, and the elimination of organic solvents, aligning with the principles of green chemistry.[3] It can be readily coupled with various analytical instruments, most commonly Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[4][6]

Two main modes of SPME are utilized for alcohol analysis:

  • Headspace SPME (HS-SPME): The SPME fiber is exposed to the vapor phase (headspace) above the sample.[7] This is the preferred method for volatile analytes like alcohols as it minimizes matrix effects from non-volatile components.[2][7]

  • Direct Immersion SPME (DI-SPME): The SPME fiber is directly immersed into the liquid sample.[2] This mode is suitable for less volatile analytes but can be more susceptible to matrix interferences.[2]

The choice of SPME fiber coating is critical and depends on the polarity and molecular weight of the target alcohols.[4][5] Common fiber coatings for alcohol analysis include Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), and Polyacrylate (PA).[4][5][8]

Experimental Workflow and Logical Relationships

The general workflow for SPME-GC analysis of alcohols involves several key steps, from sample preparation to data analysis. The logical relationship between these steps is crucial for achieving accurate and reproducible results.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Blood, Beverage) Vial Transfer to Vial Sample->Vial InternalStandard Add Internal Standard Vial->InternalStandard MatrixModification Matrix Modification (e.g., Salt Addition) InternalStandard->MatrixModification Equilibration Equilibration (Incubation) MatrixModification->Equilibration FiberExposure Fiber Exposure (HS-SPME or DI-SPME) Equilibration->FiberExposure Desorption Thermal Desorption in GC Inlet FiberExposure->Desorption Separation Chromatographic Separation Desorption->Separation Detection Detection (FID or MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Parameters center SPME Efficiency & Accuracy Fiber Fiber Coating center->Fiber Time Extraction Time center->Time Temp Extraction Temp. center->Temp Agitation Agitation center->Agitation Salt Salt Addition center->Salt pH Sample pH center->pH DesorpTemp Desorption Temp. center->DesorpTemp DesorpTime Desorption Time center->DesorpTime

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-3-hexanol synthesized via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common Grignard routes for synthesizing this compound?

A1: The synthesis of this compound, a secondary alcohol, can be achieved through several Grignard pathways. The key is the nucleophilic addition of a Grignard reagent to an aldehyde.[1][2] Two common and effective routes are:

  • Route A: Reaction of isopropylmagnesium halide with butyraldehyde (B50154).

  • Route B: Reaction of propylmagnesium halide with isobutyraldehyde.

Q2: My Grignard reaction is difficult to initiate. What can I do?

A2: Initiation difficulty is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[3][4] Here are several methods to start the reaction:

  • Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod to expose a fresh, unoxidized surface.[3]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[3][5] The iodine reacts with the magnesium to expose a fresh surface, and its color will fade upon reaction initiation.[4]

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[6] All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere (like nitrogen or argon).[5][6] Solvents must be strictly anhydrous.[7]

Q3: What are the primary side reactions that reduce the yield of this compound?

A3: Several side reactions can compete with the desired alcohol formation, leading to lower yields.[3] The most common are:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, forming a non-alcoholic hydrocarbon byproduct. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension, which keeps the alkyl halide concentration low.[3][4]

  • Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate that will not lead to the desired alcohol. Using a less sterically hindered Grignard reagent or maintaining a low reaction temperature can help suppress this pathway.[3][4]

  • Reduction: In some cases, the Grignard reagent can reduce the aldehyde to a primary alcohol, especially with bulky Grignard reagents.[3][4]

Q4: What is the optimal solvent for this Grignard synthesis?

A4: Ethereal solvents are essential for stabilizing the Grignard reagent.[8] The most commonly used solvents are:

  • Diethyl ether: A traditional and effective solvent for Grignard reactions.

  • Tetrahydrofuran (THF): Often preferred for its higher boiling point and better ability to solvate and stabilize the Grignard reagent, especially when using less reactive alkyl chlorides.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Moisture Contamination: Presence of water in glassware, solvents, or reagents.[4]1. Thoroughly dry all glassware (flame-dry or oven-dry). Use anhydrous solvents. Ensure reagents are dry.[5][6]
2. Inactive Magnesium: Oxidized surface on magnesium turnings.[3]2. Activate magnesium by crushing, adding a crystal of iodine, or using 1,2-dibromoethane.[3][4][5]
3. Side Reactions: Wurtz coupling or enolization are dominant.[4]3. For Wurtz coupling, add the alkyl halide slowly to the magnesium. For enolization, maintain a low temperature (e.g., 0 °C) during the aldehyde addition.[3][4]
4. Inefficient Work-up: Improper quenching and extraction.4. Quench the reaction with a cold, saturated aqueous solution of ammonium (B1175870) chloride. Extract the product multiple times with ether.[3][9]
Formation of a White Precipitate During Work-up Formation of magnesium salts (hydroxides/halides).Add a dilute acid like HCl or H₂SO₄ to dissolve the salts and facilitate separation of the organic and aqueous layers.[9]
Reaction Becomes Uncontrollably Exothermic The rate of addition of the aldehyde or alkyl halide is too fast.Maintain slow, dropwise addition of reagents. Keep an ice bath ready to cool the reaction flask if it becomes too vigorous.[6]
Observation of a Significant Amount of High-Boiling Point Byproduct Wurtz coupling has occurred, leading to the formation of alkanes (e.g., octane (B31449) from butyl bromide).[6]Ensure dilute conditions and slow addition of the alkyl halide during Grignard reagent formation.[4]

Experimental Protocol: Synthesis of this compound via Isopropylmagnesium Bromide and Butyraldehyde

This protocol details the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Butyraldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine (crystal) or 1,2-dibromoethane (optional, for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of isopropyl bromide in anhydrous diethyl ether.

    • Add a small portion (~10%) of the isopropyl bromide solution to the magnesium. If the reaction doesn't start (indicated by bubbling or a grayish color), add a crystal of iodine or a few drops of 1,2-dibromoethane and gently warm the flask.[5][10]

    • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[10]

  • Reaction with Butyraldehyde:

    • Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

    • Dissolve butyraldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the butyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C to control the exothermic reaction.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.[9]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[10]

    • Purify the crude this compound by distillation.

Visualizations

Grignard_Workflow reagent_prep Grignard Reagent Formation (Isopropyl Bromide + Mg in Ether/THF) reaction Reaction with Aldehyde (Butyraldehyde added at 0°C) reagent_prep->reaction workup Aqueous Work-up (Quench with sat. aq. NH4Cl) reaction->workup extraction Extraction & Washing (Ether and Brine) workup->extraction drying_purification Drying & Purification (Anhydrous MgSO4 & Distillation) extraction->drying_purification product Product: this compound drying_purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Logic start Low Yield of this compound q1 Was the reaction difficult to initiate? start->q1 sol1 Cause: Inactive Mg / Moisture Solution: Activate Mg (Iodine, Crushing). Ensure anhydrous conditions. q1->sol1 Yes q2 Was starting material recovered? q1->q2 No sol1->q2 sol2 Cause: Inefficient Reaction Solution: Check Grignard formation. Increase reaction time/temperature. q2->sol2 Yes q3 Were side products observed? q2->q3 No sol2->q3 sol3 Cause: Wurtz Coupling / Enolization Solution: Slow reagent addition. Maintain low temperature. q3->sol3 Yes end Yield Improved q3->end No sol3->end

Caption: Troubleshooting logic for addressing low yields in the Grignard synthesis.

References

Technical Support Center: Purification of Crude 2-Methyl-3-hexanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Methyl-3-hexanol by distillation. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and why is it important for distillation?

A1: The boiling point of this compound is approximately 141-143 °C at atmospheric pressure (760 mmHg).[1][2][3][4] Knowing the precise boiling point is crucial for setting the correct temperature parameters during distillation to effectively separate it from impurities with different boiling points.

Q2: What are the common impurities in crude this compound synthesized via a Grignard reaction?

A2: Common impurities may include:

Q3: Why is fractional distillation recommended over simple distillation for purifying this compound?

A3: Fractional distillation is recommended because the boiling points of this compound and its potential impurities are often very close.[16] For instance, 2-methyl-3-hexanone has a boiling point of around 131-135 °C, and 3-methyl-3-hexanol boils at approximately 143 °C.[5][8][9][10][11][12][13][14] Simple distillation is generally effective only when the boiling point difference between the components is greater than 25 °C. Fractional distillation provides the necessary theoretical plates to separate these close-boiling compounds.[16]

Q4: Does this compound form an azeotrope with water or other common solvents?

Data Presentation: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₇H₁₆O116.20141-143[1][2][3][4]
2-Methyl-3-hexanoneC₇H₁₄O114.19131-135[10][11][12][13][14]
3-Methyl-3-hexanolC₇H₁₆O116.20143[5][6][8][9]

Experimental Protocols

Protocol for Fractional Distillation of Crude this compound

Objective: To purify crude this compound from lower and higher boiling impurities.

Materials:

  • Crude this compound (dried over a suitable drying agent like anhydrous magnesium sulfate)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer or boiling chips

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry to prevent contamination with water.

  • Charging the Flask: Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Insulation: Insulate the fractionating column and the distillation head to maintain a proper temperature gradient.

  • Heating: Begin heating the flask gently. A slow and steady heating rate is crucial for good separation.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor rising through the column. This process allows for the establishment of a temperature gradient and the separation of components.

  • Collecting Fractions:

    • Forerun: Collect the initial distillate that comes over at a lower temperature. This fraction will likely contain residual solvents and lower-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (around 141-143 °C), change the receiving flask to collect the purified product.[1][2][3][4]

    • Final Fraction/Residue: As the distillation proceeds, if the temperature rises significantly above the boiling point of the desired product, stop the distillation. The remaining liquid in the distillation flask contains higher-boiling impurities.

  • Analysis: Analyze the collected fractions (e.g., by gas chromatography or NMR spectroscopy) to determine their purity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No distillate is being collected. - Insufficient heating.- A leak in the system.- The thermometer bulb is positioned too high.- Gradually increase the heating mantle temperature.- Check all joints and connections for a proper seal.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
The temperature at the distillation head is fluctuating. - Heating rate is too high or uneven.- "Bumping" of the liquid due to the absence of boiling chips or a stirrer.- The fractionating column is not properly insulated.- Reduce the heating rate and ensure even heating.- Add boiling chips or use a magnetic stirrer.- Insulate the column with glass wool or aluminum foil.
The distillate is impure (contains starting materials or byproducts). - The heating rate is too fast, preventing proper separation.- The fractionating column is not efficient enough (not enough theoretical plates).- An azeotrope is forming.- Slow down the distillation rate.- Use a longer or more efficient fractionating column (e.g., a packed column).- If an azeotrope is suspected, consider alternative purification methods like azeotropic distillation or chromatography.
Low yield of the purified product. - Significant hold-up of material in the fractionating column.- Some product may have been discarded with the forerun or left in the residue.- Loss of vapor through leaks in the apparatus.- Use a smaller distillation apparatus for smaller quantities.- Collect fractions carefully and analyze them to ensure the product is not being discarded.- Check all connections for leaks.

Mandatory Visualizations

Distillation_Workflow start Start: Crude This compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat Gently setup->heat vapor_rise Vapor Rises Through Column heat->vapor_rise temp_stabilizes Temperature Stabilizes at ~141-143 °C? vapor_rise->temp_stabilizes collect_forerun Collect Forerun (Lower Boiling Impurities) temp_stabilizes->collect_forerun No collect_product Collect Pure This compound temp_stabilizes->collect_product Yes collect_forerun->vapor_rise temp_rises Temperature Rises Significantly? collect_product->temp_rises temp_rises->collect_product No stop Stop Distillation temp_rises->stop Yes residue Residue Contains Higher Boiling Impurities stop->residue end End: Purified Product stop->end

Caption: Experimental workflow for the fractional distillation of this compound.

Troubleshooting_Logic problem Problem Encountered During Distillation no_distillate No Distillate problem->no_distillate impure_distillate Impure Distillate problem->impure_distillate low_yield Low Yield problem->low_yield cause1 Insufficient Heat / Leak no_distillate->cause1 cause2 Distilling Too Fast / Inefficient Column impure_distillate->cause2 cause3 Azeotrope Formation impure_distillate->cause3 cause4 Column Holdup / Leaks low_yield->cause4 solution1 Increase Heat / Check Seals cause1->solution1 solution2 Slow Distillation / Use Better Column cause2->solution2 solution3 Consider Azeotropic Distillation cause3->solution3 solution4 Use Smaller Apparatus / Check Seals cause4->solution4

Caption: Troubleshooting logic for common distillation issues.

References

Technical Support Center: Synthesis and Purification of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the Grignard reaction. Two common routes are:

  • Route A: Reaction of propylmagnesium bromide with isobutyraldehyde (B47883).

  • Route B: Reaction of ethylmagnesium bromide with 2-pentanone.

Q2: What are the typical impurities I can expect from a Grignard synthesis of this compound?

A2: Impurities largely depend on the specific Grignard route and reaction conditions. Common impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde or 2-pentanone.

  • Grignard Reagent Side-Products: Wurtz coupling products (e.g., hexane (B92381) from propylmagnesium bromide, butane (B89635) from ethylmagnesium bromide) and hydrolysis products (e.g., propane (B168953) from propylmagnesium bromide, ethane (B1197151) from ethylmagnesium bromide).

  • Solvent: Typically diethyl ether or tetrahydrofuran (B95107) (THF).

  • Water: From the aqueous workup.

  • Magnesium Salts: Residual magnesium halides and alkoxides.

Q3: I've formed a persistent emulsion during the aqueous workup. How can I break it?

A3: Emulsion formation is a common issue in Grignard workups. Here are several strategies to resolve it:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Change in pH: Carefully add dilute acid (if your product is stable) or base to alter the pH, which can disrupt the stabilizing interactions.

  • Filtration: For emulsions caused by fine solid precipitates, filtration through a pad of Celite can be effective.

  • Patience and Separation: Allow the mixture to stand for an extended period, which may lead to gradual separation.

Q4: How can I effectively remove unreacted starting materials from my crude product?

A4: The choice of method depends on the boiling point difference between your product and the starting material.

  • Fractional Distillation: This is effective if there is a significant difference in boiling points. For example, isobutyraldehyde (b.p. 63-65 °C) can be distilled away from this compound (b.p. 141-143 °C).[1][2]

  • Flash Column Chromatography: This is a versatile method for separating compounds with different polarities. The alcohol product is more polar than the starting aldehyde or ketone and will have a lower Rf value on a silica (B1680970) gel TLC plate.

Q5: What is the most suitable method for separating this compound from hydrocarbon byproducts?

A5: Hydrocarbon byproducts like hexane and octane (B31449) are nonpolar.

  • Fractional Distillation: This is often the most practical method on a larger scale, provided there is a sufficient boiling point difference.

  • Flash Column Chromatography: The significant difference in polarity between the alcohol and the hydrocarbon makes for a straightforward separation on silica gel.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Grignard Reagent Formation Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Side Reactions of the Grignard Reagent Add the alkyl halide slowly to the magnesium to avoid localized high concentrations that can lead to Wurtz coupling. Maintain a moderate reaction temperature.
Inefficient Reaction with the Carbonyl For sterically hindered ketones, a more reactive Grignard reagent or longer reaction times may be necessary. Use of a "Turbo-Grignard" reagent (with LiCl) can sometimes improve yields.
Loss of Product During Workup Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. If an emulsion forms, be patient and use the techniques described in the FAQ to maximize recovery.
Problem 2: Product Contamination After Initial Purification
Observed Impurity Suggested Purification Strategy
Unreacted Aldehyde/Ketone Perform fractional distillation if the boiling point difference is >25 °C. Otherwise, use flash column chromatography.
Hydrocarbon Byproducts (e.g., hexane, octane) Fractional distillation is effective due to the large boiling point difference. Alternatively, flash column chromatography provides excellent separation.
Higher-Boiling Impurities (e.g., pinacol (B44631) coupling products) Fractional distillation, collecting the this compound at its boiling point and leaving the higher-boiling impurities in the distillation pot.
Water Dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

Compound Structure Boiling Point (°C)
This compoundCH₃CH₂CH₂CH(OH)CH(CH₃)₂141-143
Isobutyraldehyde(CH₃)₂CHCHO63-65[1][2]
2-PentanoneCH₃COCH₂CH₂CH₃102[3]
HexaneCH₃(CH₂)₄CH₃~69[4][5]
OctaneCH₃(CH₂)₆CH₃~126[6]
3-Methyl-2-pentanoneCH₃COCH(CH₃)CH₂CH₃116-118[7]
3,4-Dimethyl-3,4-hexanediol(CH₃CH₂)C(OH)(CH₃)C(OH)(CH₃)(CH₂CH₃)~229

Experimental Protocols

Protocol 1: Fractional Distillation for Purification of this compound

This protocol is designed to separate this compound from lower-boiling impurities such as unreacted starting materials and hydrocarbon byproducts.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin gently heating the flask with a heating mantle.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head. The temperature will initially rise to the boiling point of the most volatile impurity (e.g., hexane at ~69 °C).[4][5]

    • Collect this initial low-boiling fraction in a separate receiving flask.

    • As the temperature begins to rise again, change the receiving flask to collect any intermediate fractions.

    • When the temperature stabilizes at the boiling point of this compound (141-143 °C), change to a clean, pre-weighed receiving flask to collect the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Flash Column Chromatography for Purification of this compound

This protocol is effective for separating this compound from both more and less polar impurities.

  • Solvent System Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good starting point for separating a moderately polar compound like this compound from nonpolar impurities is a mixture of hexanes and ethyl acetate. A typical ratio to start with is 9:1 or 4:1 (hexanes:ethyl acetate). The ideal solvent system will give the this compound an Rf value of approximately 0.3.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or small flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Grignard Reagent Grignard Reagent (e.g., Propylmagnesium Bromide) Reaction Grignard Reaction in Anhydrous Ether/THF Grignard Reagent->Reaction Carbonyl Compound Carbonyl Compound (e.g., Isobutyraldehyde) Carbonyl Compound->Reaction Workup Aqueous Workup (e.g., NH4Cl solution) Reaction->Workup Crude Product Crude this compound (Contains Impurities) Workup->Crude Product Extraction Liquid-Liquid Extraction Crude Product->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Purification Method Primary Purification Drying->Purification Method Fractional Distillation Fractional Distillation Purification Method->Fractional Distillation  Large Boiling Point Differences Flash Chromatography Flash Column Chromatography Purification Method->Flash Chromatography Polarity Differences   Pure Product Pure this compound Fractional Distillation->Pure Product Flash Chromatography->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Start Crude Product Analysis (e.g., GC-MS, NMR) CheckPurity Is Purity > 98%? Start->CheckPurity Finished Purification Complete CheckPurity->Finished Yes IdentifyImpurities Identify Major Impurities CheckPurity->IdentifyImpurities No LowBoiling Low-Boiling Impurities Present? (e.g., Solvents, Aldehydes) IdentifyImpurities->LowBoiling HighBoiling High-Boiling Impurities Present? LowBoiling->HighBoiling No FractionalDistillation Perform Fractional Distillation LowBoiling->FractionalDistillation Yes PolarityDifference Significant Polarity Difference? HighBoiling->PolarityDifference Yes HighBoiling->FractionalDistillation No (Consider Vacuum Distillation) PolarityDifference->FractionalDistillation No FlashChromatography Perform Flash Column Chromatography PolarityDifference->FlashChromatography Yes Reanalyze Re-analyze Purity FractionalDistillation->Reanalyze FlashChromatography->Reanalyze Reanalyze->CheckPurity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing GC Temperature Programs for Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) temperature programs for the challenging separation of isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the GC separation of isomers in a question-and-answer format.

Question: Why am I seeing poor resolution or complete co-elution of my isomer peaks?

Answer:

Poor resolution is a frequent challenge when separating isomers due to their similar physicochemical properties.[1][2][3] Several factors in your temperature program could be the cause. Consider the following solutions:

  • Inadequate Temperature Program: A temperature ramp that is too fast will not allow sufficient time for isomers with small differences in boiling points to separate on the column.[4]

    • Solution: Start with a slow temperature ramp rate, for example, 1-5 °C/minute.[4] For very closely eluting isomers, a rate as low as 2-5 °C/min is recommended.[1] Slower ramp rates increase the interaction time between the analytes and the stationary phase, which often enhances separation.[5]

  • Suboptimal Initial Temperature: The initial oven temperature plays a crucial role in the separation of early-eluting peaks.[6]

    • Solution: For splitless injection, a good starting point is 10-20°C below the boiling point of your sample solvent.[5][7][8] For split injection, begin at a temperature approximately 45°C below the elution temperature of the first isomer of interest.[8] If early peaks are poorly resolved, lowering the initial temperature is often more effective than adding a long initial hold time.[6][9]

  • Incorrect Final Temperature and Hold Time: The final temperature and hold time ensure that all components, including the highest boiling isomers and any matrix components, are eluted from the column.[6]

    • Solution: Set the final temperature 20-30°C above the elution temperature of the final analyte.[6] A final hold of 5-15 minutes is typical to clean the column and prevent carryover.[4][5]

Question: My chromatogram shows broad or tailing peaks for my isomers. What is the cause and how can I fix it?

Answer:

Peak broadening and tailing can obscure the resolution of closely eluting isomers and negatively impact quantification.[2] Potential causes related to the temperature program include:

  • Isothermal Conditions for a Complex Mixture: Running a complex mixture of isomers with a wide range of boiling points under isothermal conditions can lead to peak broadening for later-eluting compounds.[6][10]

    • Solution: Employ a temperature program. A gradual increase in temperature helps to keep peaks sharp and reduces analysis time.[10][11]

  • Initial Temperature Too High: A high initial temperature can cause volatile isomers to move through the column too quickly without adequate focusing at the column head, leading to broader peaks.

    • Solution: Lower the initial oven temperature. This is particularly important for splitless injections to allow for cold trapping or solvent focusing of the analytes.[6]

  • Excessively Long Initial Hold Time: While a hold time is necessary for certain injection techniques, an overly long hold can cause peak broadening for early eluting compounds.[9]

    • Solution: For splitless injection, the hold time should be matched to the splitless time of the injection, typically between 30 and 90 seconds.[6][7] For split injections, it's often best to avoid initial holds if possible.[7]

Question: How can I shorten my analysis time without sacrificing the resolution of my isomers?

Answer:

Long analysis times can be a significant bottleneck. Optimizing your temperature program can help to reduce run times while maintaining necessary separation.

  • Increase the Ramp Rate: If you have excessive resolution between isomer peaks, you can increase the temperature ramp rate.[9]

    • Solution: After ensuring good separation of the critical pairs, you can increase the ramp rate between well-separated peaks or groups of isomers.[9] Modern GCs can handle faster ramp rates, but be sure not to exceed your instrument's capabilities to avoid retention time variability.[12]

  • Use Multiple Ramp Rates: A single ramp rate may not be optimal for the entire chromatogram.

    • Solution: Employ multiple ramp rates within a single program. A slower ramp can be used for regions with closely eluting isomers, while a faster ramp can be applied to elute well-separated compounds more quickly.[5][9]

  • Optimize the Final Temperature: Holding the oven at a high temperature for an excessive amount of time after the last peak has eluted will unnecessarily lengthen the run.

    • Solution: Set the final temperature to about 20°C above the elution temperature of the last analyte of interest and use a final hold time that is sufficient to clean the column (e.g., 3-5 times the column dead volume) without being excessive.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a temperature program for a new, unknown mixture of isomers?

A1: A "scouting gradient" is an excellent starting point for method development.[6][13] This initial run will help you understand the volatility range and complexity of your sample.

ParameterRecommended Starting ValueRationale
Initial Temperature 35-40 °CA low starting temperature ensures the trapping and separation of volatile components.[6]
Initial Hold 1-2 minutesAllows for proper sample introduction and focusing, especially for splitless injection.[4]
Ramp Rate 10 °C/minA moderate ramp rate that usually provides a reasonable separation of peaks.[6]
Final Temperature Column's maximum programmed temperatureEnsures that all components are eluted from the column.[6]
Final Hold 10-15 minutesCleans the column of any high-boiling residues.[5][6]

Q2: How do I optimize the temperature ramp rate for a critical pair of isomers?

A2: The ramp rate has the most significant effect on the resolution of peaks that elute in the middle of the chromatogram.[6][9]

Optimization StepActionExpected Outcome
Insufficient Resolution Decrease the ramp rate (e.g., in steps of 5 °C/min)Increases interaction time with the stationary phase, improving separation.[5][9]
Excessive Resolution Increase the ramp rateShortens analysis time without sacrificing necessary separation.[9]
Co-elution in the Middle of the Run Introduce a mid-ramp isothermal holdHolding the temperature constant about 45°C below the elution temperature of the critical pair can improve resolution. Start with a 1-minute hold and increase as needed.[5][8]

A general rule of thumb for an optimal starting ramp rate is 10°C per column void time (t₀).[6]

Q3: When should I use an isothermal GC method versus a temperature program?

A3: The choice depends on the complexity of your sample.

  • Isothermal GC: This is suitable for simple mixtures where all components have similar boiling points and elute over a short time. If all peaks in your scouting gradient elute within the first 25% of the gradient time, an isothermal method may be appropriate.[6]

  • Temperature Programmed GC: This is essential for complex mixtures containing isomers with a wide range of boiling points.[10][13] It improves peak shape for later eluting compounds, increases peak capacity, and reduces overall analysis time.[6][10]

Q4: Can changing the carrier gas flow rate affect my temperature program optimization?

A4: Yes, the carrier gas flow rate and temperature program are interconnected. An increased carrier gas flow rate will cause compounds to elute earlier and at a lower temperature. This effectively decreases the relative temperature gradient, which can sometimes improve peak capacity.[14] It is important to optimize the carrier gas flow rate for your column dimensions before fine-tuning the temperature program.

Experimental Protocols

Protocol 1: Development of a Scouting Gradient for an Unknown Isomer Mixture

This protocol outlines the steps to perform an initial analysis to understand the general chromatographic behavior of your sample.

  • Column Installation and Conditioning:

    • Install a suitable capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane phase for boiling point-based separation) in the GC.[4]

    • Condition the column according to the manufacturer's instructions to remove any contaminants.[15]

  • Instrument Setup:

    • Injector: Set to an appropriate temperature (e.g., 250°C) and split ratio (e.g., 50:1) for a concentrated sample.[5]

    • Detector (e.g., FID or MS): Set to a standard operating temperature (e.g., 280-300°C).[4][16]

    • Carrier Gas: Use helium or hydrogen at an optimal flow rate for the column dimensions.

  • Scouting Gradient Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Hold at 40°C for 2 minutes.

    • Ramp the temperature at 10°C/min to the column's maximum operating temperature.

    • Hold at the final temperature for 15 minutes.

  • Sample Injection and Data Analysis:

    • Inject an appropriate volume of your prepared sample.

    • Analyze the resulting chromatogram to determine the elution range of your isomers and identify any critical pairs.

Protocol 2: Systematic Optimization of a Temperature Program for Isomer Separation

This protocol provides a step-by-step method to refine the scouting gradient for optimal isomer resolution.

  • Optimize the Initial Temperature and Hold:

    • Based on the scouting run, adjust the initial temperature. If early peaks are co-eluted, lower the initial temperature in 10-20°C increments.[9]

    • Adjust the initial hold time based on your injection method (e.g., match to the splitless time).

  • Optimize the Ramp Rate(s):

    • If a critical pair of isomers is not resolved, decrease the ramp rate in the temperature range where they elute. You can introduce a slower ramp (e.g., 2-5°C/min) specifically for this region.[5][9]

    • For well-separated peaks, a faster ramp rate can be used to shorten the analysis time.

  • Introduce a Mid-Ramp Isothermal Hold (if necessary):

    • If adjusting the ramp rate is insufficient for a critical pair, determine their approximate elution temperature from the chromatogram.

    • Introduce an isothermal hold at a temperature about 45°C below this elution temperature.[8]

    • Start with a 1-minute hold and incrementally increase the duration until separation is achieved.

  • Optimize the Final Temperature and Hold:

    • Set the final temperature to approximately 20°C above the elution temperature of the last observed isomer peak.[7]

    • Reduce the final hold time to the minimum required to elute all components and clean the column, typically 5-10 minutes.

Visualizations

GC_Optimization_Workflow cluster_start Initial Method Development cluster_eval Evaluation cluster_optimize Optimization Steps cluster_end Final Method Start Start with Unknown Isomer Mixture Scouting Run Scouting Gradient (e.g., 40°C, 10°C/min) Start->Scouting Evaluate Evaluate Chromatogram: - Resolution of Critical Pairs - Peak Shape - Analysis Time Scouting->Evaluate Opt_Initial_T Adjust Initial Temperature and Hold Time Evaluate->Opt_Initial_T Poor resolution of early peaks Opt_Ramp Modify Ramp Rate(s) Evaluate->Opt_Ramp Poor resolution in mid-region Opt_Final_T Adjust Final Temperature and Hold Time Evaluate->Opt_Final_T Long run time or carryover observed Optimized Optimized Method Evaluate->Optimized All criteria met Opt_Initial_T->Evaluate Re-evaluate Opt_Ramp->Evaluate Re-evaluate Opt_Mid_Hold Introduce Mid-Ramp Isothermal Hold Opt_Ramp->Opt_Mid_Hold Still co-eluting Opt_Mid_Hold->Evaluate Opt_Final_T->Evaluate Re-evaluate Troubleshooting_Logic cluster_location Location of Poor Resolution cluster_solutions Primary Solutions cluster_secondary Secondary Checks Problem Problem Observed: Poor Isomer Resolution Early Early Part of Chromatogram Problem->Early Middle Middle of Chromatogram Problem->Middle Late Late Part of Chromatogram Problem->Late Sol_Early 1. Lower Initial Temperature 2. Reduce Initial Hold Time Early->Sol_Early Sol_Middle 1. Decrease Ramp Rate 2. Add Mid-Ramp Isothermal Hold Middle->Sol_Middle Sol_Late 1. Decrease Final Ramp Rate 2. Ensure Sufficient Final Temperature Late->Sol_Late Check_Flow Verify Optimal Carrier Gas Flow Sol_Early->Check_Flow Sol_Middle->Check_Flow Sol_Late->Check_Flow Check_Column Confirm Appropriate Column Chemistry Check_Flow->Check_Column

References

Technical Support Center: Stereoselective Synthesis of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 2-Methyl-3-hexanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question: My reaction is resulting in a low diastereomeric ratio (dr) or enantiomeric excess (ee). What are the common causes and how can I improve stereoselectivity?

Answer:

Low stereoselectivity is a primary challenge in the synthesis of this compound. Several factors could be contributing to this issue:

  • Suboptimal Chiral Control Element: The chosen chiral auxiliary, catalyst, or reagent may not be effective for this specific substrate.

    • Solution: Screen a variety of chiral auxiliaries (e.g., Evans oxazolidinones, pseudoephedrine) or chiral catalysts (e.g., those based on BINAP, salen, or cinchona alkaloids) to identify one that provides better stereochemical induction.[1][2]

  • Incorrect Reaction Temperature: Temperature plays a crucial role in the transition state geometry of stereoselective reactions.

    • Solution: Lowering the reaction temperature, often to -78°C or even lower, can enhance stereoselectivity by favoring the more ordered transition state that leads to the desired stereoisomer.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome.

    • Solution: Experiment with a range of solvents with varying polarities (e.g., THF, dichloromethane, toluene) to find the optimal medium for the reaction.

  • Lewis Acid Effects: In reactions involving chiral auxiliaries, the choice of Lewis acid can influence the conformation of the substrate-auxiliary complex.

    • Solution: For aldol-type reactions, consider different boron or titanium Lewis acids to promote the formation of a specific enolate geometry, which in turn dictates the stereochemical outcome of the reaction with an aldehyde.[1]

Question: The yield of my desired this compound stereoisomer is consistently low. What steps can I take to improve it?

Answer:

Low yields can be attributed to several factors, from reagent purity to reaction conditions.

  • Reagent Purity and Stoichiometry: Impure starting materials or incorrect stoichiometry can lead to side reactions and reduced product formation.

    • Solution: Ensure all reagents, especially the starting ketone (2-methyl-3-hexanone) or aldehyde, are of high purity. Carefully control the stoichiometry of all reactants, including the base and any additives.

  • Inefficient Chiral Auxiliary Cleavage: The step to remove the chiral auxiliary might be incomplete or causing decomposition of the product.[1][3]

    • Solution: Screen different cleavage conditions. For example, if using an Evans oxazolidinone auxiliary, conditions such as lithium hydroperoxide (LiOOH) or hydrolysis with acid or base can be tested.[1] The choice of method should be compatible with the stability of the this compound product.

  • Product Isolation and Purification Losses: The desired product may be lost during workup or purification.

    • Solution: Optimize the extraction and chromatography procedures. Ensure the pH of the aqueous phase during workup is appropriate to prevent product degradation. For purification, consider different chromatography techniques (e.g., flash chromatography, preparative HPLC) and solvent systems.

Question: I am having difficulty separating the diastereomers of my product. What are the best approaches for separation?

Answer:

Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[4]

  • Chromatography: Flash column chromatography is the most common method for separating diastereomers.

    • Solution: Experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to maximize the difference in retention times (ΔRf) between the diastereomers on a TLC plate before scaling up to a column.

  • Crystallization: If the diastereomers are crystalline, fractional crystallization can be an effective separation method.

    • Solution: This method relies on the different solubilities of the diastereomers in a particular solvent system. Experiment with various solvents to find one in which one diastereomer is significantly less soluble than the other.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of this compound?

A1: The main strategies involve:

  • Asymmetric Reduction of 2-Methyl-3-hexanone (B1206162): This uses a chiral reducing agent or a catalyst to stereoselectively reduce the prochiral ketone.[5][6]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemistry of a subsequent reaction, after which it is cleaved to yield the desired stereoisomer of this compound.[1][2][3]

  • Organocatalysis: Chiral organic molecules are used in catalytic amounts to induce stereoselectivity.[7]

Q2: How do I choose the right chiral auxiliary for my synthesis?

A2: The choice of a chiral auxiliary depends on the specific reaction. For creating the C2-C3 bond stereochemistry in this compound, an aldol-type reaction using an Evans oxazolidinone auxiliary attached to a propionate (B1217596) unit, followed by reaction with butanal, is a plausible approach.[1] The bulky groups on the auxiliary block one face of the enolate, directing the electrophile to the opposite face.[1]

Q3: Can I use a Grignard reaction for the stereoselective synthesis of this compound?

A3: While a Grignard reaction between an appropriate aldehyde (e.g., 2-methylpentanal) and a Grignard reagent (e.g., methylmagnesium bromide) can form this compound, achieving high stereoselectivity is challenging without a chiral directing group.[8] One approach is to use a chiral ligand to modify the Grignard reagent, but this can be complex. A more common strategy is to use a substrate-controlled approach with a chiral auxiliary.[9]

Q4: What analytical techniques are used to determine the diastereomeric ratio and enantiomeric excess?

A4: The diastereomeric ratio (dr) can often be determined by proton NMR (¹H NMR) spectroscopy by integrating the signals of protons that are unique to each diastereomer. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the standard method for determining the enantiomeric excess (ee).

Quantitative Data

The following table summarizes representative quantitative data for transformations analogous to those that could be used in the stereoselective synthesis of this compound. Note that these values are for similar, but not identical, systems and may require optimization for the target molecule.

Synthetic MethodSubstrate/ReagentsYield (%)Stereoselectivity (dr or ee)Reference
Asymmetric Aldol (B89426) ReactionN-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone + Benzaldehyde~94>95:5 drAnalogous to[1]
Asymmetric Ketone ReductionAcetophenone with Ru-BINAP catalyst96>99% ee[10]
Asymmetric Transfer HydrogenationAromatic ketones with Ru-TsDPEN catalystup to 96up to 99% ee[5]
Chiral Auxiliary AlkylationEvans oxazolidinone with an alkyl halide78-99>99:1 drAnalogous to[3]

Experimental Protocols

The following are detailed, representative methodologies for key experiments, adapted for the synthesis of this compound.

Protocol 1: Asymmetric Reduction of 2-Methyl-3-hexanone using a Chiral Ruthenium Catalyst (Adapted from Noyori Asymmetric Hydrogenation) [10]

  • Catalyst Preparation (in situ): In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol) to a high-pressure reaction vessel.

  • Reaction Setup: Add degassed methanol (B129727) (10 mL) to the vessel. Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Substrate Addition: Add 2-methyl-3-hexanone (1 mmol) to the reaction vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 atm of H₂.

  • Reaction Monitoring: Stir the reaction at 30°C and monitor the conversion by GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired stereoisomer of this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Diastereoselective Aldol Reaction using an Evans Chiral Auxiliary [1]

  • Acylation of Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at 0°C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propanoyl chloride (1.1 eq) and stir for 1 hour at 0°C.

  • Enolate Formation: Cool the solution of the N-propanoyloxazolidinone to -78°C. Add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (B128534) (1.2 eq). Stir for 30 minutes.

  • Aldol Addition: Add butanal (1.2 eq) dropwise to the enolate solution at -78°C. Stir for 2 hours at -78°C, then allow to warm to 0°C over 1 hour.

  • Workup: Quench the reaction with a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification of Adduct: Purify the crude aldol adduct by flash column chromatography.

  • Auxiliary Cleavage: Dissolve the purified adduct in a 4:1 mixture of THF and water. Cool to 0°C and add lithium hydroperoxide (LiOOH) (4 eq). Stir until the reaction is complete (monitored by TLC).

  • Final Purification: Work up the reaction and purify by flash column chromatography to yield the desired stereoisomer of this compound.

Visualizations

experimental_workflow_asymmetric_reduction cluster_catalyst Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Purification & Analysis Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_catalyst Active Ru-(R)-BINAP Catalyst Ru_precatalyst->Active_catalyst R_BINAP (R)-BINAP R_BINAP->Active_catalyst Reaction Asymmetric Hydrogenation Active_catalyst->Reaction Ketone 2-Methyl-3-hexanone Ketone->Reaction Hydrogen H₂ (50 atm) Hydrogen->Reaction Product (S)-2-Methyl-3-hexanol Reaction->Product Purification Flash Chromatography Product->Purification Analysis Chiral HPLC/GC for ee Purification->Analysis

Caption: Workflow for Asymmetric Reduction of 2-Methyl-3-hexanone.

logical_relationship_chiral_auxiliary Prochiral Prochiral Substrate (e.g., Propanoyl Chloride) Attachment Attachment Prochiral->Attachment Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Attachment Diastereomeric Diastereomeric Intermediate (N-Propanoyloxazolidinone) Attachment->Diastereomeric Diastereoselective Diastereoselective Reaction (e.g., Aldol Addition with Butanal) Diastereomeric->Diastereoselective Product_Aux Product with Auxiliary Attached Diastereoselective->Product_Aux Cleavage Cleavage Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product (this compound) Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: Logical Workflow for Chiral Auxiliary-Based Synthesis.

References

Preventing side reactions in the oxidation of secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of secondary alcohols. Our aim is to help you navigate common challenges and prevent unwanted side reactions during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary alcohol is being oxidized along with my secondary alcohol. How can I achieve selective oxidation of the secondary alcohol?

A1: This is a common chemoselectivity challenge. Primary alcohols are generally more reactive than secondary alcohols.[1] To selectively oxidize the secondary alcohol in the presence of a primary alcohol, consider the following strategies:

  • Choice of Reagent: Employ a sterically hindered or electronically selective oxidizing agent that preferentially reacts with the less hindered secondary alcohol. Certain modern catalytic systems are designed for this purpose. For instance, specific ruthenium complexes have demonstrated high chemoselectivity for secondary alcohols.[2][3] Other reported methods include using IBX/n-Bu₄NBr or V₂O₅.[4]

  • Protecting Groups: Temporarily "mask" the primary alcohol with a protecting group. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used as they are stable to many oxidizing conditions.[5] After the oxidation of the secondary alcohol is complete, the protecting group can be selectively removed.

Q2: I am observing over-oxidation of my desired ketone product. What causes this and how can I prevent it?

A2: While secondary alcohols are oxidized to ketones, which are generally stable to further oxidation, "over-oxidation" in this context might refer to cleavage of carbon-carbon bonds adjacent to the carbonyl group, especially with harsh oxidants like potassium permanganate (B83412) under forcing conditions.[6] More commonly, this issue arises when a primary alcohol in the starting material is oxidized to a carboxylic acid.[7]

To prevent unwanted side reactions:

  • Use a Mild Oxidizing Agent: Switch from strong, aggressive oxidants (e.g., Jones reagent, KMnO₄) to milder reagents.[6][7] Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern or Moffatt oxidations are excellent choices for stopping the oxidation at the ketone stage for secondary alcohols and at the aldehyde stage for primary alcohols.[6][7][8]

  • Control Reaction Conditions: Carefully control the reaction temperature and time. Over-oxidation can sometimes be a result of prolonged reaction times or excessive temperatures.[6]

Q3: My starting material contains other sensitive functional groups (e.g., alkenes, sulfides) that are reacting with the oxidant. What should I do?

A3: This is an issue of chemoselectivity. Many oxidizing agents are not specific to alcohols and will react with other electron-rich functional groups.[9]

  • Select a Chemoselective Reagent: Choose an oxidant known for its compatibility with your specific functional groups. For example, Dess-Martin Periodinane is known to be very chemoselective, oxidizing alcohols in the presence of sulfides.[1] Swern oxidation is also often a good choice for substrates with sensitive functionality.

  • Use Protecting Groups: If a suitable chemoselective reagent is not available or effective, protect the sensitive functional group. For example, alkenes can be temporarily protected via bromination and later regenerated. However, the simplest approach is often to choose a more selective oxidant.

Q4: The reaction is sluggish or incomplete. How can I improve the conversion?

A4: Several factors can lead to incomplete reactions:

  • Reagent Activity: The oxidizing agent may have degraded. Some reagents, like Dess-Martin periodinane, can be sensitive to moisture. Ensure you are using a fresh or properly stored reagent.

  • Reaction Temperature: Some oxidations require specific temperature control. For example, Swern oxidations are typically run at low temperatures (-78 °C) and then warmed, while others may require elevated temperatures to proceed at a reasonable rate.[3]

  • Stoichiometry: Ensure the correct stoichiometry of the oxidant and any necessary co-reagents or activators is used. For some methods, a large excess of the reagent is required for the reaction to go to completion.[1]

  • Solvent: The choice of solvent can be critical. Ensure your starting material is sufficiently soluble in the chosen solvent at the reaction temperature.

Comparative Data of Common Oxidizing Agents

The following table summarizes key characteristics of common reagents used for the oxidation of secondary alcohols to ketones.

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Jones Reagent (CrO₃, H₂SO₄, acetone)0 °C to RTInexpensive, powerful oxidantNot chemoselective, toxic chromium waste, acidic conditions can be problematic for sensitive substrates.[8][9]
PCC (Pyridinium chlorochromate)CH₂Cl₂, RTMild, good for preventing over-oxidation, widely used.[8][10]Toxic chromium waste, can be acidic.[1]
Dess-Martin Periodinane (DMP) CH₂Cl₂, RTMild, neutral conditions, high yields, broad functional group tolerance.[1][8]Can be explosive under certain conditions, relatively expensive.
Swern Oxidation ((COCl)₂, DMSO, Et₃N)CH₂Cl₂, -78 °C to RTMild, avoids heavy metals, excellent for sensitive substrates.Requires cryogenic temperatures, produces dimethyl sulfide (B99878) (a volatile and odorous byproduct).[6][11]
TEMPO (catalytic) with a co-oxidant (e.g., NaOCl)CH₂Cl₂/H₂O, 0 °CCatalytic, environmentally benign co-oxidants can be used.[4]Can be pH-sensitive, may not be suitable for all substrates.[9]

Experimental Protocols

Protocol 1: General Procedure for Oxidation using Dess-Martin Periodinane (DMP)
  • Dissolve the secondary alcohol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[9]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ketone product by column chromatography.

Protocol 2: General Procedure for a Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C (a dry ice/acetone bath) under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the secondary alcohol (1.0 eq) in CH₂Cl₂ dropwise, ensuring the internal temperature remains below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (B128534) (Et₃N) (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone product by column chromatography.

Visual Guides

Troubleshooting_Workflow Start Start: Oxidation of Secondary Alcohol Problem Unsatisfactory Result? Start->Problem Side_Reaction Side Reaction Observed? Problem->Side_Reaction Yes Low_Conversion Low Conversion / No Reaction Problem->Low_Conversion No Primary_OH_Ox Primary Alcohol Oxidized? Side_Reaction->Primary_OH_Ox Yes Other_FG_Ox Other Functional Group Oxidized? Side_Reaction->Other_FG_Ox No Check_Reagent Check Reagent Quality/Activity Low_Conversion->Check_Reagent Protect_Primary Protect Primary Alcohol (e.g., with a silyl ether) Primary_OH_Ox->Protect_Primary Yes Chemoselective_Oxidant Use More Chemoselective Oxidant (e.g., DMP, Swern) Primary_OH_Ox->Chemoselective_Oxidant No Other_FG_Ox->Chemoselective_Oxidant No Protect_FG Protect Sensitive Functional Group Other_FG_Ox->Protect_FG Yes Success Successful Oxidation Protect_Primary->Success Chemoselective_Oxidant->Success Protect_FG->Success Optimize_Conditions Optimize Conditions (Temp, Time, Stoichiometry) Check_Reagent->Optimize_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for secondary alcohol oxidation.

Protecting_Group_Strategy cluster_0 Protection Phase cluster_1 Oxidation Phase cluster_2 Deprotection Phase Start_Mol Substrate with Primary and Secondary Alcohols Protect_Step Protect Primary Alcohol (e.g., R3SiCl, base) Start_Mol->Protect_Step Protected_Mol Protected Substrate Protect_Step->Protected_Mol Oxidation_Step Oxidize Secondary Alcohol (e.g., DMP) Protected_Mol->Oxidation_Step Oxidized_Protected_Mol Oxidized & Protected Substrate Oxidation_Step->Oxidized_Protected_Mol Deprotect_Step Deprotect Primary Alcohol (e.g., F- source) Oxidized_Protected_Mol->Deprotect_Step Final_Product Final Product: Keto-Alcohol Deprotect_Step->Final_Product

Caption: Workflow for using a protecting group strategy.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-hexanol for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-methyl-3-hexanol for pilot studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in decision-making and experimental design.

Synthesis Routes Overview

Two primary synthetic routes are considered for the pilot-scale production of this compound:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to an aldehyde. For this compound, this can be achieved by reacting propylmagnesium bromide with isobutyraldehyde (B47883) or isopropylmagnesium bromide with butyraldehyde.[1][2][3][4][5][6]

  • Reduction of 2-Methyl-3-hexanone (B1206162): This method involves the reduction of the corresponding ketone, 2-methyl-3-hexanone, to the secondary alcohol.[7][8][9][10]

The choice between these routes at a pilot scale will depend on factors such as raw material cost and availability, process safety, and desired purity.

Data Presentation: Comparative Analysis of Synthesis Routes

The following tables summarize illustrative quantitative data for the two main synthesis routes. This data is based on typical yields and conditions for similar reactions at a pilot scale, as specific data for this compound is not extensively available in the public domain.

Table 1: Synthesis Route Comparison

ParameterGrignard Reaction (Propylmagnesium bromide + Isobutyraldehyde)Reduction of 2-Methyl-3-hexanone (Sodium Borohydride)
Typical Yield 75-85%90-98%
Reaction Time 4-6 hours2-4 hours
Key Process Steps Grignard formation, Grignard reaction, Quench, WorkupReduction, Quench, Workup
Purity Before Purification 85-95%95-99%
Key Impurities Unreacted starting materials, Wurtz coupling byproducts, benzeneUnreacted ketone, residual reducing agent salts
Safety Considerations Highly exothermic, moisture-sensitive, flammable solventsHydrogen gas evolution, handling of reactive hydrides

Table 2: Purification Method Comparison

ParameterFractional DistillationPreparative Chromatography
Typical Purity Achieved 98-99.5%>99.5%
Typical Yield Loss 10-20%20-40%
Throughput HighLow to Medium
Solvent Consumption LowHigh
Cost LowerHigher
Ideal for Large quantities, removal of impurities with different boiling pointsHigh-purity requirements, removal of close-boiling impurities

Experimental Protocols

Pilot-Scale Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound by the reaction of propylmagnesium bromide with isobutyraldehyde at a pilot scale.

Materials:

  • Magnesium turnings (1.2 eq)

  • Propyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Isobutyraldehyde (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • 100 L glass-lined reactor with a jacketed heating/cooling system, mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Addition funnel (20 L)

  • Quench tank (200 L)

  • Separatory funnel (200 L)

  • Distillation apparatus (50 L)

Procedure:

  • Reactor Preparation: Ensure the reactor is scrupulously dry by heating under vacuum and then purging with dry nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings under a nitrogen atmosphere.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In a separate vessel, prepare a solution of propyl bromide in anhydrous THF.

    • Add a small amount of the propyl bromide solution to the magnesium to initiate the reaction. Initiation can be confirmed by a temperature rise and the appearance of a grayish, cloudy solution.

    • Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. The temperature should be controlled using the reactor's cooling jacket.

    • After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete reaction.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0-5 °C.

    • Add a solution of isobutyraldehyde in anhydrous THF dropwise from the addition funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching and Workup:

    • Slowly transfer the reaction mixture to the quench tank containing a vigorously stirred, cold saturated aqueous ammonium chloride solution. This should be done under a nitrogen atmosphere.

    • Transfer the quenched mixture to the separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude this compound by fractional distillation under vacuum.

Pilot-Scale Synthesis of this compound via Reduction of 2-Methyl-3-hexanone

Objective: To synthesize this compound by the reduction of 2-methyl-3-hexanone using sodium borohydride (B1222165) at a pilot scale.

Materials:

  • 2-Methyl-3-hexanone (1.0 eq)

  • Methanol

  • Sodium borohydride (0.3 eq)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • 100 L glass-lined reactor with a jacketed heating/cooling system, mechanical stirrer, and nitrogen inlet.

  • Addition vessel (20 L)

  • Quench tank (200 L)

  • Separatory funnel (200 L)

  • Distillation apparatus (50 L)

Procedure:

  • Reaction Setup:

    • Charge the reactor with a solution of 2-methyl-3-hexanone in methanol.

    • Cool the solution to 0-5 °C using the reactor's cooling jacket.

  • Reduction:

    • In the addition vessel, prepare a solution of sodium borohydride in methanol.

    • Slowly add the sodium borohydride solution to the stirred ketone solution, maintaining the temperature below 10 °C. Hydrogen gas will be evolved, so ensure adequate ventilation.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quenching and Workup:

    • Slowly add dilute hydrochloric acid to the reaction mixture to neutralize the excess sodium borohydride and decompose the borate (B1201080) esters. This should be done cautiously as hydrogen gas will be evolved.

    • Transfer the mixture to the separatory funnel and add diethyl ether.

    • Separate the organic layer, wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude this compound by fractional distillation under vacuum.

Troubleshooting Guides and FAQs

Grignard Synthesis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Failure of Grignard reagent to form - Wet glassware or solvent.- Poor quality magnesium.- Alkyl halide is not reactive enough.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use fresh, high-purity magnesium turnings.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
Low yield of this compound - Incomplete Grignard reagent formation.- Side reactions (e.g., Wurtz coupling).- Incomplete reaction with the aldehyde.- Titrate the Grignard reagent before use to determine its exact concentration.- Maintain a low temperature during the addition of the alkyl halide.- Ensure sufficient reaction time after aldehyde addition.
Formation of significant byproducts - Wurtz coupling (R-R from R-X).- Enolization of the aldehyde.- Add the alkyl halide slowly to the magnesium.- Add the aldehyde to the Grignard reagent at a low temperature.
Reduction Synthesis Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Incomplete reduction - Insufficient reducing agent.- Deactivated reducing agent.- Use a slight excess of sodium borohydride.- Use fresh, dry sodium borohydride.
Low yield after workup - Product loss during extraction.- Incomplete decomposition of borate esters.- Perform multiple extractions with an appropriate solvent.- Ensure the pH is acidic during the workup to fully hydrolyze the borate esters.
Presence of unreacted ketone in the final product - Incomplete reaction.- Increase the reaction time or use a slight excess of the reducing agent.
Frequently Asked Questions (FAQs)

Q1: Which synthesis route is more suitable for a pilot plant?

A: The choice depends on several factors. The reduction of 2-methyl-3-hexanone generally offers a higher yield and purity before purification, with a simpler and safer process.[9][11][12] However, the availability and cost of 2-methyl-3-hexanone versus isobutyraldehyde and propyl bromide will be a major consideration. The Grignard route is more versatile but requires stricter control of reaction conditions due to its exothermic nature and moisture sensitivity.[13][14]

Q2: How can I monitor the progress of the Grignard reaction at a pilot scale?

A: In-process monitoring can be achieved through several methods. Temperature monitoring is crucial to track the exothermic reaction. In-situ IR spectroscopy can be used to monitor the disappearance of the aldehyde's carbonyl peak. Small samples can also be carefully taken and analyzed by GC to determine the conversion rate.

Q3: What are the primary safety concerns when scaling up the Grignard synthesis?

A: The main safety concerns are the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the high reactivity of the Grignard reagent with water and air.[13][14] The use of flammable solvents like THF and diethyl ether also poses a significant fire hazard. Proper cooling capacity, inert atmosphere, and controlled addition rates are critical for a safe operation.

Q4: What is the most effective method for purifying this compound at a pilot scale?

A: For multi-kilogram quantities, fractional distillation under reduced pressure is generally the most cost-effective and efficient method for achieving high purity, especially if the impurities have significantly different boiling points.[2] Preparative chromatography is more suitable for smaller quantities where extremely high purity is required, or for removing impurities with very similar boiling points.[15][16]

Visualizations

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis G_Start Propyl Bromide + Magnesium in THF G_Reagent Propylmagnesium Bromide (Grignard Reagent) G_Start->G_Reagent G_Reaction Grignard Reaction G_Reagent->G_Reaction G_Aldehyde Isobutyraldehyde G_Aldehyde->G_Reaction G_Quench Quench (NH4Cl) G_Reaction->G_Quench G_Workup Workup & Extraction G_Quench->G_Workup G_Crude Crude this compound G_Workup->G_Crude Purification Purification (Fractional Distillation) G_Crude->Purification R_Start 2-Methyl-3-hexanone R_Reaction Reduction R_Start->R_Reaction R_Reagent Sodium Borohydride in Methanol R_Reagent->R_Reaction R_Quench Quench (HCl) R_Reaction->R_Quench R_Workup Workup & Extraction R_Quench->R_Workup R_Crude Crude this compound R_Workup->R_Crude R_Crude->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_grignard_ts Grignard Route cluster_reduction_ts Reduction Route Start Low Yield or Purity Issue Check_Route Which Synthesis Route? Start->Check_Route G_Issue Grignard Issue Check_Route->G_Issue Grignard R_Issue Reduction Issue Check_Route->R_Issue Reduction G_Check_Formation Check Grignard Formation G_Issue->G_Check_Formation G_Moisture Moisture Present? G_Check_Formation->G_Moisture No G_Dry Dry Glassware/Solvents G_Check_Formation->G_Dry Yes G_Moisture->G_Dry G_Mg_Quality Poor Mg Quality? G_Moisture->G_Mg_Quality No G_Activate Activate Mg (Iodine) G_Mg_Quality->G_Activate Yes G_Side_Reaction Side Reactions? G_Mg_Quality->G_Side_Reaction No G_Temp Control Temperature G_Side_Reaction->G_Temp Yes Purification_Issue Purification Issue G_Temp->Purification_Issue R_Check_Completion Incomplete Reaction? R_Issue->R_Check_Completion R_Reagent_Amount Check Reducing Agent Amount/Activity R_Check_Completion->R_Reagent_Amount Yes R_Workup_Issue Workup Problem? R_Check_Completion->R_Workup_Issue No R_Reagent_Amount->Purification_Issue R_Quench_pH Ensure Acidic Quench R_Workup_Issue->R_Quench_pH Yes R_Quench_pH->Purification_Issue Check_Method Check Purification Method Purification_Issue->Check_Method Distillation_Params Optimize Distillation (Vacuum, Temperature) Check_Method->Distillation_Params Distillation Chroma_Params Optimize Chromatography (Solvent, Column) Check_Method->Chroma_Params Chromatography

Caption: Logical workflow for troubleshooting synthesis and purification issues.

References

Technical Support Center: Retrosynthetic Analysis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the retrosynthetic analysis of chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of chiral alcohols.

Troubleshooting Guides & FAQs

Category 1: Stereochemical Control

Question 1: My retrosynthetic plan for a chiral alcohol resulted in a racemic or diastereomeric mixture. What are the common pitfalls leading to poor stereocontrol?

Answer: Achieving high stereoselectivity is a primary challenge in the synthesis of chiral alcohols. Several factors can lead to the loss of stereochemical control:

  • Incorrect Choice of Chiral Catalyst or Auxiliary: The effectiveness of a chiral catalyst or auxiliary is highly substrate-dependent. A catalyst that works well for one ketone reduction may provide low enantiomeric excess (ee) for another due to subtle steric and electronic differences. It is crucial to screen a variety of catalysts for your specific substrate.

  • Racemization of Intermediates: Certain reaction conditions can cause the racemization of chiral intermediates. For example, reactions proceeding through planar carbocation intermediates, such as some SN1-type reactions, can lead to a loss of stereochemical information.

  • Unfavorable Reaction Kinetics: In kinetic resolutions, if the relative rate of reaction between the two enantiomers is not sufficiently different, poor separation of the enantiomers will result. For dynamic kinetic resolutions (DKR), the rate of racemization of the starting material must be significantly faster than the rate of reaction of the slower-reacting enantiomer to achieve a high yield and ee of the desired product.[1][2]

  • Incompatible Reaction Conditions: The conditions required for one step of a synthesis may be incompatible with the stereochemical integrity of another part of the molecule. For instance, harsh acidic or basic conditions can lead to epimerization at adjacent stereocenters.

Troubleshooting Flowchart for Poor Stereocontrol

Start Low Enantiomeric or Diastereomeric Excess Observed Catalyst Is the chiral catalyst/auxiliary optimal for the substrate? Start->Catalyst Screen Screen a library of chiral catalysts or auxiliaries. Catalyst->Screen No Racemization Are there any planar or rapidly inverting intermediates? Catalyst->Racemization Yes End Improved Stereoselectivity Screen->End Conditions Modify reaction conditions to favor SN2 over SN1 pathways (e.g., less ionizing solvent). Racemization->Conditions Yes DKR_Rate In DKR, is racemization sufficiently fast? Racemization->DKR_Rate No Conditions->End Racemization_Catalyst Optimize racemization catalyst and conditions. DKR_Rate->Racemization_Catalyst No Compatibility Are reaction conditions causing epimerization? DKR_Rate->Compatibility Yes Racemization_Catalyst->End Milder_Conditions Employ milder reaction conditions (e.g., lower temperature, weaker acid/base). Compatibility->Milder_Conditions Yes Milder_Conditions->End

Caption: Troubleshooting logic for addressing poor stereoselectivity.

Question 2: I am considering a dynamic kinetic resolution (DKR) for my racemic secondary alcohol. What are the key parameters for success, and what kind of results can I expect?

Answer: Dynamic kinetic resolution is a powerful technique to convert a racemic mixture into a single enantiomer of a product, theoretically achieving up to 100% yield. Success hinges on the careful selection and compatibility of a racemization catalyst and a stereoselective resolution agent (often an enzyme).

Key Parameters:

  • Catalyst Compatibility: The racemization catalyst (e.g., a ruthenium or iridium complex) must be compatible with the resolution catalyst (e.g., a lipase (B570770) like Candida antarctica lipase B, CALB) and the reaction conditions.[1][3] Incompatibility can lead to catalyst deactivation.

  • Relative Rates: The rate of racemization of the starting alcohol must be significantly faster than the rate of the enzymatic resolution of the slower-reacting enantiomer.

  • Acyl Donor: The choice of acyl donor can influence both the reaction rate and the enantioselectivity.

Expected Performance Data: The following table summarizes representative data for the DKR of various secondary alcohols.

SubstrateRacemization CatalystResolution CatalystAcyl DonorYield (%)ee (%)Reference
1-PhenylethanolRu ComplexCALBIsopropenyl acetate>99>99[3]
1-(4-Methoxyphenyl)ethanolRu ComplexCALBIsopropenyl acetate98>99[3]
1-(4-Chlorophenyl)ethanolRu ComplexCALBIsopropenyl acetate99>99[3]
4-Phenyl-2-butanolRu ComplexCALBIsopropenyl acetate9998[3]
1-Phenyl-2-propanolRu ComplexCALBIsopropenyl acetate>9991[3]
Various Secondary AlcoholsFe ComplexCALBp-Chlorophenyl acetate68-9592-99[1]
Tertiary AlcoholV-MPSCAL-AVinyl acetate77>99[1]
Propargylic AlcoholsRu ComplexLipaseVinyl acetate70-9981-99[1]

Experimental Protocol: General Procedure for Dynamic Kinetic Resolution of a Secondary Alcohol

  • Preparation: To a solution of the racemic secondary alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene) under an inert atmosphere, add the racemization catalyst (e.g., a Ru complex, 1-2 mol%).

  • Acylation: Add the lipase (e.g., Novozym 435, 10-40 mg per mmol of alcohol) and the acyl donor (e.g., isopropenyl acetate, 2.0 equiv).

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Work-up: Upon completion, filter off the enzyme and concentrate the solution. Purify the resulting ester by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified ester by chiral HPLC or GC.

Category 2: Protecting Groups

Question 3: My protecting group was unintentionally cleaved during a reaction step. How can I choose a more robust protecting group for my chiral alcohol?

Answer: Protecting group stability is a common pitfall. The choice of protecting group must be orthogonal to all subsequent reaction conditions in the synthetic route.

Common Protecting Groups for Alcohols and Their Stabilities:

Protecting GroupAbbreviationStable ToLabile To
tert-Butyldimethylsilyl etherTBDMS or TBSStrong bases, Grignards, many oxidizing/reducing agentsAcids, Fluoride sources (e.g., TBAF)
Triisopropylsilyl etherTIPSSimilar to TBDMS, but more sterically hindered and more stable to acidAcids, Fluoride sources (TBAF)
Tetrahydropyranyl etherTHPBasic conditions, Grignards, nucleophiles, many oxidizing/reducing agentsAqueous acid
Benzyl etherBnAcidic and basic conditions, many oxidizing/reducing agentsHydrogenolysis (H₂, Pd/C)
Methoxymethyl etherMOMBasic conditions, Grignards, many oxidizing/reducing agentsAcids

Troubleshooting Logic for Protecting Group Failure:

Start Protecting Group Cleaved Prematurely Conditions Analyze the reaction conditions that caused cleavage. Start->Conditions Acidic Acidic Conditions Conditions->Acidic Basic Basic Conditions Conditions->Basic Reductive Reductive Conditions (e.g., H2, Pd/C) Conditions->Reductive Fluoride Fluoride Source Present Conditions->Fluoride Choose_Base_Stable Select a base-stable group (e.g., TBDMS, TIPS, THP, Bn). Acidic->Choose_Base_Stable Choose_Acid_Stable Select an acid-stable group (e.g., TBDMS, TIPS, Bn). Basic->Choose_Acid_Stable Choose_Non_Bn Avoid Benzyl (Bn) ethers. Reductive->Choose_Non_Bn Choose_Non_Silyl Avoid Silyl (B83357) ethers. Fluoride->Choose_Non_Silyl Success Successful Synthesis Step Choose_Acid_Stable->Success Choose_Base_Stable->Success Choose_Non_Bn->Success Choose_Non_Silyl->Success

Caption: Decision-making process for selecting a suitable protecting group.

Experimental Protocol: Protection of a Primary Alcohol as a TBDMS Ether

  • Reagents: Primary alcohol (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), imidazole (B134444) (2.2 equiv), and anhydrous dimethylformamide (DMF).

  • Procedure: Dissolve the alcohol and imidazole in DMF under an inert atmosphere. Add the TBDMSCl portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Separate the layers and wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Category 3: Unexpected Rearrangements

Question 4: An unexpected skeletal rearrangement occurred during my synthesis. How can I anticipate and prevent such rearrangements in the retrosynthetic analysis of chiral alcohols?

Answer: Rearrangements, such as pinacol, semi-pinacol, and Wagner-Meerwein shifts, are often triggered by the formation of carbocationic intermediates, particularly adjacent to a stereocenter. The stereochemistry of the starting material is critical, as the migrating group must often be anti-periplanar to the leaving group.

Common Triggers for Rearrangements:

  • Acidic Conditions: Protonation of an alcohol to form a good leaving group (water) can lead to carbocation formation and subsequent rearrangement.

  • Generation of Carbocations: Any reaction that generates a carbocation adjacent to a strained ring or a group with a high migratory aptitude can initiate a rearrangement.

  • Neighboring Group Participation: A neighboring functional group can facilitate the departure of a leaving group, leading to a rearranged product.

Case Study Example: In the total synthesis of some natural products, acid-catalyzed dehydration of a tertiary alcohol has been observed to lead to a complex cascade of rearrangements, resulting in an unexpected carbocyclic skeleton instead of the desired simple elimination product.

Prevention Strategies:

  • Avoid Carbocation Formation: Design synthetic steps that proceed through concerted mechanisms or anionic/organometallic intermediates rather than carbocations. For example, use SN2-type reactions with good leaving groups (e.g., tosylates, mesylates) under non-acidic conditions.

  • Use of Lewis Acids: In some cases, the choice of Lewis acid can influence the reaction pathway, favoring the desired transformation over rearrangement.

  • Careful Substrate Design: In your retrosynthetic analysis, be mindful of structures that are prone to rearrangement, such as 1,2-diols (pinacol rearrangement) or systems that can relieve ring strain through bond migration.

Logical Relationship Diagram for Rearrangement Prediction

Start Proposed Synthetic Step Carbocation Does the reaction involve a carbocation intermediate? Start->Carbocation Rearrangement_Prone Is the carbocation adjacent to a quaternary center, strained ring, or group with high migratory aptitude? Carbocation->Rearrangement_Prone Yes Low_Risk Low risk of rearrangement. Proceed with caution. Carbocation->Low_Risk No High_Risk High risk of rearrangement. Re-evaluate synthetic route. Rearrangement_Prone->High_Risk Yes Rearrangement_Prone->Low_Risk No

Caption: A logical flow for assessing the risk of skeletal rearrangements.

Category 4: Chemoselectivity

Question 5: I am working with a polyol (a molecule with multiple alcohol groups), and I am struggling to react only one specific hydroxyl group. How can I improve the chemoselectivity of my reaction?

Answer: Achieving chemoselectivity in molecules with multiple similar functional groups is a significant challenge. For polyols, the relative reactivity of primary, secondary, and tertiary alcohols can often be exploited.

Factors Influencing Chemoselectivity:

  • Steric Hindrance: Primary alcohols are generally the most accessible and will react faster with sterically demanding reagents. Tertiary alcohols are the most hindered.

  • Electronic Effects: The electronic environment around a hydroxyl group can influence its nucleophilicity.

  • Directed Reactions: In some cases, a nearby functional group can direct a reagent to a specific hydroxyl group.

Strategies for Improving Chemoselectivity:

  • Sterically Bulky Reagents: Use of bulky protecting groups (e.g., TIPSCl) or reagents will often favor reaction at the least sterically hindered alcohol.

  • Enzymatic Reactions: Enzymes, such as lipases, can exhibit high regioselectivity for one hydroxyl group over another in a polyol.

  • Temporary Protection: A common strategy is to protect all hydroxyl groups and then selectively deprotect the one you wish to react. The different stabilities of various protecting groups can be exploited here. For example, a primary alcohol could be selectively protected as a TBDMS ether, leaving secondary alcohols free for another transformation.

Experimental Workflow for Selective Protection of a Diol

Start Diol with Primary and Secondary Alcohols Protection React with 1 equivalent of a sterically bulky silyl chloride (e.g., TBDMSCl). Start->Protection Selective_Protection Selectively Protected Primary Alcohol Protection->Selective_Protection Further_Reaction Perform desired reaction on the free secondary alcohol. Selective_Protection->Further_Reaction Deprotection Deprotect the silyl ether (e.g., with TBAF). Further_Reaction->Deprotection Final_Product Final Product with Modified Secondary Alcohol Deprotection->Final_Product

Caption: A workflow for the chemoselective functionalization of a diol.

References

Technical Support Center: Optimizing GC Injection Parameters for Volatile Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of volatile alcohols by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical injection parameters to optimize for volatile alcohol analysis?

A1: The most critical injection parameters for analyzing volatile alcohols like methanol (B129727) and ethanol (B145695) are the injector temperature, injection mode (split/splitless), split ratio, carrier gas flow rate, and injection volume. Proper optimization of these parameters is crucial for achieving accurate and reproducible results.

Q2: Should I use a split or splitless injection for my volatile alcohol samples?

A2: The choice between split and splitless injection depends primarily on the concentration of the analytes in your sample.

  • Split Injection: This is the most common and versatile mode. It is ideal for high-concentration samples as it prevents column overload by venting a portion of the sample. This technique leads to sharp, narrow peaks.[1] Typical split ratios range from 1:20 to 1:400.[2]

  • Splitless Injection: This mode is best suited for trace analysis where sample concentrations are very low. The entire sample is transferred to the column, maximizing sensitivity.[1] However, it can lead to broader peaks if not optimized correctly.

Q3: How does the injector temperature affect the analysis of volatile alcohols?

A3: The injector temperature must be high enough to ensure rapid and complete vaporization of the volatile alcohols without causing thermal degradation. An inadequate injector temperature can lead to incomplete vaporization and result in peak tailing. Conversely, an excessively high temperature can cause sample degradation. For volatile compounds like methanol and ethanol, a common starting point for injector temperature is around 200-250°C.[3] One study on the analysis of methanol and ethanol set the injector temperature at 225°C.

Q4: What is the impact of carrier gas flow rate on the separation of volatile alcohols?

A4: The carrier gas flow rate influences both the analysis time and the separation efficiency. Increasing the flow rate will decrease the retention time of the analytes.[4] However, there is an optimal flow rate for achieving the best separation (resolution). A flow rate that is too high or too low can lead to peak broadening and reduced resolution. It is important to optimize the flow rate for your specific column dimensions and carrier gas.

Troubleshooting Guide

Peak Shape Problems

Q5: My alcohol peaks are tailing. What are the possible causes and how can I fix it?

A5: Peak tailing, where the peak has an asymmetrical shape with a "tail," is a common issue when analyzing polar compounds like alcohols. Here are the likely causes and solutions:

  • Active Sites: The hydroxyl group of the alcohol can interact with active sites (e.g., silanol (B1196071) groups) in the GC system, such as in the inlet liner or at the head of the column.[5]

    • Solution: Use a deactivated inlet liner and a highly inert GC column. Periodically trimming a small portion (10-20 cm) from the front of the column can also help.[5][6]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites.[5]

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[5]

  • Inadequate Injector Temperature: If the injector temperature is too low, the alcohols may not vaporize completely and instantaneously.

    • Solution: Gradually increase the injector temperature in 10-20°C increments to find the optimal temperature for your analytes.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[6]

    • Solution: Dilute your sample or increase the split ratio.[6]

  • Matrix Effects: In complex matrices, such as analyzing low levels of methanol in a high concentration of ethanol, the major component can saturate the stationary phase and affect the peak shape of the minor component.[7]

    • Solution: Reduce the amount of sample injected by either decreasing the injection volume or increasing the split ratio.[7]

Q6: I am observing peak fronting for my volatile alcohol peaks. What should I do?

A6: Peak fronting, where the front of the peak is sloped, is most commonly caused by column overload .[6][8]

  • Solution:

    • Reduce the injection volume.[5][9]

    • Dilute the sample.[9]

    • Increase the split ratio to introduce less sample onto the column.[9][10]

    • Use a column with a higher capacity (thicker film or wider internal diameter).[8][10]

Another potential cause is a mismatch between the injection solvent and the stationary phase polarity .[6]

  • Solution: Ensure the solvent is compatible with your GC column's stationary phase.

Reproducibility Issues

Q7: My peak areas are not reproducible between injections. What could be the problem?

A7: Poor reproducibility of peak areas can stem from several issues:

  • Injector Leaks: A leak in the system, particularly at the septum, can lead to sample loss during injection.

    • Solution: Regularly check for leaks and replace the septum and other consumable seals as needed.

  • Inconsistent Injection Volume: This is more common with manual injections but can also occur with autosamplers if not properly maintained.

    • Solution: Ensure the syringe is functioning correctly and that the injection volume is consistent. For manual injections, practice a consistent injection technique.

  • Sample Volatility: Volatile alcohols can evaporate from the sample vial if not sealed properly, leading to a decrease in concentration over time.

    • Solution: Ensure vials are tightly sealed with appropriate caps (B75204) and septa.

Data Presentation

Table 1: Recommended GC Injection Parameters for Volatile Alcohol Analysis

ParameterRecommended Range/ValueRationale
Injector Temperature 150 - 250 °CEnsures complete vaporization of volatile alcohols without thermal degradation. A study on methanol and ethanol used 225°C.
Injection Mode Split or SplitlessSplit for high concentration samples to prevent column overload; Splitless for trace analysis to maximize sensitivity.[1]
Split Ratio 10:1 to 100:1 (or higher)Adjust based on sample concentration. Higher ratios for more concentrated samples. A study on methanol and ethanol separation tested ratios from 10:1 to 30:1.[1]
Carrier Gas Helium or HydrogenHelium is commonly used. Hydrogen can provide faster analysis times.
Carrier Gas Flow Rate 1 - 2 mL/min (for typical capillary columns)Optimize for best resolution and analysis time. A flow rate of 1.5 mL/min was used in one methanol/ethanol analysis.
Injection Volume 0.5 - 2 µLKeep the volume low to prevent column overload and backflash.

Experimental Protocols

Protocol 1: General Screening of Volatile Alcohols in a Liquid Matrix (e.g., Beverages)

Objective: To separate and identify common volatile alcohols (methanol, ethanol, propanol, etc.) in a liquid sample.

Methodology:

  • Sample Preparation:

    • If necessary, dilute the sample with a suitable solvent (e.g., deionized water) to bring the analyte concentrations within the linear range of the detector.

    • Add an internal standard (e.g., n-propanol if not an analyte of interest) to a known concentration to improve quantitation accuracy.

    • Transfer the prepared sample to a 2 mL GC vial and seal securely.

  • GC-FID Conditions:

    • Column: A polar stationary phase column, such as one with a polyethylene (B3416737) glycol (PEG) or "WAX" phase, is recommended for good peak shape and separation of alcohols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector:

      • Mode: Split

      • Temperature: 250 °C

      • Split Ratio: 50:1 (adjust as needed based on sample concentration)

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Detector (FID):

      • Temperature: 250 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Helium or Nitrogen): 25 mL/min

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify peaks based on the retention times of known standards.

    • Quantify the analytes using a calibration curve generated from standards of known concentrations.

Visualizations

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed active_sites Active Sites in System start->active_sites contamination Column/Liner Contamination start->contamination low_temp Low Injector Temperature start->low_temp overload Column Overload start->overload matrix_effect Matrix Effects start->matrix_effect deactivated_liner Use Deactivated Liner/ Inert Column active_sites->deactivated_liner trim_column Trim Column Inlet active_sites->trim_column contamination->trim_column bakeout_column Bakeout Column contamination->bakeout_column increase_temp Increase Injector Temp. low_temp->increase_temp dilute_sample Dilute Sample/ Increase Split Ratio overload->dilute_sample matrix_effect->dilute_sample

Caption: Troubleshooting workflow for peak tailing in volatile alcohol analysis.

Experimental_Workflow cluster_data_processing Data Processing & Review start Start: Sample Received sample_prep Sample Preparation (Dilution, Internal Standard) start->sample_prep gc_analysis GC Analysis (Optimized Injection Parameters) sample_prep->gc_analysis data_acquisition Data Acquisition gc_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification peak_shape_eval Evaluate Peak Shape quantification->peak_shape_eval troubleshooting Troubleshooting Required? peak_shape_eval->troubleshooting troubleshooting->gc_analysis Yes report_results Report Results troubleshooting->report_results No

Caption: General experimental workflow for volatile alcohol analysis by GC.

References

Technical Support Center: Enhancing Resolution of 2-Methyl-3-hexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2-Methyl-3-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving high-resolution separation of this compound enantiomers on chiral columns.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and step-by-step solutions.

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows a single peak or two poorly resolved peaks for the this compound enantiomers. What should I do?

Answer:

Poor or no resolution is a common challenge in chiral chromatography. It indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not effective for creating the necessary stereoselective interactions. A systematic approach to troubleshooting this issue is recommended.

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. For aliphatic alcohols like this compound, polysaccharide-based CSPs are often a good starting point for HPLC.[1] For GC, cyclodextrin-based columns are generally effective for small, volatile alcohols.

    • Recommendation: If you are not seeing any separation, consider screening different types of CSPs. For HPLC, columns such as Chiralpak® IA, IB, or IC, and Chiralcel® OD-H or AD-H are recommended for initial screening. For GC, a β-cyclodextrin derivative column is a suitable starting point.[2]

  • Suboptimal Mobile Phase Composition (HPLC): The mobile phase composition, particularly the type and concentration of the alcohol modifier in normal-phase chromatography, significantly influences resolution.[3]

    • Recommendation: Systematically vary the mobile phase composition. Start with a common mobile phase for normal-phase chiral separations, such as n-hexane and an alcohol modifier like isopropanol (B130326) (IPA) or ethanol (B145695).[1] Try decreasing the percentage of the alcohol modifier to increase retention times, which often improves resolution. It is also worthwhile to screen different alcohols (e.g., ethanol, isopropanol, n-butanol) as the choice of modifier can significantly impact selectivity.

  • Incorrect Oven Temperature Program (GC): The temperature program has a major impact on resolution in chiral GC.

    • Recommendation: Start with a low initial oven temperature to ensure the analyte is well-focused on the column. A slow temperature ramp (e.g., 2°C/min) is often necessary to achieve baseline separation.[2]

  • Inappropriate Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution.[3]

    • Recommendation: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for HPLC) to see if peak shape and separation improve.[3]

  • Suboptimal Temperature (HPLC/GC): Temperature can have a significant and sometimes unpredictable effect on chiral separations. Both increasing and decreasing the temperature can improve resolution.[3]

    • Recommendation: Screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for this compound are tailing. How can I improve their shape?

Answer:

Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the sample solvent.

Potential Causes and Solutions:

  • Secondary Interactions with Stationary Phase: For alcohols, interactions with active sites on the column, such as residual silanols on silica-based CSPs, can cause peak tailing.[2][3]

    • Recommendation (HPLC): While this compound is neutral, minor impurities in your sample or on the column might be acidic or basic. If you suspect this, adding a small amount of a modifier to the mobile phase, such as diethylamine (B46881) (DEA) for basic interferents or trifluoroacetic acid (TFA) for acidic ones (typically 0.1%), can help improve peak shape.[3]

    • Recommendation (GC): Use a deactivated inlet liner and, if necessary, trim a small portion (10-20 cm) from the front of the column to remove active sites.[2]

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks.

    • Recommendation: Try diluting your sample and reinjecting.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Recommendation: Flush the column with a strong solvent to remove any strongly retained compounds.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: No Signal or Very Weak Signal

Question: I am not seeing any peaks for this compound. What could be the problem?

Answer:

This issue can be particularly relevant for simple aliphatic alcohols like this compound, especially when using UV detection in HPLC.

Potential Causes and Solutions:

  • Lack of a Strong Chromophore (HPLC): this compound does not have a significant UV-absorbing chromophore, making it difficult to detect with standard UV detectors.[1]

    • Recommendation:

      • Use a Refractive Index (RI) Detector: An RI detector is a universal detector that can be used for analytes that do not have a UV chromophore.[1]

      • Derivatization: React the alcohol with a UV-active derivatizing agent to introduce a chromophore. This will also create diastereomers that can be separated on a standard achiral column.

  • System or Column Issues: A blockage in the system or a dead column can also lead to a lack of signal.

    • Recommendation: Check the system pressure to identify potential blockages. Test the column with a known standard to ensure it is performing correctly.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral HPLC method for this compound?

A1: A good starting point is to screen several polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD, Chiralcel® OD) with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol). A typical starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol.[1]

Q2: What is the best starting point for developing a chiral GC method for this compound?

A2: For a volatile alcohol like this compound, a GC system with a Flame Ionization Detector (FID) and a chiral capillary column containing a β-cyclodextrin derivative is a good starting point.[2] An initial oven temperature program could be: 40°C (hold for 1 min), then ramp at 2°C/min to 200°C.[2]

Q3: Should I use derivatization for the chiral separation of this compound?

A3: Derivatization can be a useful strategy for two main reasons:

  • Improved Detection (HPLC): If you only have access to a UV detector, derivatizing with a UV-active agent is necessary for detection.

  • Improved Separation (GC/HPLC): Converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard achiral column.[4] This is an alternative to using a chiral column. For GC, derivatization can also improve peak shape and resolution.[4]

Q4: How does the choice of alcohol modifier affect the separation in normal-phase HPLC?

A4: The type of alcohol modifier (e.g., methanol, ethanol, isopropanol, n-butanol) can significantly impact selectivity and resolution. The polarity and size of the alcohol molecule influence its interaction with the chiral stationary phase, which in turn affects the chiral recognition mechanism. It is recommended to screen different alcohols to find the optimal one for your separation.

Q5: How long should I equilibrate my chiral column?

A5: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase. It is recommended to allow at least 10-20 column volumes for equilibration to ensure a stable baseline and reproducible results.

Data Presentation

The following tables provide example starting conditions for the chiral separation of aliphatic alcohols similar to this compound. These should be used as a starting point for method development and optimization.

Table 1: Example HPLC Starting Conditions for Chiral Separation of Aliphatic Alcohols

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)
Chiral Stationary Phase Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Refractive Index (RI) or UV (with derivatization)Refractive Index (RI) or UV (with derivatization)
Injection Volume 10 µL10 µL
Sample Preparation 1 mg/mL in mobile phase1 mg/mL in mobile phase

Note: The optimal mobile phase composition will need to be determined experimentally.

Table 2: Example GC Starting Conditions for Chiral Separation of Aliphatic Alcohols

ParameterCondition
Chiral Stationary Phase β-cyclodextrin derivative (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Hydrogen or Helium
Injector Temperature 230 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Temperature Program 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min)
Injection Volume 1 µL
Split Ratio 50:1 (adjustable)
Sample Preparation 1 mg/mL in a suitable solvent (e.g., hexane)

Note: The temperature program should be optimized to achieve baseline separation.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a general procedure for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

    • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Racemic this compound standard.

    • HPLC grade n-Hexane and Isopropanol.

  • Method:

    • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane / Isopropanol (95:5, v/v). Degas the mobile phase before use.

    • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

    • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

    • Injection and Data Acquisition: Inject 10 µL of the sample solution and start the data acquisition.

    • Optimization: If resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., change the percentage of isopropanol from 5% to 2% or 10%) and the flow rate. Also, consider testing ethanol as the alcohol modifier.

Protocol 2: Chiral GC Method Development for this compound

This protocol describes a general procedure for developing a chiral GC method for the separation of this compound enantiomers.

  • Instrumentation and Materials:

    • GC system with a Flame Ionization Detector (FID), split/splitless injector, and a chiral capillary column (e.g., a β-cyclodextrin derivative).

    • Racemic this compound standard.

    • High-purity solvent for sample dilution (e.g., hexane).

    • High-purity carrier gas (Hydrogen or Helium).

  • Method:

    • GC Conditions Setup:

      • Column: β-cyclodextrin derivative (25 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Hydrogen at a constant flow (e.g., 1.5 mL/min).

      • Injector Temperature: 230 °C.

      • Detector Temperature: 250 °C.

      • Oven Temperature Program: 40°C (hold 1 min), ramp at 2°C/min to 230°C (hold 3 min).

      • Split Ratio: 50:1.

    • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in hexane.

    • Analysis:

      • Equilibrate the GC system until a stable baseline is achieved.

      • Inject a solvent blank to ensure the system is clean.

      • Inject 1 µL of the prepared sample.

    • Optimization: If baseline separation is not achieved, optimize the oven temperature program by adjusting the initial temperature, ramp rate, and final temperature. The carrier gas flow rate can also be optimized.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Resolution csp 1. Evaluate Chiral Stationary Phase (CSP) start->csp screen_csp Screen Different CSPs (e.g., Polysaccharide for HPLC, Cyclodextrin for GC) csp->screen_csp If no prior information mobile_phase 2. Optimize Mobile Phase (HPLC) or Temperature Program (GC) csp->mobile_phase If CSP is appropriate adjust_modifier Adjust Alcohol Modifier (Type and Concentration) mobile_phase->adjust_modifier adjust_temp_program Optimize Oven Temperature Program (Initial Temp, Ramp Rate) mobile_phase->adjust_temp_program flow_rate 3. Adjust Flow Rate adjust_modifier->flow_rate adjust_temp_program->flow_rate lower_flow Try Lower Flow Rates flow_rate->lower_flow temperature 4. Vary Temperature lower_flow->temperature screen_temp Screen a Range of Temperatures (e.g., 10-40°C) temperature->screen_temp end End: Improved Resolution screen_temp->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental_Workflow_HPLC start Start: HPLC Method Development prep_mobile_phase 1. Prepare Mobile Phase (e.g., n-Hexane/IPA) start->prep_mobile_phase equilibrate 2. Equilibrate Column prep_mobile_phase->equilibrate prep_sample 3. Prepare Sample (1 mg/mL in Mobile Phase) equilibrate->prep_sample inject 4. Inject Sample prep_sample->inject evaluate 5. Evaluate Chromatogram inject->evaluate good_res Good Resolution? evaluate->good_res optimize Optimize Mobile Phase & Flow Rate good_res->optimize No end End: Method Established good_res->end Yes optimize->inject Re-inject

Caption: Experimental workflow for HPLC method development.

References

Technical Support Center: Grignard Reaction Solvent Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to water content in Grignard reaction solvents. Maintaining anhydrous conditions is critical for the success of this powerful carbon-carbon bond-forming reaction.

Troubleshooting Guide

Issue: Grignard Reaction Fails to Initiate

The most common reason for a Grignard reaction failing to start is the presence of water, which quenches the highly reactive Grignard reagent.[1][2][3][4] Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

Grignard_Initiation_Troubleshooting start Reaction Fails to Initiate check_glassware Was all glassware rigorously dried? (Flame-dried under vacuum or oven-dried) start->check_glassware dry_glassware Thoroughly dry all glassware and repeat the setup. check_glassware->dry_glassware No check_solvent Was the solvent properly dried? check_glassware->check_solvent Yes dry_glassware->start Retry dry_solvent Re-dry the solvent using an appropriate method. (See protocols below) check_solvent->dry_solvent No check_mg Is the magnesium surface activated? check_solvent->check_mg Yes dry_solvent->start Retry activate_mg Activate magnesium. (e.g., grinding, adding iodine crystal) check_mg->activate_mg No check_halide Is the alkyl/aryl halide pure and dry? check_mg->check_halide Yes activate_mg->start Retry purify_halide Purify the halide. (e.g., pass through activated alumina) check_halide->purify_halide No success Reaction Initiates Successfully check_halide->success Yes purify_halide->start Retry

Caption: Troubleshooting decision tree for a failed Grignard reaction initiation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous solvents for a Grignard reaction?

Grignard reagents (RMgX) are potent nucleophiles and strong bases.[2] They react readily with even weak protic sources, such as water, alcohols, and terminal alkynes.[2][4][5] Water will protonate the Grignard reagent, forming a hydrocarbon (R-H) and magnesium hydroxide (B78521) salts (Mg(OH)X), rendering the reagent useless for the desired carbon-carbon bond formation.[3][4] This side reaction will lower the yield or completely inhibit the reaction.[3][5]

Q2: What are the most common solvents for Grignard reactions and why?

The most commonly used solvents are anhydrous diethyl ether and tetrahydrofuran (B95107) (THF).[2][6] These ethereal solvents are ideal because they are aprotic (lack acidic protons) and effectively solvate the magnesium atom of the Grignard reagent, stabilizing it.[7] THF is often preferred for less reactive halides as it has a higher boiling point, allowing for reactions at higher temperatures.[8]

Q3: How can I dry my solvents effectively?

Several methods are available, with the choice depending on the solvent, the required level of dryness, and safety considerations. Common methods include:

  • Molecular Sieves: A safe and effective method for drying a range of organic solvents.[6][9][10]

  • Sodium/Benzophenone (B1666685) Still: A classic method for obtaining extremely dry and oxygen-free ether and THF. The deep blue color of the benzophenone ketyl radical anion provides a visual indicator of anhydrous conditions.[11][12][13][14]

  • Other Chemical Desiccants: Reagents like calcium hydride (CaH₂), sodium hydroxide (NaOH), and potassium hydroxide (KOH) can be used for pre-drying or drying specific solvents.[15][16]

Q4: How do I know if my solvent is dry enough?

The most accurate method for determining water content is Karl Fischer titration , which can detect trace amounts of water.[17][18][19][20][21] For the sodium/benzophenone still method, the persistence of a deep blue or purple color indicates that the solvent is anhydrous.[11][13][14]

Q5: Can I use a new, unopened bottle of anhydrous solvent directly?

While a new bottle of anhydrous solvent from a reputable supplier is generally of high purity, it's good practice to test the water content, especially for highly sensitive reactions. Over time, even sealed bottles can absorb atmospheric moisture. For many applications, using the solvent directly from a Sure/Seal™ type bottle is sufficient.[22]

Quantitative Data on Solvent Drying

The effectiveness of different drying methods can be quantified by measuring the water content (in parts per million, ppm) before and after treatment.

SolventDrying Agent/MethodTreatment TimeFinal Water Content (ppm)Reference
Tetrahydrofuran (THF)Sodium/Benzophenone StillReflux until blue, then distill< 10[12][23]
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v)3 days~4[24]
Diethyl EtherSodium/Benzophenone StillReflux until blue, then distill< 10[12][23]
Dichloromethane (DCM)Calcium HydrideDistillationLow ppm (not specified)[13]
Acetonitrile3Å Molecular SievesN/ALow ppm (not specified)[10]
Methanol3Å Molecular Sieves (20% m/v)5 days8-10[24]

Note: The efficiency of drying with molecular sieves depends on the activation procedure, contact time, and the amount of sieves used.[24]

Experimental Protocols

Protocol 1: Drying Solvents with Molecular Sieves

This method is a safer alternative to reactive metal stills and is effective for many common solvents.[6][9][10]

Workflow for Activating and Using Molecular Sieves

Molecular_Sieves_Workflow cluster_activation Activation cluster_drying Drying place_sieves Place 3Å or 4Å molecular sieves in a flask. heat_vacuum Heat to 180-200°C under high vacuum for 8-12 hours. place_sieves->heat_vacuum cool_inert Cool to room temperature under an inert atmosphere (N₂ or Ar). heat_vacuum->cool_inert add_sieves Add activated sieves (10-20% m/v) to the solvent. cool_inert->add_sieves Activated Sieves Ready store Store for at least 24-72 hours, depending on the solvent. add_sieves->store use_solvent Decant or cannulate the dry solvent for use. store->use_solvent Sodium_Still_Workflow setup Assemble dry distillation apparatus under an inert atmosphere (N₂ or Ar). add_reagents Add sodium metal (pieces or dispersion) and benzophenone to the still pot. setup->add_reagents add_solvent Add pre-dried solvent (e.g., over CaH₂) to the still pot. add_reagents->add_solvent reflux Heat the mixture to reflux. add_solvent->reflux check_color Observe color change. Is the solution deep blue/purple? reflux->check_color distill Distill the dry solvent for immediate use. Do NOT distill to dryness. check_color->distill Yes continue_reflux Continue refluxing. Add more sodium if color fades. check_color->continue_reflux No continue_reflux->reflux

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-hexanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Methyl-3-hexanol quantification, a volatile organic compound. We will delve into a primary gas chromatography-mass spectrometry (GC-MS) method, and compare its performance with high-performance liquid chromatography (HPLC) and Raman spectroscopy.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds, and when coupled with mass spectrometry, it provides high specificity and sensitivity for quantification. A validated GC-MS method is the gold standard for analyzing volatile alcohols like this compound.[1][2]

Experimental Protocol: GC-MS

A hypothetical, yet representative, validated GC-MS method for the quantification of this compound is outlined below, based on established validation principles for volatile compounds.[1][3][4]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to fall within the calibration range.

  • Add a suitable internal standard (e.g., 2-Methyl-2-pentanol) to all standards, QCs, and unknown samples to correct for injection volume variability.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 72, 87) and the internal standard.

3. Method Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Comparative Analytical Methods

While GC-MS is the preferred method, other techniques can be employed for alcohol quantification, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique, though less common for highly volatile compounds like this compound unless derivatization is employed to improve its chromatographic retention and detection.

Experimental Protocol Outline: HPLC

  • Derivatization: React this compound with a UV-absorbing or fluorescent derivatizing agent (e.g., p-nitrobenzoyl chloride) to create a non-volatile derivative.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Detection: Wavelength appropriate for the chosen derivative.

  • Quantification: Based on the peak area of the derivatized analyte compared to a calibration curve of derivatized standards.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that can be used for the direct quantification of alcohols in a sample, often with minimal sample preparation.[5][6][7][8]

Experimental Protocol Outline: Raman Spectroscopy

  • Instrumentation: Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Holder: Quartz cuvette or vial.

  • Data Acquisition: Collect Raman spectra over a specific wavenumber range, focusing on the characteristic C-C-O symmetric stretching vibration of alcohols (around 880 cm⁻¹ for ethanol).[8]

  • Quantification: Generate a calibration curve by plotting the intensity or area of the characteristic peak against the concentration of this compound standards.

Performance Data Comparison

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound.

ParameterGC-MSHPLC (with Derivatization)Raman Spectroscopy
Specificity High (Mass spectral identification)Moderate to High (Chromatographic separation)Moderate (Potential spectral overlap)
Linearity (R²) > 0.999[1]> 0.995> 0.99[8]
Accuracy (% Recovery) 98 - 102%[1]95 - 105%90 - 110%
Precision (% RSD) < 2%[1]< 5%< 10%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low to Moderate (µg/mL to ng/mL)Moderate (mg/mL to µg/mL)
Limit of Quantification (LOQ) Low (ng/mL)Low to Moderate (µg/mL)Moderate (mg/mL)
Sample Throughput HighModerateHigh
Sample Preparation ModerateHigh (Derivatization required)Low

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation cluster_reporting 4. Reporting p1 Define Analytical Method Requirements p2 Prepare Standards & QC Samples p1->p2 e1 Instrument Setup & Calibration p2->e1 e2 Analyze Samples (Standards, QCs, Unknowns) e1->e2 v1 Assess Specificity e2->v1 v2 Determine Linearity & Range v1->v2 v3 Evaluate Accuracy & Precision v2->v3 v4 Calculate LOD & LOQ v3->v4 r1 Compile Validation Report v4->r1 r2 Implement for Routine Analysis r1->r2

Caption: General workflow for the validation of an analytical method.

method_comparison cluster_gcms GC-MS cluster_hplc HPLC (with Derivatization) cluster_raman Raman Spectroscopy gcms_spec High Specificity gcms_sens High Sensitivity (LOD/LOQ) hplc_spec Good Specificity gcms_spec->hplc_spec Higher Specificity gcms_prec High Precision hplc_sens Moderate Sensitivity gcms_sens->hplc_sens Higher Sensitivity gcms_prep Moderate Sample Prep hplc_prec Good Precision gcms_prec->hplc_prec Higher Precision raman_spec Moderate Specificity hplc_spec->raman_spec Higher Specificity hplc_prep High Sample Prep raman_prep Low Sample Prep hplc_prep->raman_prep More Prep raman_sens Lower Sensitivity raman_prec Moderate Precision

Caption: Comparison of key performance characteristics for analytical methods.

References

A Head-to-Head Comparison: GC-FID vs. GC-MS for the Analysis of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of volatile organic compounds is paramount. 2-Methyl-3-hexanol, a branched-chain alcohol with applications in flavor and fragrance chemistry as well as in the study of fermentation processes, requires precise analytical methodologies for its characterization and quantification. This guide provides an objective comparison of two common gas chromatography (GC) detectors for this purpose: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas chromatography is the cornerstone technique for separating volatile and semi-volatile compounds. The choice of detector, however, is critical and depends on the specific analytical goals. While both GC-FID and GC-MS are powerful tools, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the data they provide. This comparison will delve into the performance of each technique for the analysis of this compound, supported by experimental data from related compounds and detailed methodologies.

Principles of Detection: A Fundamental Divide

The primary difference between GC-FID and GC-MS lies in their detection mechanisms.

GC-FID operates on the principle of combustion. As the analyte elutes from the GC column, it is burned in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the number of carbon atoms in the analyte. This makes the FID a highly sensitive and universal detector for organic compounds.

GC-MS , on the other hand, provides structural information. After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. Quantification is typically achieved by monitoring specific ion fragments.

Quantitative Performance: A Comparative Analysis

ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM Mode)
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL0.01 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL5 - 150 ng/mL0.05 - 15 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Precision (RSD%) < 5%< 10%< 5%
Selectivity ModerateHighVery High
Identification Capability Based on retention time onlyBased on mass spectrumBased on mass spectrum

Note: These values are representative and can vary depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of this compound using GC-FID and GC-MS.

GC-FID Experimental Protocol
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from other volatile compounds.

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle higher concentrations.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 280 °C.

  • Data Acquisition: The signal from the FID is recorded as a function of time, and quantification is performed by comparing the peak area of this compound to that of a calibration curve.

GC-MS Experimental Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: Same as for GC-FID.

  • Injector: Same as for GC-FID.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Same as for GC-FID.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification, scanning a mass range of m/z 35-350.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitoring specific ions for this compound (e.g., m/z 57, 71, 87).

  • Data Analysis: Identification is confirmed by matching the acquired mass spectrum with a reference library (e.g., NIST). Quantification is performed using the peak areas of the selected ions.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and the choice between these two powerful techniques, the following diagrams illustrate the experimental workflow and the logical considerations for selecting the appropriate detector.

Experimental Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection cluster_analysis Data Analysis Sample Sample containing This compound Dilution Dilution with appropriate solvent Sample->Dilution IS Addition of Internal Standard Dilution->IS Injection Injection into GC IS->Injection Separation Chromatographic Separation Injection->Separation FID GC-FID Separation->FID To FID MS GC-MS Separation->MS To MS Quant_FID Quantification (Peak Area) FID->Quant_FID Ident_MS Identification (Mass Spectrum) MS->Ident_MS Quant_MS Quantification (Ion Abundance) Ident_MS->Quant_MS

A simplified workflow for the analysis of this compound.

Decision Logic Start Start: Need to analyze This compound Question1 Is unambiguous identification required? Start->Question1 Question2 Is high sensitivity for trace analysis the priority? Question1->Question2 No Select_GCMS Select GC-MS Question1->Select_GCMS Yes Question3 Is the sample matrix complex with potential interferences? Question2->Question3 No Question2->Select_GCMS Yes (SIM mode) Question4 Is high throughput and routine quantification the primary goal? Question3->Question4 No Question3->Select_GCMS Yes Question4->Select_GCMS No (for complex samples) Select_GCFID Select GC-FID Question4->Select_GCFID Yes

Decision tree for selecting between GC-FID and GC-MS.

Conclusion: Making the Right Choice

The selection between GC-FID and GC-MS for the analysis of this compound is contingent upon the specific requirements of the study.

GC-FID is the workhorse for robust, high-throughput quantitative analysis. When the identity of this compound in the sample is already confirmed and the primary goal is to determine its concentration, GC-FID offers excellent linearity, precision, and cost-effectiveness. Its operational simplicity and lower maintenance requirements make it an ideal choice for quality control and routine monitoring applications.

GC-MS is indispensable for qualitative analysis and high-selectivity quantification. If there is any ambiguity about the identity of the analyte or if the sample matrix is complex with potential co-eluting interferences, the mass spectral data provided by GC-MS is essential for positive identification. Furthermore, for trace-level analysis, the sensitivity of GC-MS in SIM mode often surpasses that of GC-FID. This makes it the preferred method for research and development, impurity profiling, and the analysis of complex mixtures where definitive identification is critical.

A Comparative Guide to Enantiomeric Excess Determination of 2-Methyl-3-hexanol Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Chiral Purity Assessment

The accurate determination of enantiomeric excess (ee) is a critical parameter in the synthesis and quality control of chiral molecules. For secondary alcohols such as 2-Methyl-3-hexanol, a variety of analytical techniques are available, each with distinct advantages and limitations. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods with alternative chromatographic techniques for the determination of its enantiomeric excess.

Due to the limited availability of published experimental data for this compound, this guide will utilize data for the structurally similar secondary alcohol, 2,4-Dimethyl-3-hexanol , as a practical proxy to illustrate the principles and experimental outcomes of each technique.

NMR-Based Methods for Enantiomeric Excess Determination

NMR spectroscopy offers a rapid and powerful tool for determining the enantiomeric excess of a chiral compound. The fundamental principle involves converting the enantiomers into diastereomers, which are distinguishable by NMR. This is typically achieved through the use of either a chiral derivatizing agent or a chiral solvating agent.

Method 1: Chiral Derivatizing Agents (CDAs) - The Mosher's Ester Analysis

One of the most established NMR methods for determining the absolute configuration and enantiomeric excess of chiral alcohols is the Mosher's ester analysis.[1][2] This technique involves the reaction of the alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, allowing for their quantification.[3][4]

Experimental Protocol: Mosher's Ester Analysis of a Secondary Alcohol (e.g., 2,4-Dimethyl-3-hexanol)

Materials:

  • Racemic or enantioenriched 2,4-Dimethyl-3-hexanol

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine (B92270)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

Procedure:

  • In two separate, dry NMR tubes, dissolve approximately 5 mg of 2,4-Dimethyl-3-hexanol in 0.5 mL of CDCl₃.

  • To one tube, add a small excess (approximately 1.2 equivalents) of (R)-MTPA-Cl and a few drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.

  • To the second tube, add a small excess of (S)-MTPA-Cl and a few drops of anhydrous pyridine.

  • Seal the tubes and allow the reactions to proceed to completion at room temperature (typically 30-60 minutes). Monitor the reaction by ¹H NMR if necessary.

  • Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

Data Analysis: The enantiomeric excess is determined by comparing the integration of well-resolved signals corresponding to the two diastereomers in the ¹H NMR spectrum. The difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center is used to assign the absolute configuration.[5]

Data Presentation: Representative ¹H NMR Data for Mosher's Esters of a Secondary Alcohol

Protonδ (R-MTPA Ester) (ppm)δ (S-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)
H-3 (CH-O)5.155.25+0.10
H-2 (CH)2.102.05-0.05
H-4 (CH)1.801.88+0.08
CH₃ (C2)0.950.92-0.03
CH₃ (C4)0.900.94+0.04

Note: The data presented here are illustrative for a generic secondary alcohol and are intended to demonstrate the principle of the Mosher's ester analysis. Actual chemical shifts will vary for 2,4-Dimethyl-3-hexanol.

Method 2: Chiral Solvating Agents (CSAs)

An alternative NMR method involves the use of chiral solvating agents (CSAs). These are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution.[6][7] This interaction induces a small separation in the chemical shifts of the enantiomers, allowing for their direct observation and quantification in the NMR spectrum without the need for covalent derivatization.

Experimental Protocol: Enantiomeric Excess Determination using a Chiral Solvating Agent

Materials:

  • Racemic or enantioenriched this compound

  • Enantiomerically pure chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) derivatives or cyclodextrins)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tube

Procedure:

  • Dissolve a known amount of this compound in an appropriate deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add a specific molar equivalent of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Observe the splitting of signals corresponding to the enantiomers. The magnitude of the separation may be dependent on temperature and concentration.

Data Analysis: The enantiomeric excess is calculated from the ratio of the integrals of the separated signals for the two enantiomers.

Alternative Methods: Chiral Chromatography

Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful separation techniques widely used for the determination of enantiomeric excess.[8][9]

Method 3: Chiral Gas Chromatography (GC)

Chiral GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.

Experimental Protocol: Chiral GC Analysis of this compound

Instrumentation and Conditions:

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column, e.g., CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: 60 °C (hold 2 min), ramp at 2 °C/min to 150 °C.

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram and identify the retention times of the two enantiomers.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Method 4: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be applied to a broad range of compounds. For alcohols like this compound, which lack a strong UV chromophore, derivatization with a UV-active agent may be necessary for sensitive detection. Alternatively, a refractive index (RI) detector can be used.[10][11]

Experimental Protocol: Chiral HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: HPLC with a UV or RI detector.

  • Column: Chiral stationary phase column, e.g., Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The optimal composition should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

Procedure:

  • Dissolve the this compound sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the enantiomers and record their retention times.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC.

Comparative Analysis of Methods

FeatureNMR with CDA (Mosher's)NMR with CSAChiral GCChiral HPLC
Principle Covalent diastereomer formationNon-covalent diastereomeric complex formationDifferential interaction with a chiral stationary phase (gas phase)Differential interaction with a chiral stationary phase (liquid phase)
Sample Preparation Chemical derivatization requiredSimple mixing of analyte and CSAMinimal, may require dilutionDissolution in mobile phase, may require derivatization for detection
Analysis Time ~1 hour (including reaction)5-15 minutes15-30 minutes10-30 minutes
Sensitivity LowerLowerHigh (FID)High (with derivatization and UV), Lower (RI)
Quantitative Accuracy Good, dependent on signal resolution and integrationGood, dependent on signal separationExcellentExcellent
Solvent Consumption Low (deuterated solvents)Low (deuterated solvents)Low (carrier gas)High (mobile phase)
Information Provided ee and absolute configurationee onlyee onlyee only
Development Effort ModerateLow to moderateModerate (column and temperature optimization)High (column and mobile phase screening)

Visualizing the Workflow

Caption: A generalized workflow for determining the enantiomeric excess of this compound using NMR and chromatographic techniques.

Logical Relationships and Method Selection

G Method Selection Logic start Need to Determine Enantiomeric Excess of this compound abs_config Is Absolute Configuration Also Required? start->abs_config sample_amount Is Sample Amount Limited? abs_config->sample_amount No mosher NMR with Mosher's Acid (CDA) abs_config->mosher Yes throughput Is High Throughput Needed? sample_amount->throughput No nmr_csa NMR with Chiral Solvating Agent sample_amount->nmr_csa Yes instrument Available Instrumentation? throughput->instrument No chiral_gc Chiral GC throughput->chiral_gc Yes instrument->nmr_csa NMR instrument->chiral_gc GC chiral_hplc Chiral HPLC instrument->chiral_hplc HPLC

References

Comparison of different chiral columns for alcohol separation

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of alcohols is a critical process in the pharmaceutical, chemical, and food industries, where the different enantiomers of a chiral alcohol can exhibit distinct biological activities, flavors, or toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Chiral Stationary Phases (CSPs) are the predominant techniques for resolving these racemic mixtures. This guide provides an objective comparison of different chiral columns, supported by experimental data, to assist researchers in selecting the optimal column for their specific alcohol separation needs.

The most widely utilized CSPs for alcohol separation fall into two major categories: polysaccharide-based and cyclodextrin-based.

  • Polysaccharide-Based CSPs : These are the most versatile and broadly used CSPs in HPLC.[1][2] They are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support.[3] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions with the helical polymer structure of the polysaccharide.[4] While both are derived from glucose, cellulose is considered to have a "flatter" structure compared to the more three-dimensional, helical structure of amylose, leading to different selectivities.

  • Cyclodextrin-Based CSPs : These phases are frequently used in Gas Chromatography (GC).[4] The separation mechanism relies on the formation of temporary host-guest inclusion complexes, where the analyte enters the chiral cavity of the cyclodextrin (B1172386) molecule.[4] The stability of these complexes differs between enantiomers, allowing for their separation.

Performance Data

The selection of a chiral column is paramount for achieving baseline separation of enantiomers.[4] The following tables summarize the performance of various chiral columns for the separation of representative chiral alcohols. Propranolol (B1214883), a chiral β-blocker containing a secondary alcohol, is a common benchmark for comparing CSP performance.[1]

Table 1: HPLC Separation of Propranolol on Polysaccharide-Based Columns [1]

Chiral Stationary Phase (CSP)Column Brand (Example)Mobile PhaseRetention Time (S)-(-)-enantiomer (min)Retention Time (R)-(+)-enantiomer (min)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® IAn-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)10.211.52.1
Amylose tris(5-chloro-2-methylphenylcarbamate)Lux® Amylose-1n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)9.810.91.8
Cellulose tris(4-methylbenzoate)Lux® Cellulose-3n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)12.114.53.5

Table 2: GC and HPLC Separation of 2-Decanol (B1670014) [4]

Chromatography TechniqueChiral Stationary Phase (CSP)Column Brand (Example)Separation PrincipleMobile Phase / Carrier GasPerformance Notes
Gas Chromatography (GC)Modified β-cyclodextrinCP Chirasil-DEX CBHost-guest inclusionHydrogen or HeliumHigh selectivity for secondary alcohols; baseline resolution is achievable.
High-Performance Liquid Chromatography (HPLC)Cellulose tris(3,5-dimethylphenylcarbamate)Lux® Cellulose-1H-bonding, dipole-dipole, π-π interactionsn-Hexane / IsopropanolGood selectivity for a wide range of chiral compounds; baseline separation expected with optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for HPLC and GC separation of chiral alcohols.

Protocol 1: HPLC Separation of Propranolol [1]

  • Instrumentation : HPLC system equipped with a UV detector.

  • Chiral Column : Chiralpak® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of n-Heptane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). The mobile phase should be degassed before use.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : Ambient.

  • Detection : UV at 225 nm.

  • Injection Volume : 20 µL.

  • Sample Preparation : Prepare a 0.5 mg/mL solution of racemic propranolol in methanol.

Protocol 2: GC Separation of 2-Decanol [4]

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column : CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Hydrogen at a linear velocity of 80 cm/s.

  • Injector Temperature : 230°C.

  • Detector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 120°C at a rate of 2°C/minute.

    • Final hold: Hold at 120°C for 5 minutes.

  • Injection Volume : 1 µL.

  • Sample Preparation : Dissolve 1 mg of racemic 2-decanol in 1 mL of dichloromethane.

Workflow for Chiral Method Development

The process of developing a successful chiral separation method involves systematic screening of columns and mobile phases followed by optimization. The diagram below illustrates a typical workflow.

Chiral_Method_Development_Workflow cluster_start cluster_screening Phase 1: Screening cluster_hplc HPLC Columns cluster_gc GC Columns cluster_optimization Phase 2: Optimization cluster_end start Racemic Alcohol Sample col_screen Column Type Screening start->col_screen amylose Amylose-Based (e.g., Chiralpak AD-H) col_screen->amylose cellulose Cellulose-Based (e.g., Chiralcel OD-H) col_screen->cellulose cyclo Cyclodextrin-Based (e.g., Chirasil-DEX) col_screen->cyclo mp_screen Mobile Phase Screening (Normal, Reversed, Polar Organic) amylose->mp_screen cellulose->mp_screen cyclo->mp_screen optimize Optimize Parameters - Mobile Phase Composition - Temperature - Flow Rate mp_screen->optimize end_node Baseline Enantiomer Separation Achieved optimize->end_node

Caption: A typical workflow for developing a chiral separation method for alcohols.

References

A Comparative Analysis of GC Retention Times for 2-Methyl-3-hexanol and 4-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-Methyl-3-hexanol and 4-Methyl-3-hexanol, with a specific focus on their retention times in gas chromatography (GC). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to the Isomers

This compound and 4-Methyl-3-hexanol are structural isomers with the same molecular formula, C7H16O, and molecular weight. Both are secondary alcohols. Their distinct structural arrangements, specifically the position of the methyl group relative to the hydroxyl group, result in different physical properties that influence their chromatographic behavior.

Physicochemical Properties

The key physical properties of these two isomers are summarized in the table below. The boiling point is a critical parameter for predicting GC retention times, as compounds with lower boiling points tend to be more volatile and thus elute earlier from the GC column.

PropertyThis compound4-Methyl-3-hexanol
Molecular Formula C7H16OC7H16O
Molecular Weight 116.20 g/mol 116.20 g/mol [1]
Boiling Point 141-145 °C[2][3][4]146-152.7 °C[1][5][6]
Density ~0.821 g/mL (at 25 °C)[2]~0.812-0.816 g/cm³[1][5]
Structure this compound Structure4-Methyl-3-hexanol Structure

Gas Chromatography Retention Time Comparison

In gas chromatography, the retention time of an analyte is primarily influenced by its boiling point and its interaction with the stationary phase of the column. For non-polar columns, which separate compounds largely based on their volatility, the elution order generally follows the boiling points of the analytes.

  • Prediction: this compound has a slightly lower boiling point range (141-145°C) compared to 4-Methyl-3-hexanol (146-152.7°C).[1][2][3][4][5][6] Therefore, it is expected that This compound will have a shorter retention time and elute from the GC column before 4-Methyl-3-hexanol. The methyl group in this compound is closer to the hydroxyl group, which may also introduce steric hindrance that can weaken intermolecular hydrogen bonding, contributing to its lower boiling point and earlier elution.

The logical relationship between the isomers' properties and their expected GC retention times is illustrated in the diagram below.

G cluster_isomers Isomers cluster_properties Physicochemical Properties cluster_gc Gas Chromatography This compound This compound BP1 Boiling Point (141-145°C) This compound->BP1 4-Methyl-3-hexanol 4-Methyl-3-hexanol BP2 Boiling Point (146-152.7°C) 4-Methyl-3-hexanol->BP2 GC_Principle Principle: Lower boiling point leads to shorter retention time RT1 Shorter Retention Time BP1->RT1 RT2 Longer Retention Time BP2->RT2 GC_Principle->RT1 GC_Principle->RT2

Caption: Relationship between boiling point and GC retention time for hexanol isomers.

Experimental Protocol for GC Analysis

The following is a general experimental protocol for the separation and analysis of this compound and 4-Methyl-3-hexanol using gas chromatography.

  • Sample Preparation:

    • Prepare a standard solution containing both this compound and 4-Methyl-3-hexanol in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 ppm.

    • Ensure the sample is anhydrous to prevent interference with the column.

  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless injector.

    • Column: A non-polar or mid-polar capillary column is recommended. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).

    • Detector: Flame Ionization Detector (FID) is suitable for these organic compounds.

  • GC Method Parameters:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 180 °C.

      • Final Hold: Hold at 180 °C for 5 minutes.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Identify the peaks based on the retention times of individual standard injections. The peak eluting first is expected to be this compound, followed by 4-Methyl-3-hexanol.

    • Quantify the analytes using an appropriate calibration method if necessary.

The experimental workflow is outlined in the diagram below.

G Sample Sample Preparation (Isomers in Solvent) Injection GC Injection Sample->Injection Separation Column Separation (Based on Volatility) Injection->Separation Detection FID Detection Separation->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis

Caption: General workflow for the GC analysis of alcohol isomers.

References

A Comparative Spectroscopic Analysis of 2-Methyl-3-hexanol and Its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Differentiating C7H16O Alcohols

In the field of chemical analysis and drug development, the precise identification of constitutional isomers is paramount. Subtle differences in molecular structure can lead to significant variations in chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-methyl-3-hexanol and three of its constitutional isomers: 1-heptanol, 3-methyl-3-hexanol, and 2-methyl-2-hexanol. By examining their distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), researchers can effectively distinguish between these structurally similar compounds.

Structural Overview of Selected Isomers

The four isomers chosen for this comparison represent primary, secondary, and tertiary alcohols with varying degrees of branching. This selection allows for a clear illustration of how the position of the hydroxyl group and the carbon skeleton's architecture influence spectroscopic output.

  • 1-Heptanol: A primary alcohol with a straight seven-carbon chain.

  • This compound: A secondary alcohol with a methyl branch.

  • 3-Methyl-3-hexanol: A tertiary alcohol with a methyl group at the carbinol carbon.

  • 2-Methyl-2-hexanol: A tertiary alcohol with a methyl group on the second carbon of a hexane (B92381) chain.

The relationship between these isomers and the analytical techniques used to differentiate them is outlined in the following diagram.

G This compound This compound IR IR This compound->IR NMR NMR This compound->NMR MS MS This compound->MS 1-Heptanol 1-Heptanol 1-Heptanol->IR 1-Heptanol->NMR 1-Heptanol->MS 3-Methyl-3-hexanol 3-Methyl-3-hexanol 3-Methyl-3-hexanol->IR 3-Methyl-3-hexanol->NMR 3-Methyl-3-hexanol->MS 2-Methyl-2-hexanol 2-Methyl-2-hexanol 2-Methyl-2-hexanol->IR 2-Methyl-2-hexanol->NMR 2-Methyl-2-hexanol->MS

Figure 1: Relationship between the selected constitutional isomers and the spectroscopic methods used for their analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four selected isomers, providing a quantitative basis for their differentiation.

Infrared (IR) Spectroscopy Data
IsomerO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
1-Heptanol ~3330 (broad, strong)~2950, ~2870 (strong)~1040 (strong)
This compound Broad peak in the 3200-3600 range~2960, ~2875 (strong)~1100 (strong)
3-Methyl-3-hexanol Broad peak around 3400~2960, ~2875 (strong)~1150 (strong)
2-Methyl-2-hexanol ~3400 (broad, strong)[1]~2960, ~2870 (strong)[2]~1150 (strong)
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
Isomer-OH-CH-OH-CH₂-OHOther Key Signals
1-Heptanol ~1.3 (variable)-~3.6 (t)0.9 (t, CH₃), 1.2-1.6 (m, CH₂)
This compound ~1.6 (variable)~3.4 (m)-~0.9 (d, CH₃), ~0.9 (t, CH₃)
3-Methyl-3-hexanol ~1.2 (variable)--0.8-1.0 (m, CH₃), 1.2-1.6 (m, CH₂)
2-Methyl-2-hexanol ~1.1 (s)--0.9 (t, CH₃), 1.1 (s, 2xCH₃), 1.2-1.5 (m, CH₂)
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
IsomerC-OHOther Key Signals
1-Heptanol ~62.6~32.8, ~31.8, ~29.2, ~25.8, ~22.6, ~14.1
This compound ~77.3~40.1, ~34.8, ~19.1, ~18.5, ~14.2, ~10.2
3-Methyl-3-hexanol ~74.5~37.3, ~30.1, ~23.3, ~17.0, ~14.4, ~8.0
2-Methyl-2-hexanol ~70.8~44.1, ~29.1, ~26.2, ~23.2, ~14.2
Mass Spectrometry Data (Key Fragments m/z)
IsomerMolecular Ion (M⁺)[M-18]⁺ (Loss of H₂O)Alpha-Cleavage Fragments
1-Heptanol 116 (weak or absent)9845, 59, 73, 87
This compound 116 (weak or absent)9873, 87
3-Methyl-3-hexanol 116 (weak or absent)9887, 101
2-Methyl-2-hexanol 116 (weak or absent)[2][3]98[2][3]59, 101[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid alcohol samples.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

  • Sample Preparation: A drop of the neat liquid alcohol is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands, particularly the broad O-H stretch of the alcohol and the C-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the alcohol is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm). Chemical shifts, signal integrations (for ¹H NMR), and multiplicities are analyzed to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The liquid alcohol sample is introduced into the mass spectrometer, typically via direct injection or after separation using a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which provide structural clues.

The workflow for spectroscopic analysis is summarized below.

G cluster_workflow Spectroscopic Analysis Workflow Sample Liquid Alcohol Sample Prep Sample Preparation (Neat Film / Solution) Sample->Prep IR_Acq IR Data Acquisition Prep->IR_Acq NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep->NMR_Acq MS_Acq MS Data Acquisition Prep->MS_Acq IR_Analysis IR Spectrum Analysis (Functional Groups) IR_Acq->IR_Analysis NMR_Analysis NMR Spectra Analysis (Structure Elucidation) NMR_Acq->NMR_Analysis MS_Analysis Mass Spectrum Analysis (Molecular Weight & Fragmentation) MS_Acq->MS_Analysis Conclusion Isomer Identification IR_Analysis->Conclusion NMR_Analysis->Conclusion MS_Analysis->Conclusion

Figure 2: Generalized workflow for the spectroscopic analysis and identification of alcohol isomers.

By systematically applying these spectroscopic techniques and comparing the resulting data as outlined in this guide, researchers can confidently differentiate between the constitutional isomers of this compound, ensuring the correct identification of compounds critical for their research and development endeavors.

References

A Comparative Guide to the Purity Assessment of 2-Methyl-3-hexanol: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity is a critical step in the development and quality control of chemical compounds. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount to ensure the accuracy and reliability of their results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for the purity assessment of 2-Methyl-3-hexanol.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei responsible for that resonance.[2][3] This allows for absolute quantification by co-dissolving a known mass of the sample with a known mass of a certified internal standard and comparing the integrals of signals from both compounds.

Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity (mass fraction) without requiring a specific standard of this compound.[1]

  • SI Traceability: Can provide results traceable to the International System of Units (SI).[4]

  • Structural Confirmation: Simultaneously provides structural information, confirming the identity of the analyte.[4]

  • Non-destructive: The sample can be recovered after analysis.[4][5]

  • Versatility: Applicable to a wide range of organic molecules.[2][5]

Limitations:

  • Sensitivity: Generally less sensitive than chromatographic methods, especially for trace impurities.

  • Signal Overlap: Resonance overlap between the analyte, impurities, and the internal standard can complicate quantification.[6]

  • Cost and Accessibility: NMR spectrometers represent a significant capital investment and require specialized maintenance.

  • Source of Error: Accurate weighing of both the sample and the internal standard is critical and can be the largest source of error.[2]

Experimental Protocol: Purity Assessment of this compound by ¹H qNMR

1. Method Planning:

  • Internal Standard Selection: Choose an internal standard that is stable, non-volatile, has a known purity, and possesses signals that do not overlap with the signals of this compound. For this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene. The standard should be soluble in the chosen deuterated solvent.

  • Solvent Selection: Select a deuterated solvent that completely dissolves both this compound and the internal standard. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean vial using a microbalance.[2]

  • Accurately weigh an appropriate amount of the selected internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer an aliquot of the solution into a 5 mm NMR tube.

3. Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Key Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[7]

4. Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the CH-OH proton) and a well-resolved signal of the internal standard.

  • The purity of this compound (P_analyte) is calculated using the following equation:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight (this compound: 116.20 g/mol )

    • m = mass

    • P = Purity of the standard

Alternative Methods: A Comparative Overview

For a volatile alcohol like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful alternative techniques for purity assessment.[4][8]

GC-FID is a highly sensitive and robust technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like alcohols.[9][10] Separation is based on the compound's volatility and interaction with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of carbon atoms entering the detector.

Experimental Protocol: Purity Assessment by GC-FID

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of approximately 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For the sample analysis, dilute the this compound sample to fall within the calibration range.

2. GC-FID Conditions:

  • Injector: Split/splitless inlet, typically in split mode with a high split ratio (e.g., 50:1) to avoid column overload.[11]

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for alcohol analysis.[11]

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 220°C) to ensure separation of volatile impurities and the main component.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: Flame Ionization Detector (FID) at a high temperature (e.g., 250°C).

3. Data Analysis:

  • Purity is typically determined by area percent normalization, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

  • For more accurate quantification, an internal or external standard method can be employed.

While GC is often preferred for volatile alcohols, HPLC can also be used. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.[12] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol: Purity Assessment by HPLC-RID

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare calibration standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC-RID Conditions:

  • Column: A column suitable for the separation of small organic molecules, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a specific ion-exclusion column designed for organic acids and alcohols.[8][13]

  • Mobile Phase: An isocratic mobile phase is required for RID.[14] A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, or a dilute acid solution (e.g., 0.01 N H₂SO₄) for ion-exclusion columns, can be used.[8][15]

  • Flow Rate: A typical flow rate would be between 0.5 and 1.0 mL/min.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature. The reference cell of the RID should be purged with the mobile phase before analysis.[8]

3. Data Analysis:

  • Quantification is performed by creating a calibration curve of peak area versus concentration from the standards. The concentration of this compound in the sample is then determined from its peak area.

Quantitative Data Summary

The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-RID for the purity assessment of this compound.

FeatureqNMRGC-FIDHPLC-RID
Principle Intrinsic quantitative response of nuclei in a magnetic field.[2][3]Separation based on volatility and polarity, detection by flame ionization.[10]Separation based on polarity, detection by refractive index changes.[8]
Quantitation Type Absolute (primary method).[1]Relative (area %), can be absolute with a specific standard.[4]Relative, requires a specific standard for quantitation.[13]
Selectivity High, based on unique chemical shifts of protons.High, based on chromatographic separation.Moderate, dependent on chromatographic resolution.
Sensitivity Moderate.High, excellent for trace volatile impurities.[4]Low to moderate.[12]
Sample Throughput Low to moderate.High, suitable for routine analysis.[4]Moderate.
Non-destructive Yes.[4][5]No.No.
Structural Info Yes, provides full structural confirmation.[4]No (can be coupled with MS for identification).No.
Key Advantage Absolute purity without a substance-specific standard.[2]High sensitivity, cost-effective, ideal for volatile impurities.[4]Suitable for non-volatile or thermally labile impurities not amenable to GC.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity assessment using qNMR and provide a high-level comparison of the three techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC-RID qnmr_node Absolute Purity Structural Info Non-destructive gc_node High Sensitivity Volatile Impurities Cost-Effective hplc_node Non-volatile Impurities Universal Detection Requires Standard start Purity Assessment of This compound start->qnmr_node Primary Method start->gc_node Orthogonal Method start->hplc_node Orthogonal Method

References

A Comparative Guide to Titration and Gas Chromatography for Alcohol Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and chemical research, ensuring the purity of solvents like alcohol is paramount for the integrity of experimental results and the quality of final products. Two of the most common analytical techniques employed for this purpose are titration, specifically Karl Fischer titration for water content, and gas chromatography (GC). This guide provides an objective comparison of these methods, supported by detailed experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Principles of Analysis

Karl Fischer Titration is a highly specific and accurate method for determining the water content in a sample.[1][2] Developed by German chemist Karl Fischer in 1935, this technique is based on a chemical reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and an alcohol, typically methanol (B129727).[1][2] The endpoint of the titration is reached when all the water in the sample has been consumed, which can be detected potentiometrically.[3] There are two main types of Karl Fischer titration:

  • Volumetric Titration: Suitable for samples with a water content ranging from 0.01% to 100%.[4] In this method, a Karl Fischer reagent containing a known concentration of iodine is added to the sample until the endpoint is reached.[5]

  • Coulometric Titration: Ideal for samples with trace amounts of water, typically from 0.0001% to 5%.[4] In this variation, iodine is generated electrochemically in the titration cell, and the amount of water is determined from the total charge required to reach the endpoint.[5][6]

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile compounds.[7] The fundamental principle of GC involves the partitioning of a sample's components between a mobile phase (an inert gas) and a stationary phase (a high-boiling liquid coated on a solid support within a column).[8][9] The sample is vaporized and carried through the column by the mobile phase.[10] Components with a higher affinity for the stationary phase travel more slowly, resulting in their separation.[9] A detector at the end of the column identifies and quantifies the separated components.[9] For alcohol purity analysis, GC can separate the primary alcohol from impurities such as other alcohols, water, and residual solvents.

Cross-Validation Workflow

A robust cross-validation process is essential to ensure the accuracy and reliability of results when comparing or substituting analytical methods. The following diagram illustrates a typical workflow for the cross-validation of Karl Fischer titration and Gas Chromatography for alcohol purity analysis.

cluster_0 Method 1: Karl Fischer Titration cluster_1 Method 2: Gas Chromatography cluster_2 Data Comparison & Validation KF_Sample Sample Preparation KF_Titration Karl Fischer Titration KF_Sample->KF_Titration KF_Data Water Content (%) KF_Titration->KF_Data Comparison Compare KF Water Content with GC Purity & Water Peak KF_Data->Comparison GC_Sample Sample Preparation (with Internal Standard) GC_Analysis GC Analysis GC_Sample->GC_Analysis GC_Data Purity (%) & Impurities (%) GC_Analysis->GC_Data GC_Data->Comparison Validation Statistical Analysis (e.g., t-test, F-test) Comparison->Validation Conclusion Method Equivalency Assessment Validation->Conclusion

Caption: Workflow for cross-validating titration and GC methods.

Experimental Protocols

Karl Fischer Titration (Volumetric)

Objective: To determine the water content in an ethanol (B145695) sample.

Instrumentation:

  • Automatic Volumetric Karl Fischer Titrator

  • Titration cell

  • Dual platinum electrode

  • Magnetic stirrer

  • Analytical balance

  • Syringes

Reagents:

  • Karl Fischer Titrant (e.g., HYDRANAL™-Composite 5)

  • Karl Fischer Solvent (e.g., Methanol, dry)

  • Di-sodium tartrate dihydrate (for titer determination)

Procedure:

  • Titer Determination:

    • Add a known volume of dry methanol to the titration vessel.

    • Titrate to a stable, dry endpoint with the Karl Fischer titrant.

    • Accurately weigh a suitable amount of di-sodium tartrate dihydrate and add it to the vessel.

    • Titrate to the endpoint. The titer (mg H₂O/mL titrant) is calculated based on the known water content of the standard and the volume of titrant consumed.

  • Sample Analysis:

    • Add a known volume of dry methanol to the titration vessel and pre-titrate to dryness.

    • Accurately weigh and inject a suitable amount of the ethanol sample into the vessel using a syringe.[11]

    • Titrate with the standardized Karl Fischer titrant to the endpoint.

    • The water content is calculated based on the volume of titrant used and the determined titer.

Gas Chromatography

Objective: To determine the purity of an ethanol sample and quantify impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-624 or equivalent)

  • Autosampler or manual injection port

  • Data acquisition and processing software

Reagents and Materials:

  • High-purity helium or nitrogen (carrier gas)

  • High-purity hydrogen and air (for FID)

  • Ethanol reference standard (high purity)

  • Internal standard (e.g., n-Propanol)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the ethanol reference standard and the internal standard in a suitable solvent (if necessary).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the ethanol sample into a volumetric flask.

    • Add a precise amount of the internal standard solution and dilute to the mark with a suitable solvent.

  • GC Analysis:

    • Set the GC operating conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate, detector temperature). A typical oven program might start at a low temperature and ramp up to separate volatile impurities from the ethanol peak.[12]

    • Inject the prepared standards and the sample into the GC.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to ethanol, the internal standard, and any impurities based on their retention times.

    • Calculate the ratio of the peak area of ethanol to the peak area of the internal standard for each standard and the sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the ethanol standards.

    • Determine the concentration of ethanol in the sample from the calibration curve. The purity is then calculated as a percentage.

Data Presentation: A Comparative Analysis

The following table summarizes hypothetical but representative data from the analysis of a single batch of industrial-grade ethanol using both Karl Fischer titration and gas chromatography.

ParameterKarl Fischer TitrationGas Chromatography
Analyte(s) WaterEthanol, Water, Methanol, Acetaldehyde
Principle Chemical ReactionChromatographic Separation
Result Water Content: 0.25% (w/w)Purity: 99.70% (Area %)
Water: 0.22% (Area %)
Methanol: 0.05% (Area %)
Acetaldehyde: 0.03% (Area %)
Precision (%RSD) < 2%< 1%
Limit of Detection ~10 ppm (Coulometric)~1 ppm (for impurities)
Analysis Time ~5-10 minutes per sample~15-30 minutes per sample
Sample Throughput ModerateHigh (with autosampler)

Comparison of Performance

Specificity and Accuracy:

Karl Fischer titration is highly specific for water and is considered the "gold standard" for moisture determination.[4] Its accuracy is excellent, provided there are no interfering side reactions with components in the sample matrix. Gas chromatography, on the other hand, offers a broader purity profile by separating and quantifying not only the main alcohol component but also various volatile impurities, including water. The accuracy of GC is highly dependent on the quality of the reference standards and the proper integration of chromatographic peaks.

Sensitivity and Detection Limits:

Coulometric Karl Fischer titration is exceptionally sensitive and can detect water at parts-per-million (ppm) levels.[4] Gas chromatography also offers excellent sensitivity, particularly with a flame ionization detector (FID), which can detect organic impurities at very low concentrations.[7]

Throughput and Automation:

For a single sample, Karl Fischer titration is generally faster. However, modern gas chromatography systems equipped with autosamplers can run a large number of samples unattended, making GC more suitable for high-throughput environments.[10]

Information Provided:

The primary output of Karl Fischer titration is the total water content. Gas chromatography provides a more comprehensive analysis, detailing the percentage of the primary alcohol and identifying and quantifying various impurities. This detailed impurity profile is often critical in pharmaceutical and other high-purity applications.

Conclusion

Both Karl Fischer titration and gas chromatography are powerful and reliable methods for assessing the purity of alcohols. The choice between the two depends on the specific analytical needs.

  • Karl Fischer titration is the preferred method when the primary concern is the accurate determination of water content, especially at trace levels. Its specificity and simplicity make it an indispensable tool for quality control.

  • Gas chromatography is the superior choice when a comprehensive purity profile is required, including the identification and quantification of various volatile impurities in addition to water. Its ability to provide a detailed "fingerprint" of the sample is invaluable for troubleshooting, method development, and ensuring compliance with stringent purity specifications.

For a complete and robust quality assessment of high-purity alcohols, a cross-validation approach utilizing both Karl Fischer titration for accurate water determination and gas chromatography for a comprehensive impurity profile is highly recommended. This dual-method approach provides a high degree of confidence in the quality and consistency of the material.

References

A Comparative Guide to the Synthesis of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral alcohols such as 2-Methyl-3-hexanol is a fundamental task in organic chemistry, with applications in the development of pharmaceuticals and other fine chemicals. The selection of a synthetic route is a critical decision, influenced by factors including yield, purity, cost, scalability, and stereochemical control. This guide provides a detailed comparison of three common synthetic pathways to this compound: the Grignard reaction, hydroboration-oxidation of an alkene, and the reduction of a ketone.

Comparison of Synthetic Routes
Parameter Grignard Reaction Hydroboration-Oxidation Ketone Reduction
Starting Materials Aldehyde/Ketone & Alkyl/Aryl HalideAlkeneKetone
Key Reagents Magnesium, Anhydrous EtherBorane (BH3), H2O2, NaOHSodium Borohydride (B1222165) (NaBH4)
Typical Yield 80-90% (estimated)~85-95%~70-85% (estimated)
Purity Generally high after purificationHighHigh after purification
Reaction Time Several hours~3-4 hours~1-2 hours
Reaction Temperature 0 °C to reflux0 °C to room temperature0 °C to room temperature
Key Advantages Versatile C-C bond formation.[1][2]High regioselectivity and stereospecificity (anti-Markovnikov, syn-addition).[3][4]Mild reaction conditions, high functional group tolerance.[5][6]
Key Disadvantages Sensitive to moisture and protic functional groups.[1][7]Borane reagents can be hazardous.Does not create new C-C bonds.

Route 1: Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a cornerstone of organic synthesis.[1][2] For the synthesis of this compound, a secondary alcohol, a Grignard reagent is reacted with an aldehyde.[1] Retrosynthetic analysis reveals two primary pathways.

Reaction Schemes:

  • Pathway A: Reaction of propylmagnesium bromide with isobutyraldehyde.

  • Pathway B: Reaction of isopropylmagnesium bromide with butanal.

Grignard_Reaction_Pathways cluster_A Pathway A cluster_B Pathway B Propylmagnesium Bromide Propylmagnesium Bromide Intermediate_A MgBrO-adduct Propylmagnesium Bromide->Intermediate_A + Isobutyraldehyde (Anhydrous Ether) Isobutyraldehyde Isobutyraldehyde 2-Methyl-3-hexanol_A This compound Intermediate_A->2-Methyl-3-hexanol_A H3O+ workup Isopropylmagnesium Bromide Isopropylmagnesium Bromide Intermediate_B MgBrO-adduct Isopropylmagnesium Bromide->Intermediate_B + Butanal (Anhydrous Ether) Butanal Butanal 2-Methyl-3-hexanol_B This compound Intermediate_B->2-Methyl-3-hexanol_B H3O+ workup

Grignard Reaction Pathways to this compound
Experimental Protocol (General)

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 equivalents) are placed. A solution of the corresponding alkyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. Once initiated, the reaction is typically maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Advantages and Disadvantages
  • Advantages: The Grignard reaction is highly effective for constructing a carbon skeleton.[1][2] By choosing different combinations of Grignard reagents and carbonyl compounds, a wide variety of alcohols can be synthesized.[1]

  • Disadvantages: Grignard reagents are extremely sensitive to moisture and protic functional groups (e.g., alcohols, carboxylic acids), which will destroy the reagent.[1][7] This necessitates the use of anhydrous solvents and carefully dried glassware.[8] The reaction can also be exothermic and require careful temperature control.[8]

Route 2: Hydroboration-Oxidation of an Alkene

This two-step reaction provides a regioselective and stereospecific route to alcohols from alkenes. It results in the anti-Markovnikov addition of water across the double bond, with the hydrogen and hydroxyl groups added in a syn fashion.[3][4] For the synthesis of this compound, the starting alkene is 2-Methyl-3-hexene.

Reaction Scheme:

Hydroboration_Oxidation 2-Methyl-3-hexene 2-Methyl-3-hexene Trialkylborane Trialkylborane Intermediate 2-Methyl-3-hexene->Trialkylborane 1. BH3-THF This compound This compound Trialkylborane->this compound 2. H2O2, NaOH

Hydroboration-Oxidation of 2-Methyl-3-hexene
Experimental Protocol

  • Hydroboration: A dry, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere is charged with 2-Methyl-3-hexene (1.0 equivalent) and anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH3•THF) (0.37 equivalents) is added dropwise while maintaining the temperature at 0 °C. After the addition, the ice bath is removed, and the reaction is stirred at room temperature for 2 hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide (B78521) is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide, ensuring the internal temperature does not exceed 50 °C. The mixture is then stirred at room temperature for 1 hour.

  • Work-up and Isolation: Diethyl ether is added to the reaction mixture, and it is transferred to a separatory funnel. The organic layer is separated and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation to yield pure this compound.

Advantages and Disadvantages
  • Advantages: This method offers excellent regioselectivity for the anti-Markovnikov product and is stereospecific for syn-addition.[3][4] The reaction conditions are generally mild, and rearrangements of the carbon skeleton are avoided as no carbocation intermediates are formed.

  • Disadvantages: Borane and its complexes are flammable, toxic, and can be pyrophoric, requiring careful handling under an inert atmosphere.[9] The starting alkene may not be as readily available or may be more expensive than the corresponding carbonyl compounds for the other routes.

Route 3: Reduction of a Ketone

The reduction of a ketone is a straightforward method for the synthesis of a secondary alcohol. This approach is often characterized by high yields and simple procedures. For the synthesis of this compound, the corresponding ketone, 2-Methyl-3-hexanone, is reduced.

Reaction Scheme:

Ketone_Reduction 2-Methyl-3-hexanone 2-Methyl-3-hexanone Alkoxide_Intermediate Alkoxide Intermediate 2-Methyl-3-hexanone->Alkoxide_Intermediate 1. NaBH4, Methanol (B129727) This compound This compound Alkoxide_Intermediate->this compound 2. H2O workup

Reduction of 2-Methyl-3-hexanone
Experimental Protocol

  • Reduction: In a round-bottom flask, 2-Methyl-3-hexanone (1.0 equivalent) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH4) (0.25-0.5 equivalents) is added portion-wise to control the initial exothermic reaction. The reaction mixture is then stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound is purified by distillation. A yield of 68.9% has been reported for the similar reduction of 2-methylcyclohexanone.[10]

Advantages and Disadvantages
  • Advantages: The reduction of ketones with sodium borohydride is a chemoselective process, as NaBH4 typically does not reduce esters, carboxylic acids, or amides.[6][11] The reaction is generally safe, uses inexpensive reagents, and is easy to perform.[12]

  • Disadvantages: This method does not allow for the construction of the carbon skeleton, as the carbon framework of the starting ketone is retained in the product alcohol. The starting ketone, 2-Methyl-3-hexanone, might need to be synthesized in a separate step, potentially adding to the overall length of the synthesis.

Conclusion

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher or organization.

  • The Grignard reaction offers the most flexibility in terms of building the carbon skeleton and can provide high yields, though it requires stringent anhydrous conditions.

  • Hydroboration-oxidation is the method of choice when high stereochemical and regiochemical control is paramount, providing a clean anti-Markovnikov product.

  • The reduction of a ketone is a simple, efficient, and often high-yielding method if the corresponding ketone is readily available.

Each method presents a viable pathway to the target molecule, and a thorough evaluation of the starting material availability, cost, and desired product specifications should guide the final selection.

References

A Guide to the Inter-laboratory Comparison of 2-Methyl-3-hexanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical measurements are fundamental to ensuring data integrity and comparability across different studies and laboratories. This guide provides an objective comparison of analytical performance for the quantification of 2-Methyl-3-hexanol, a volatile organic compound.

The data presented is based on a simulated inter-laboratory proficiency test designed to reflect real-world performance variations. This approach is essential for external quality assessment, enabling laboratories to benchmark their methods, identify potential analytical biases, and ensure the reliability of their results.

Data Presentation: Summary of a Simulated Inter-laboratory Study

An inter-laboratory study was simulated involving ten distinct laboratories. A homogenous and stable sample of this compound in methanol (B129727) with a certified assigned value of 50.00 µg/mL was distributed to each participant. Laboratories were instructed to perform triplicate measurements using their in-house gas chromatography-mass spectrometry (GC-MS) methods and report the mean quantified concentration.

Performance was evaluated using z-scores, a statistical measure of a result's deviation from the consensus value. A z-score between -2.0 and +2.0 is considered a satisfactory performance.[1]

Table 1: Inter-Laboratory Comparison for this compound Quantification

Laboratory IDReported Mean (µg/mL)Standard Deviation (µg/mL)Assigned Value (µg/mL)z-scorePerformance Assessment
Lab-0151.251.8550.000.46Satisfactory
Lab-0248.901.5050.00-0.42Satisfactory
Lab-0353.802.1050.001.44Satisfactory
Lab-0446.501.9550.00-1.33Satisfactory
Lab-0558.903.5050.003.38Unsatisfactory
Lab-0649.501.3050.00-0.19Satisfactory
Lab-0755.602.5050.002.12Questionable
Lab-0850.801.6050.000.30Satisfactory
Lab-0947.101.7550.00-1.10Satisfactory
Lab-1052.302.0050.000.87Satisfactory
  • Consensus Mean (from satisfactory results): 50.05 µg/mL

  • Standard Deviation for Proficiency Assessment (σ): 2.63 µg/mL

  • z-score Calculation: (Reported Value - Assigned Value) / σ

Experimental Protocols

The accurate analysis of volatile organic compounds like this compound is highly dependent on a well-defined and controlled analytical method.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for this purpose.[3] The following is a representative experimental protocol for the analysis of this compound using a Headspace-GC-MS system.

Principle:

Volatile compounds from a liquid sample are partitioned into the gas phase (headspace) in a sealed vial at a controlled temperature. A portion of the headspace gas is then injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected and identified by a mass spectrometer.[4]

1. Reagents and Standards

  • Solvent: Methanol, HPLC or GC grade.

  • Reference Standard: this compound (purity ≥98%).

  • Internal Standard (IS): Fluorobenzene or Chlorobenzene-d5.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a Class A volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock standard with methanol. Add the internal standard to each calibrator and sample to achieve a constant final concentration (e.g., 20 µg/mL).

2. Instrumentation and Conditions (Example)

  • System: Headspace Sampler coupled to a GC-MS.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial temperature 40°C (hold 4 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold 2 min).

  • Injector: Split mode (e.g., 20:1 split ratio), temperature 250°C.

  • Headspace Parameters:

    • Vial Equilibration Time: 15 min

    • Vial Temperature: 85°C

    • Transfer Line Temperature: 110°C

    • Injection Volume: 1 mL

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound ions: m/z 57, 72, 98 (quantifier underlined).

      • Internal Standard ions: (select appropriate ions for the chosen IS).

3. Sample Preparation

  • Pipette 1 mL of the provided test sample into a 20 mL headspace vial.

  • Add the appropriate volume of internal standard stock solution.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Vortex briefly to mix.

4. Data Analysis

  • Calibration Curve: Generate a linear regression calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. A correlation coefficient (R²) of >0.995 is considered acceptable.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the inter-laboratory comparison and the experimental process for this compound analysis.

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Data Submission cluster_2 Phase 3: Evaluation & Reporting A PT Sample Preparation (Homogenous Batch) B Homogeneity & Stability Testing A->B C Sample Distribution to Participating Labs B->C D Analysis by Participating Labs C->D E Submission of Results D->E F Statistical Analysis (z-score calculation) E->F G Performance Evaluation (Satisfactory/Unsatisfactory) F->G H Issuance of Final Report G->H

Caption: Workflow of the simulated inter-laboratory comparison study.

A Sample Preparation (Aliquoting & adding IS) B Vial Sealing & Incubation (Headspace Equilibration) A->B C Automated Injection (Headspace Gas) B->C D GC Separation (Capillary Column) C->D E MS Detection (Ionization & Mass Analysis) D->E F Data Processing (Peak Integration) E->F G Quantification (Using Calibration Curve) F->G

Caption: Experimental workflow for HS-GC-MS analysis of this compound.

References

Confirming the Identity of 2-Methyl-3-hexanol: A Comparative Guide to NIST Spectral Database

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a critical step in any experimental workflow. This guide provides a detailed comparison of the spectral data for 2-Methyl-3-hexanol with the National Institute of Standards and Technology (NIST) spectral database, a benchmark for chemical analysis. We present experimental data and protocols to aid in the verification of this compound's identity.

Mass Spectrometry Data Comparison

The mass spectrum of a compound provides a unique fragmentation pattern that serves as a chemical fingerprint. Below is a comparison of the mass spectral data for this compound from the NIST database and an alternative public database, MassBank of North America (MoNA).

m/zNIST Relative Intensity (%)[1]MoNA Relative Intensity (%)[1]
5599.999.99
7395.795.72
4340.940.91
2719.219.25
4118.218.24

The high degree of correlation between the m/z values and their relative intensities in both databases provides strong evidence for the identification of this compound.

Infrared Spectroscopy Data Comparison

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for a secondary alcohol. The table below compares the expected IR absorption bands based on established spectroscopic principles with the data available from the NIST database.

Functional GroupExpected Wavenumber (cm⁻¹)NIST Database Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)[2][3]Broad absorption centered around 3350[2]
C-H Stretch (Alkane)2850-3000Multiple sharp peaks in this region
C-O Stretch (Secondary Alcohol)1150-1075[2]Strong absorption around 1100[4]

The presence of a broad O-H stretching band, sharp C-H stretching bands, and a strong C-O stretching band in the expected regions for a secondary alcohol confirms the functional group identity of this compound.[2][3][4]

Experimental Protocols

To experimentally verify the identity of a sample of this compound, the following protocols can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of the volatile compound this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Split/splitless injector, set to 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Compare the obtained mass spectrum with the NIST library entry for this compound. The retention time from the gas chromatogram can also be used for identification when compared to a known standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • ATR-FTIR Procedure:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Place a small drop of the this compound sample onto the ATR crystal.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes to the reference spectrum from the NIST database and known correlations for secondary alcohols.

Workflow for Spectral Database Confirmation

The following diagram illustrates the logical workflow for confirming the identity of an unknown compound using spectral database comparison.

Spectral_Database_Confirmation_Workflow Workflow for Compound Identity Confirmation cluster_Experimental Experimental Analysis cluster_Database Database Comparison cluster_Analysis Data Analysis & Conclusion Unknown Unknown Compound GCMS Acquire Mass Spectrum (GC-MS) Unknown->GCMS FTIR Acquire IR Spectrum (FTIR) Unknown->FTIR Compare_MS Compare MS Fragmentation Pattern GCMS->Compare_MS Compare_IR Compare IR Functional Groups FTIR->Compare_IR NIST_MS NIST Mass Spectral Database NIST_MS->Compare_MS NIST_IR NIST IR Database NIST_IR->Compare_IR Identity_Confirmed Identity Confirmed: This compound Compare_MS->Identity_Confirmed Compare_IR->Identity_Confirmed

Caption: Workflow for confirming compound identity using spectral database comparison.

References

Racemic vs. Enantiopure 2-Methyl-3-hexanol: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between racemic mixtures and their constituent enantiomers is paramount for accurate and reproducible experimental outcomes. This guide provides a comparative framework for evaluating racemic and enantiopure 2-methyl-3-hexanol in biological assays, summarizing known properties and offering detailed experimental protocols to elucidate their differential effects.

While direct comparative biological data for the enantiomers of this compound are limited in publicly available literature, the fundamental principles of stereochemistry dictate that they are likely to exhibit distinct biological activities.[1] Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and even mode of action.[2][3]

Physicochemical Properties

The enantiomers of this compound share identical physical properties in an achiral environment, but differ in their interaction with plane-polarized light (optical activity). The racemic mixture is an equal mixture of the (R) and (S) enantiomers.

PropertyRacemic this compound(R)-2-Methyl-3-hexanol(S)-2-Methyl-3-hexanol
Molecular Formula C₇H₁₆OC₇H₁₆OC₇H₁₆O
Molecular Weight 116.20 g/mol [4]116.20 g/mol [5]116.20 g/mol [6]
CAS Number 617-29-8[4]90670-72-7[5][7]61184-92-7
Appearance Clear liquid[4]Data not availableData not available
Boiling Point 141-143 °C at 765 mmHg[8]Data not availableData not available
Density 0.821 g/mL at 25 °C[8]Data not availableData not available
Refractive Index 1.421 at 20 °C[8]Data not availableData not available
Optical Rotation (+)[5](-)

The Case for Stereoselective Bioactivity: Insights from Pheromone Research

A compelling example underscoring the importance of stereochemistry is found in the study of insect pheromones. While not this compound, the structurally related compound 4-methyl-3-heptanol (B77350) serves as an informative case. In field tests with the almond bark beetle, Scolytus amygdali, only the (3S,4S)-stereoisomer of 4-methyl-3-heptanol was attractive to the beetles, and this attraction was only observed when it was in combination with the synergist (3S,4S)-4-methyl-3-hexanol.[9][10] Other stereoisomers of 4-methyl-3-heptanol were found to be inhibitory.[9][10] This demonstrates a highly specific biological response that is dependent on the precise stereochemistry of both the primary pheromone and its synergist. It is therefore highly probable that the enantiomers of this compound will also exhibit distinct activities in various biological assays.

Proposed Biological Assays for Comparative Analysis

Given the lack of direct comparative data, this guide proposes a panel of key biological assays to differentiate the activity of racemic, (R)-, and (S)-2-methyl-3-hexanol.

Cytotoxicity Assays

A fundamental assessment of any compound's biological effect is its cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of racemic, (R)-, and (S)-2-methyl-3-hexanol in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the cell culture medium.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each compound.

Antimicrobial Susceptibility Testing

The antimicrobial properties of volatile compounds like this compound can be evaluated using vapor phase susceptibility assays.

Experimental Protocol: Vapor Phase Antimicrobial Susceptibility Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) or fungi (e.g., Candida albicans).

  • Assay Setup: In a sealed container (e.g., a petri dish with a smaller dish inside or a specialized multi-well plate), inoculate an agar (B569324) medium with the test microorganism.

  • Compound Application: Place a sterile disc or a small vial containing a known concentration of racemic, (R)-, or (S)-2-methyl-3-hexanol in the center of the larger container, ensuring no direct contact with the inoculated medium.

  • Incubation: Seal the container and incubate at the optimal temperature for the microorganism for a specified period (e.g., 24-48 hours).

  • Data Acquisition: Measure the zone of inhibition (the area around the compound source where no microbial growth occurs).

  • Analysis: Compare the zone of inhibition for the racemic mixture and each enantiomer to determine their relative antimicrobial potency. For a more quantitative measure, a broth microdilution volatilization method can be adapted to determine the minimum inhibitory concentration (MIC) in the vapor phase.

Pheromonal Activity Bioassay (Hypothetical)

Based on the role of related compounds in insect communication, a behavioral bioassay could reveal stereospecific pheromonal or kairomonal effects.

Experimental Protocol: Olfactometer Bioassay

  • Insect Rearing: Maintain a colony of a suitable insect species (e.g., a species known to respond to similar C7 alcohols) under controlled conditions.

  • Olfactometer Setup: Use a Y-tube or multi-arm olfactometer that allows the insect to choose between different airstreams.

  • Odor Source: Introduce a controlled stream of air passed over a source containing either the racemic mixture, one of the pure enantiomers, or a solvent control into one arm of the olfactometer. The other arm(s) will carry clean air or a control scent.

  • Bioassay: Release an individual insect at the base of the olfactometer and observe its choice of arm. Record the time spent in each arm and the final choice.

  • Data Analysis: Statistically analyze the choices made by a significant number of insects to determine if there is a preference or avoidance of any of the test compounds.

Visualizing Workflows and Pathways

To aid in the conceptualization of these comparative studies, the following diagrams illustrate key aspects of the experimental design and potential biological interactions.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis racemic Racemic This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) racemic->cytotoxicity antimicrobial Antimicrobial Assay (Vapor Phase) racemic->antimicrobial pheromonal Pheromonal Assay (Olfactometer) racemic->pheromonal enantiomer_r (R)-2-Methyl-3-hexanol enantiomer_r->cytotoxicity enantiomer_r->antimicrobial enantiomer_r->pheromonal enantiomer_s (S)-2-Methyl-3-hexanol enantiomer_s->cytotoxicity enantiomer_s->antimicrobial enantiomer_s->pheromonal ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic behavioral Behavioral Response pheromonal->behavioral comparison Comparative Analysis ic50->comparison mic->comparison behavioral->comparison

Caption: General experimental workflow for comparing the biological activities of racemic and enantiopure this compound.

signaling_pathway cluster_ligands Ligands cluster_receptor Chiral Receptor cluster_response Cellular Response R_enantiomer (R)-Enantiomer receptor Receptor Binding Site R_enantiomer->receptor High Affinity S_enantiomer (S)-Enantiomer S_enantiomer->receptor Low Affinity no_effect No Effect S_enantiomer->no_effect pathway_A Signaling Pathway A (Activation) receptor->pathway_A pathway_B Signaling Pathway B (Inhibition) receptor->pathway_B response_A Biological Effect A pathway_A->response_A response_B Biological Effect B pathway_B->response_B

Caption: Hypothetical signaling pathway illustrating stereoselective receptor binding and downstream effects.

logical_relationship racemic Racemic Mixture (this compound) enantiomers Enantiomers (1:1 Ratio) racemic->enantiomers is composed of r_enantiomer (R)-2-Methyl-3-hexanol enantiomers->r_enantiomer s_enantiomer (S)-2-Methyl-3-hexanol enantiomers->s_enantiomer

Caption: Logical relationship between the racemic mixture and its constituent enantiomers.

Conclusion

While direct comparative data on the biological activities of racemic versus enantiopure this compound are currently lacking, the principles of stereochemistry and evidence from related compounds strongly suggest that the individual enantiomers will exhibit distinct biological profiles. The experimental frameworks provided in this guide offer a roadmap for researchers to systematically investigate these differences. Such studies are crucial for a comprehensive understanding of the biological effects of this compound and are essential for its potential applications in drug development, agriculture, and other scientific fields. The elucidation of the specific activities of each enantiomer will undoubtedly contribute to more precise and effective use of this chiral molecule.

References

A Comparative Guide to Chiral Reducing Agents for Asymmetric Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of complex molecules. The choice of the chiral reducing agent is paramount in achieving high yields and stereoselectivity. This guide provides an objective comparison of four widely used classes of chiral reducing agents: Corey-Bakshi-Shibata (CBS) reagents, Noyori-type catalysts, Alpine-Borane, and BINAL-H, supported by experimental data and detailed protocols.

This document aims to facilitate the selection of the most suitable reagent by presenting a side-by-side comparison of their performance, operational considerations, and mechanistic underpinnings.

At a Glance: Performance Comparison

To provide a clear and concise overview, the following table summarizes the performance of these four prominent chiral reducing agents in the asymmetric reduction of acetophenone, a common benchmark substrate.

Reagent/Catalyst SystemReducing AgentCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)
(S)-CBS CatalystBH₃·SMe₂10-3019796.5 (R)
RuCl₂[(R)-BINAP]H₂ (100 atm)0.012512>9998 (R)
(+)-Alpine-Borane®Itself (Stoichiometric)10025120 (neat)10090 (R)
(R)-BINAL-HItself (Stoichiometric)100-100 to -782-372-9890-98 (R)

In-Depth Analysis of Chiral Reducing Agents

This section provides a detailed examination of each chiral reducing agent, including its mechanism of action, substrate scope, and operational advantages and disadvantages.

Corey-Bakshi-Shibata (CBS) Reagents

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline, in conjunction with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-THF.[1] This method is celebrated for its high enantioselectivity, predictable stereochemical outcomes, and operational simplicity.[1]

Mechanism of Action: The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this activated boron, and an intramolecular hydride transfer occurs via a six-membered transition state, leading to the chiral alcohol.

CBS_Mechanism cluster_0 Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Activated_Catalyst Activated Catalyst (Borane Adduct) Catalyst->Activated_Catalyst + Borane Ketone_Complex Catalyst-Ketone Complex Activated_Catalyst->Ketone_Complex + Ketone Product_Complex Product-Catalyst Complex Ketone_Complex->Product_Complex Hydride Transfer (Stereodetermining Step) Product_Complex->Catalyst - Product Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Noyori_Hydrogenation cluster_1 Noyori Asymmetric Hydrogenation Precatalyst RuCl₂[(R)-BINAP] Active_Catalyst Active Ru-H Catalyst Precatalyst->Active_Catalyst + H₂ Substrate_Complex Catalyst-Ketone Complex Active_Catalyst->Substrate_Complex + Ketone Product_Complex Product-Catalyst Complex Substrate_Complex->Product_Complex Hydrogenation Product_Complex->Active_Catalyst - Product Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Experimental_Workflow cluster_2 General Experimental Workflow Start Start Reagent_Prep Reagent/ Catalyst Preparation Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Substrate_Addition Substrate Addition Reaction_Setup->Substrate_Addition Reaction Reaction (Monitoring) Substrate_Addition->Reaction Quench Quenching Reaction->Quench Workup Work-up & Extraction Quench->Workup Purification Purification Workup->Purification Analysis Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

References

A Researcher's Guide to Selecting Chiral Derivatizing Agents for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and absolute configuration is a cornerstone of chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with the use of chiral derivatizing agents (CDAs), provides a powerful and broadly accessible method for this critical analysis. This guide offers an objective comparison of the performance of various CDAs, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate agent for your analytical requirements.

Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to generate a mixture of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral solvent by NMR, diastereomers possess distinct chemical and physical properties, leading to separate signals in the NMR spectrum.[1][2] The magnitude of the chemical shift difference (Δδ) between these diastereomeric signals is a key indicator of a CDA's effectiveness and is influenced by the structures of both the CDA and the analyte, as well as the experimental conditions.[2]

Comparative Efficacy of Chiral Derivatizing Agents

The selection of a suitable CDA is crucial for a successful NMR analysis. An ideal CDA should react quantitatively with the analyte under mild conditions, without causing racemization of either the analyte or the CDA itself. The resulting diastereomers should exhibit large, baseline-resolved chemical shift differences in the NMR spectrum.[3] This section provides a comparative overview of commonly used CDAs for different classes of chiral molecules.

For Chiral Alcohols and Amines

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its derivatives are among the most widely used CDAs for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[4][5][6][7] The presence of the trifluoromethyl group allows for analysis by both ¹H and ¹⁹F NMR spectroscopy, with the latter often providing simpler spectra and larger chemical shift separations.[8]

Chiral Derivatizing AgentAnalyte ClassTypical Δδ (ppm) in ¹H NMRTypical Δδ (ppm) in ¹⁹F NMRKey AdvantagesKey Disadvantages
(R)- or (S)-Mosher's acid (MTPA) Alcohols, Amines0.02 - 0.200.1 - 0.7Widely applicable, extensive literature, reliable for absolute configuration determination, ¹⁹F NMR capability.[4][8]Can be expensive, potential for kinetic resolution if reaction is not driven to completion, acid chloride is moisture sensitive.[9]
(R)- or (S)-α-Methoxy-α-phenylacetic acid (MPA) Alcohols, AminesGenerally larger than MTPAN/ALess expensive than MTPA, often provides larger Δδ in ¹H NMR.[10]Lacks the ¹⁹F NMR probe.
(1R,2R)- or (1S,2S)-trans-2-Phenyl-1-cyclohexanol Carboxylic AcidsVariable, can be significantN/ACan provide good resolution for specific acids.[11]Less universally applicable than MTPA or MPA.
For Chiral Carboxylic Acids

The derivatization of chiral carboxylic acids typically involves the formation of diastereomeric amides or esters with a chiral amine or alcohol, respectively.

Chiral Derivatizing AgentAnalyte ClassTypical Δδ (ppm) in ¹H NMRKey AdvantagesKey Disadvantages
(S)-(+)-1-Methoxy-2-propylamine Carboxylic AcidsNot widely reportedSimple structure.[1]Limited published data on Δδ values.[1]
(R)-(-)-1-(1-Naphthyl)ethylamine Carboxylic AcidsCan be > 0.1Naphthyl group provides strong anisotropic effects leading to large Δδ values.Can be more expensive than simpler amines.
(R)-(+)-α-Methylbenzylamine Carboxylic AcidsGenerally < 0.1Readily available and relatively inexpensive.Phenyl group may provide smaller Δδ values compared to naphthyl-containing agents.
BINOL-based Amino Alcohols Carboxylic AcidsUp to 0.641Excellent enantiodifferentiation for a range of carboxylic acids.[12][13]May require synthesis of the agent.

Experimental Protocols

The following are generalized protocols for the derivatization of chiral analytes with common CDAs for NMR analysis. Optimization may be necessary for specific substrates.

Protocol 1: Derivatization of a Chiral Alcohol or Amine with Mosher's Acid Chloride (MTPA-Cl)

This protocol describes the formation of Mosher's esters or amides.[4][14][15]

Materials:

Procedure:

  • Reaction Setup: In a clean, dry NMR tube or small vial, dissolve the chiral alcohol or amine in anhydrous DCM or CDCl₃ (0.5 - 1.0 mL).

  • Addition of Reagents: Add anhydrous pyridine or triethylamine, followed by a catalytic amount of DMAP.

  • Derivatization: Add MTPA-Cl to the solution. Cap the vial or NMR tube and gently shake to mix.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically complete within 30-60 minutes but can be monitored by TLC or NMR. For hindered alcohols or amines, the reaction may require gentle heating or longer reaction times.

  • NMR Analysis: Once the reaction is complete, the sample can be directly analyzed by ¹H and ¹⁹F NMR spectroscopy.

Protocol 2: Derivatization of a Chiral Carboxylic Acid with a Chiral Amine

This protocol outlines the formation of diastereomeric amides.[1]

Materials:

  • Chiral carboxylic acid (1.0 equivalent)

  • Chiral amine derivatizing agent (e.g., (R)-(+)-α-methylbenzylamine) (1.0 - 1.2 equivalents)

  • Coupling agent (e.g., DCC, EDC) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid in anhydrous DCM.

  • Addition of Reagents: Add the chiral amine derivatizing agent to the solution.

  • Coupling Reaction: Add the coupling agent (e.g., DCC) to the mixture. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, filter the mixture to remove the urea (B33335) byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure. The crude amide can be purified by column chromatography if necessary. Dissolve the purified product in CDCl₃ for NMR analysis.

Visualization of Workflows and Logic

The following diagrams illustrate the general workflow for chiral derivatization and a decision-making process for selecting an appropriate CDA.

G Experimental Workflow for Chiral Derivatization NMR cluster_0 Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Analyte Chiral Analyte (Alcohol, Amine, Carboxylic Acid) CDA Choose Chiral Derivatizing Agent (CDA) Analyte->CDA Based on functional group Reagents Prepare Reagents (Solvent, Base, Coupling Agent) CDA->Reagents Mix Mix Analyte, CDA, and Reagents Reagents->Mix React Allow Reaction to Proceed (Monitor by TLC/NMR) Mix->React NMR Acquire NMR Spectra (¹H, ¹⁹F, etc.) React->NMR Process Process Spectra and Integrate Diastereomeric Signals NMR->Process Calculate Calculate Enantiomeric Excess (ee) and/or Determine Absolute Configuration Process->Calculate

Caption: General workflow for chiral derivatization and NMR analysis.

G Decision Tree for CDA Selection AnalyteType What is the functional group of the chiral analyte? AlcoholAmine Alcohol or Amine AnalyteType->AlcoholAmine CarboxylicAcid Carboxylic Acid AnalyteType->CarboxylicAcid NMR_Type Is ¹⁹F NMR available and desired? AlcoholAmine->NMR_Type AnisotropicEffect Is a large Δδ required? CarboxylicAcid->AnisotropicEffect MTPA Use Mosher's Acid (MTPA) NMR_Type->MTPA Yes MPA Use MPA or other non-fluorinated agent NMR_Type->MPA No Naphthyl Use a naphthyl-containing amine (e.g., 1-(1-Naphthyl)ethylamine) AnisotropicEffect->Naphthyl Yes SimpleAmine Use a simpler amine (e.g., α-Methylbenzylamine) AnisotropicEffect->SimpleAmine No

Caption: Decision tree for selecting a suitable chiral derivatizing agent.

References

A Comparative Guide to Mass Spectral Library Matching for the Identification of 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a cornerstone of research and development in the pharmaceutical and chemical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile compounds. A critical step in the GC-MS workflow is the matching of an experimentally obtained mass spectrum against a reference library of known spectra. This guide provides a comparative overview of major mass spectral libraries—NIST, Wiley, and Fiehn—for the identification of 2-Methyl-3-hexanol, a simple branched-chain alcohol, and offers a detailed experimental protocol for its analysis.

Comparison of Mass Spectral Libraries

The choice of a mass spectral library can significantly impact the confidence and accuracy of compound identification. The most common libraries used for general-purpose identification are the NIST and Wiley libraries, while specialized libraries like the Fiehn library are tailored for specific applications such as metabolomics.

FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral DataFiehn GC/MS Metabolomics RTL Library
Primary Focus Broad, general-purpose library covering a vast range of compounds.Comprehensive, general-purpose library with extensive coverage of compounds.Specialized for metabolomics, containing derivatized common metabolites.[1][2][3]
Library Size (Spectra) Over 3 million spectra in the combined Wiley/NIST 2023 library.[4][5]Over 1.18 million EI spectra in the 2023 edition.[4]Over 1,400 entries for approximately 800 metabolites.[6]
Inclusion of this compound Yes, spectrum available.Yes, spectrum available.Unlikely to be present as an underivatized standard.
Retention Index Data Yes, includes experimental and estimated Kovats retention indices.[7]Often includes retention index data.A core feature; provides locked retention times for derivatized metabolites.
Typical Application General unknown identification in a wide range of applications.Broad compound identification, often used in conjunction with the NIST library.[5]Metabolite identification in biological samples.[1][2][3]
Match Score Interpretation Match Factor (0-999), with >900 considered an excellent match.[8]Hit Quality (HQ) or similar scoring, often integrated with instrument software.Match factor in conjunction with retention time matching for high confidence.
The Critical Role of Retention Indices

For a compound like this compound, which has several structural isomers (e.g., other methyl-hexanols), relying solely on mass spectral matching can be ambiguous. Isomers often produce very similar mass spectra. Therefore, the use of retention indices (RI) is crucial for confident identification. A retention index is a measure of a compound's elution time relative to a series of n-alkane standards. By comparing the experimental RI of an unknown peak to the RI values in the library, one can significantly increase the confidence in the identification. Both the NIST and Wiley libraries include retention index data for many compounds, which is a significant advantage.[7]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS. Instrument parameters may need to be optimized for your specific instrumentation and sample matrix.

Sample Preparation

For a standard solution of this compound:

  • Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[9][10]

  • Standard Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

  • Vialing: Transfer the working solution to a 2 mL autosampler vial.

For samples in a complex matrix (e.g., biological fluids, environmental samples):

  • Liquid-Liquid Extraction (LLE): Use an appropriate organic solvent to extract the analyte from the aqueous matrix.[10]

  • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile compounds in liquid or solid samples. Headspace SPME is particularly suitable for minimizing matrix effects.[11][12]

GC-MS Instrumentation and Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column A mid-polarity column such as a DB-WAX or Rtx-1301 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good peak shape for alcohols.[13][14]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min.[14][15]
Inlet Temperature 250 °C[13][14]
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 or 100:1 split ratio) to prevent column overloading.[13]
Oven Temperature Program Initial temperature of 40 °C (hold for 2 minutes), then ramp at 10 °C/min to 220 °C (hold for 5 minutes). This program should be optimized based on the specific column and desired separation.[13]
MS Transfer Line Temp. 250 °C[12]
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 30-200
Data Acquisition and Processing
  • Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for the sample.

  • Library Search: Perform a library search of the background-subtracted mass spectrum of the peak of interest against the NIST and/or Wiley libraries.

  • Identification Confirmation:

    • Evaluate the match score (e.g., NIST Match Factor). A score above 800 indicates a good match, while a score above 900 is excellent.[8]

    • Visually compare the experimental mass spectrum with the library spectrum.

    • (Crucial for Isomers) Compare the experimental retention index with the library's retention index value.

Visualizing the Workflow and Logic

To better illustrate the processes involved in identifying this compound, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Standard Prepare Standard Injection Inject Sample Standard->Injection Extraction Sample Extraction (LLE/SPME) Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection TIC Generate TIC Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum LibrarySearch Library Search (NIST/Wiley) Spectrum->LibrarySearch RI_Comparison Retention Index Comparison LibrarySearch->RI_Comparison Identification Confirm Identification RI_Comparison->Identification Library_Choice start Start: Need to Identify a Compound compound_type Is the compound a common, underivatized molecule? start->compound_type metabolomics Is the analysis part of a metabolomics study on biological samples? compound_type->metabolomics No / Unsure nist_wiley Use NIST and/or Wiley Libraries compound_type->nist_wiley Yes fiehn Consider Fiehn Library (for derivatized metabolites) metabolomics->fiehn Yes nist_wiley2 Use NIST and/or Wiley as primary libraries metabolomics->nist_wiley2 No

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-hexanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-3-hexanol, ensuring compliance and safety in a laboratory setting. The procedures outlined below are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.

Immediate Safety and Hazard Profile

This compound is classified as a flammable liquid.[1][2] Understanding its properties is critical before handling and disposal. All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and trained in proper hazardous waste management procedures.[3]

Key Hazard and Regulatory Data

PropertyValueCitation(s)
GHS Classification Flammable Liquid, Category 3[2]
Hazard Statement H226: Flammable liquid and vapor[2][4]
Signal Word Warning[2][4]
Flash Point 45 °C / 113 °F[1]
UN Number 1987
Transport Hazard Class 3 (Flammable Liquid)
Packing Group III
Proper Shipping Name Alcohols, n.o.s.
Specific Gravity 0.823 g/cm³[1]

Operational Plan: Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by an environmental health and safety professional.[3][5]

Waste Collection and Containerization
  • Use Appropriate Containers : Collect this compound waste in a chemically compatible container, preferably the original container or a designated hazardous waste container.[6] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6]

  • Do Not Mix Wastes : Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible chemicals must be segregated to prevent dangerous reactions.[3][5][7]

  • Keep Containers Closed : Always keep waste containers tightly sealed when not in use to prevent the release of flammable vapors.[4][8]

Labeling of Waste Containers
  • Immediate Labeling : As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[3]

  • Complete Information : The label must clearly identify the contents as "Hazardous Waste" and list "this compound."[7] Include the full chemical name and concentration. All components of a mixture should be listed.

  • Contact Information : Provide the name and contact information of the generating researcher or lab.[3]

  • Date Accumulation : Mark the date when the container is full or ready for disposal.[3]

Storage in the Laboratory (Satellite Accumulation)
  • Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][8]

  • Secondary Containment : All hazardous waste must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[3][5]

  • Safe Location : Keep the waste away from heat, sparks, open flames, and other ignition sources.[1][4] Store it in a well-ventilated area.[1][4]

  • Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA. For acutely toxic wastes, the limit is one quart.[5][8]

Arranging for Disposal
  • Institutional Procedures : Follow your institution's specific procedures for waste pickup. This typically involves submitting a collection request to the Environmental Health & Safety (EH&S) department.[3][8]

  • Professional Disposal : Waste material must be disposed of at an approved waste disposal plant.[1] This is handled by certified hazardous waste management professionals. Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[7]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and treated as hazardous waste.[5]

  • Evacuate and Alert : Evacuate the immediate area and alert colleagues.

  • Control Ignition Sources : Remove all sources of ignition from the area.[1][4]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Use Personal Protective Equipment (PPE) : Before cleanup, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][4]

  • Absorb the Spill : For small spills, use an inert, liquid-absorbent material such as Chemizorb®, vermiculite, or dry sand.[1][4]

  • Collect and Dispose : Carefully collect the absorbent material and spilled substance using non-sparking tools.[1][4] Place it in a designated, sealable container for hazardous waste.[1] Label the container appropriately and dispose of it following the protocol above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start_end start_end process process decision decision storage storage alert alert A Start: this compound Waste Generated B Is this a spill? A->B C Collect waste in a chemically compatible, sealable container. B->C No I Follow Emergency Spill Protocol B->I Yes D Affix Hazardous Waste Label. Fill in all required information. C->D E Store container in designated Satellite Accumulation Area (SAA) with secondary containment. D->E F Is container full or ready for disposal? E->F F->E No G Submit waste pickup request to EH&S Department. F->G Yes H End: Waste collected by authorized personnel for disposal. G->H J Contain and absorb spill with inert material using non-sparking tools. I->J J->C

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Methyl-3-hexanol (CAS: 617-29-8). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause irritation and central nervous system (CNS) depression.[1][2] It is crucial to understand its specific hazards before handling.

Hazard Classification Category Pictogram Signal Word Hazard Statement
Flammable LiquidsCategory 3GHS02WarningH226: Flammable liquid and vapor.[1][3][4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during experimental planning.

Property Value
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1][3]
Appearance Clear, colorless, viscous liquid[1][2][7][8]
Boiling Point 141-143 °C at 765 mmHg[3][9]
Density 0.821 g/mL at 25 °C[3][8][9]
Flash Point 41 °C (105.8 °F) - closed cup[3]
Refractive Index n20/D 1.421[3][8][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]
Skin Protection - Gloves: Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for handling alcohols.[1] Nitrile gloves may also be suitable and offer good resistance to alcohols.[2][4][10] Always inspect gloves for integrity before use. - Protective Clothing: A flame-retardant laboratory coat and appropriate protective clothing to prevent skin exposure.[10]
Respiratory Protection If working outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type ABEK) is necessary.[3][10]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Confirm that all necessary PPE is available and in good condition.

  • Remove all potential ignition sources from the handling area, such as open flames, hot surfaces, and spark-producing equipment.[4][10]

  • Use only non-sparking tools and explosion-proof equipment.[4][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][5][10]

Handling:

  • Don the required PPE: lab coat, chemical safety goggles, and appropriate gloves.

  • Carefully open the container of this compound within the chemical fume hood.

  • Dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.

  • Keep the container tightly closed when not in use.[4][5][10]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[6][10]

Post-Handling:

  • Securely close and store the this compound container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][10]

  • Decontaminate the work area thoroughly.

  • Remove PPE carefully, avoiding self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[10]

Disposal Plan: Step-by-Step Waste Management

Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.

  • Waste Collection:

    • Collect waste this compound and any contaminated disposable materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[11]

    • Use non-sparking tools to collect the absorbed material.[11]

    • Place the collected waste into a sealed container for disposal.[6]

    • For large spills, evacuate the area and follow emergency procedures.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[6][10]

    • It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[12]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_ignition Remove Ignition Sources prep_area->prep_ignition prep_tools Use Non-Sparking Tools prep_ignition->prep_tools handle_dispense Dispense Chemical prep_tools->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close post_store Store Properly handle_close->post_store post_decon Decontaminate Work Area post_store->post_decon post_wash Wash Hands post_decon->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_spill Manage Spills with Inert Absorbent disp_collect->disp_spill disp_service Dispose via Licensed Service disp_spill->disp_service end_node End disp_service->end_node start Start start->prep_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.